molecular formula C9H8BrNO B1281787 3-Bromo-5-phenyl-4,5-dihydroisoxazole CAS No. 86256-88-4

3-Bromo-5-phenyl-4,5-dihydroisoxazole

Cat. No.: B1281787
CAS No.: 86256-88-4
M. Wt: 226.07 g/mol
InChI Key: LNXKJBBQEFYTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-phenyl-4,5-dihydroisoxazole (CAS 86256-88-4) is a chemical compound featuring a 3-halo-4,5-dihydroisoxazole warhead, which functions as a selective electrophile in biological research. This reagent has been identified as a potent activator of the Nrf2/HO-1 (nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) axis, a critical cellular signaling pathway involved in the antioxidant response and cytoprotection . Its primary research value lies in its ability to covalently modify the cysteine-rich sensor protein Keap1 (Kelch-like ECH-associated protein 1), particularly at the Cys151 residue within its BTB domain, as confirmed by mass spectrometry and X-ray crystallography studies . This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and subsequent translocation to the nucleus, where it drives the expression of a network of genes involved in detoxification and antioxidant defense . The 3-bromo-substituted isoxazoline derivative has been shown to be a more effective activator of this pathway compared to its chloro or nitro analogs, making it a valuable tool for probing redox biology and investigating therapeutic strategies for oxidative stress-related conditions in a research setting . Beyond its application in Nrf2 pathway studies, the 3-bromo-4,5-dihydroisoxazole (BDHI) moiety is recognized as a versatile covalent warhead in chemical biology and medicinal chemistry, utilized in the design and development of inhibitors for various enzymatic targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-phenyl-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXKJBBQEFYTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50530226
Record name 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86256-88-4
Record name 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile of 3-Bromo-5-phenyl-4,5-dihydroisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromo-5-phenyl-4,5-dihydroisoxazole. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities in medicinal chemistry and drug discovery.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
3.18dd9.1, 17.31HH-4a
3.61dd10.7, 17.31HH-4b
5.66dd9.1, 10.71HH-5
7.30-7.40m-5HPhenyl-H

Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
49.4C-4
82.8C-5
128.1Phenyl C-H
135.3Phenyl C-ipso
136.9C-3
163.1Phenyl C-H
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data

Techniquem/zInterpretation
ESI243.9[M+H]⁺
GC-MS225, 227M⁺, [M+2]⁺ (presence of Br)

Experimental Protocols

The synthesis and spectroscopic analysis of this compound are typically performed as described below.

Synthesis via 1,3-Dipolar Cycloaddition

The principal synthetic route to 3-bromo-4,5-dihydroisoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.[1] For this compound, this involves the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with styrene.

Materials:

  • Styrene

  • Dibromoformaldoxime

  • Base (e.g., triethylamine or sodium bicarbonate)

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • A solution of styrene in the chosen anhydrous solvent is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of dibromoformaldoxime in the same solvent is added dropwise to the styrene solution.

  • A solution of the base is then added slowly to the reaction mixture to generate bromonitrile oxide in situ.

  • The reaction is stirred at 0 °C for a specified time and then allowed to warm to room temperature, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 300 MHz or 400 MHz instrument.[2][3] The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] For ESI-MS, the sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, separated, and then ionized and detected by the mass spectrometer.

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹). While specific data for the title compound is not readily available, characteristic peaks for the isoxazoline ring system would be expected, including C=N stretching around 1614-1625 cm⁻¹ and C-N stretching in the 1210-1219 cm⁻¹ region.[6]

Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of the target compound to its comprehensive spectroscopic characterization.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis 1,3-Dipolar Cycloaddition Purification Column Chromatography Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI, GC-MS) Purification->MS IR IR Spectroscopy Purification->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure

Caption: General workflow for synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to the Crystal Structure and Synthesis of 3-Bromo-5-phenyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and biological activity of 3-Bromo-5-phenyl-4,5-dihydroisoxazole. The information is curated for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of isoxazoline-based electrophiles.

Core Compound Properties

Basic physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₈BrNO--INVALID-LINK--
Molecular Weight 226.07 g/mol --INVALID-LINK--
CAS Number 86256-88-4--INVALID-LINK--
IUPAC Name 3-bromo-5-phenyl-4,5-dihydro-1,2-oxazole--INVALID-LINK--
Canonical SMILES C1C(C(=NO1)Br)C2=CC=CC=C2--INVALID-LINK--

Crystal Structure

While the crystal structure of this compound has been determined by X-ray crystallography, specific crystallographic data such as unit cell dimensions, bond lengths, and angles for the isolated compound are not publicly available in crystallographic databases at the time of this guide's compilation. However, the crystal structure of a closely related derivative, N-(4-(3-Bromo-4,5-dihydroisoxazol-5-yl)phenyl)acetamide, in complex with its biological target, Keap1, has been resolved (PDB ID: 6FFM). This structure provides critical insights into the binding mode and interaction of the 3-bromo-4,5-dihydroisoxazole scaffold with its protein target.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved via a 1,3-dipolar cycloaddition reaction. This method involves the in situ generation of bromonitrile oxide from a stable precursor, which then reacts with a dipolarophile.

Reaction Scheme:

Synthesis_Scheme DBF Dibromoformaldoxime (DBF) Intermediate [Bromonitrile Oxide] DBF->Intermediate [Base] Styrene Styrene Product This compound Styrene->Product Base Base (e.g., NaHCO3) Intermediate->Product

General synthesis scheme for this compound.

Materials:

  • Dibromoformaldoxime (DBF)

  • Styrene

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Ethyl acetate (EtOAc) or another suitable solvent

General Procedure:

The synthesis is based on the 1,3-dipolar cycloaddition of bromonitrile oxide, generated in situ by dehydrohalogenation of the stable precursor dibromoformaldoxime (DBF), to styrene as the dipolarophile.

  • Dibromoformaldoxime is dissolved in a suitable solvent such as ethyl acetate.

  • Styrene is added to the solution.

  • A base, typically sodium bicarbonate, is added to facilitate the in situ generation of bromonitrile oxide.

  • The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the crude product.

  • The crude product is then purified, typically by column chromatography, to yield this compound.

This procedure generally affords the 5-substituted 3-bromo-isoxazoline derivative in high yield.

Biological Activity and Signaling Pathway

This compound has been identified as a potent activator of the Nrf2/HO-1 antioxidant pathway.[1][2] This pathway is a key cellular defense mechanism against oxidative and electrophilic stress.

Nrf2/HO-1 Signaling Pathway Activation

Under basal conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Electrophilic compounds, such as this compound, can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1). The upregulation of these genes enhances the cell's ability to combat oxidative stress and inflammation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3-Bromo-5-phenyl- 4,5-dihydroisoxazole Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Reacts with Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasome Keap1_Nrf2->Proteasome Nrf2 Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds sMaf sMaf sMaf->ARE Binds Genes Cytoprotective Genes (e.g., HO-1) ARE->Genes Activates Transcription

Activation of the Nrf2/HO-1 signaling pathway by this compound.

Conclusion

This compound is a synthetically accessible compound with significant biological activity as an activator of the Nrf2/HO-1 pathway. Its 3-bromo-4,5-dihydroisoxazole core serves as an effective electrophilic "warhead" that can covalently modify its biological target, Keap1. This mechanism of action makes it and related compounds promising candidates for further investigation in the development of therapies for conditions associated with oxidative stress and inflammation. The availability of a general and high-yielding synthetic route facilitates the generation of analogs for structure-activity relationship studies, which could lead to the discovery of more potent and selective therapeutic agents. Further research to fully elucidate the crystal structure of the parent compound and to explore its therapeutic potential is warranted.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-5-phenyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Bromo-5-phenyl-4,5-dihydroisoxazole, a heterocyclic compound with significant potential in medicinal chemistry. The guide details its core physicochemical properties, experimental protocols for its synthesis and characterization, and its notable biological activity as an activator of the Nrf2 signaling pathway.

Core Physicochemical Properties

This compound, with the CAS Number 86256-88-4, is a solid, electrophilic compound that has been identified as a potent modulator of cellular stress response pathways.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueSource
IUPAC Name 3-bromo-5-phenyl-4,5-dihydro-1,2-oxazole[3]
CAS Number 86256-88-4[3][4]
Molecular Formula C₉H₈BrNO[3][4]
Molecular Weight 226.07 g/mol [3][4]
Appearance White solid[1]
Boiling Point 283.845 °C at 760 mmHg (Computed)[5]
Density 1.569 g/cm³ (Computed)[5]
XLogP3 2.5 (Computed)[3]
Refractive Index 1.625 (Computed)[5]
Flash Point 125.465 °C (Computed)[5]
Polar Surface Area 21.6 Ų (Computed)[3]

Experimental Protocols

The synthesis and characterization of this compound rely on established organic chemistry techniques.

The primary method for synthesizing the 4,5-dihydroisoxazole ring system is the 1,3-dipolar cycloaddition reaction.[6][7] This involves the reaction of a nitrile oxide (generated in situ) with an alkene. For this compound, the reaction proceeds using styrene as the alkene dipolarophile.

Materials:

  • Styrene (or other appropriate alkene)

  • Dibromoformaldoxime (DBF)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Dissolve the alkene (e.g., styrene, 0.99 mmol) in dichloromethane (4.2 mL).

  • Add solid sodium bicarbonate (417 mg, 4.96 mmol) and dibromoformaldoxime (402 mg, 1.98 mmol) to the solution.

  • Stir the reaction mixture vigorously at room temperature for approximately 48 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture to quench the reaction.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude material by column chromatography on silica gel to yield the final product, this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

  • Methodology:

    • Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra using a spectrometer (e.g., 300 or 400 MHz).[8]

    • Analyze the chemical shifts (δ), coupling constants (J), and integration values to elucidate the structure. For comparison, the related compound 3-bromo-5-(4-fluorophenyl)-4,5-dihydroisoxazole shows characteristic ¹H NMR signals at δ = 3.18 (dd), 3.61 (dd), and 5.66 (dd) ppm, corresponding to the protons on the dihydroisoxazole ring.[1]

Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and confirm the elemental composition of the compound.

  • Methodology:

    • Introduce a sample of the compound into a mass spectrometer, often using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI).[1][3]

    • Analyze the mass-to-charge ratio (m/z) of the resulting ions.

    • The molecular ion peak should correspond to the calculated exact mass of the compound (224.97893 Da).[3]

Biological Activity and Signaling Pathway

Recent studies have identified this compound as a potent activator of the Nrf2/HO-1 antioxidant pathway.[1][2][9] This activity is of significant therapeutic interest for conditions involving oxidative stress and inflammation.[1]

Mechanism of Action: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation.[9] this compound acts as an electrophile, targeting a specific and highly reactive cysteine residue (Cys151) within the BTB domain of Keap1.[1][2] Covalent modification of this residue by the compound induces a conformational change in Keap1, preventing it from binding to Nrf2.[9] Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of numerous protective and antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1).[1][9]

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3-Bromo-5-phenyl- 4,5-dihydroisoxazole Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Modifies Cys151 Keap1_mod Keap1 (Modified) Keap1_Nrf2->Keap1_mod Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_free Nrf2 (Free) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (DNA) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Activates Transcription

Fig. 1: Activation of the Nrf2 pathway by this compound.

Standard Experimental and Analytical Workflow

The investigation of novel compounds like this compound follows a structured workflow from chemical synthesis to biological evaluation. This process ensures the purity and identity of the compound before its mechanism of action is explored in cellular models.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation A1 Reactants (Styrene, DBF) A2 1,3-Dipolar Cycloaddition A1->A2 A3 Crude Product A2->A3 A4 Column Chromatography A3->A4 A5 Purified Compound A4->A5 B1 NMR Spectroscopy (¹H, ¹³C) A5->B1 B2 Mass Spectrometry A5->B2 B3 Structural Confirmation B1->B3 B2->B3 C1 Cell Culture (e.g., THP-1 monocytes) B3->C1 C2 Compound Treatment C1->C2 C3 Protein Extraction C2->C3 C4 Western Blot Analysis (Nrf2, HO-1 levels) C3->C4 C5 Data Analysis C4->C5

Fig. 2: General workflow from synthesis to biological activity assessment.

References

The Nrf2-Activating Potential of 3-Bromo-5-phenyl-4,5-dihydroisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic electrophile, 3-bromo-5-phenyl-4,5-dihydroisoxazole, as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of cellular antioxidant and anti-inflammatory responses, making it a prime therapeutic target for a multitude of diseases characterized by oxidative stress. This document details the mechanism of action, quantitative biological activity, and the experimental protocols utilized to characterize the Nrf2-activating properties of this compound. Particular focus is given to its interaction with Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2.

Introduction

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Electrophilic compounds can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).[2][3]

This compound has been identified as a potent activator of the Nrf2 pathway.[2][3] This guide will explore the scientific evidence supporting this compound's activity, providing researchers and drug developers with the necessary technical information for its evaluation and potential therapeutic application.

Mechanism of Action: Targeting Keap1

This compound activates the Nrf2 pathway through direct covalent modification of Keap1.[2][3] Mass spectrometry and X-ray crystallography studies have confirmed that the compound selectively targets the Cys151 residue within the BTB domain of Keap1.[2][3] The 3-bromo-isoxazoline "warhead" is a key feature, demonstrating greater reactivity and Nrf2 activation compared to its 3-chloro counterparts.[2]

The proposed mechanism involves the electrophilic isoxazoline ring reacting with the thiol group of Cys151. This modification induces a conformational change in Keap1, preventing it from binding to and promoting the degradation of Nrf2. Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and activates the transcription of its target genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-E3 Ligase Keap1->Cul3 Association BPD_Keap1 Modified Keap1 Cul3->Nrf2 Ubiquitination BPD 3-Bromo-5-phenyl- 4,5-dihydroisoxazole BPD->Keap1 Covalent Modification (Cys151) BPD_Keap1->Nrf2 Binding Disrupted ARE ARE Nrf2_n->ARE Binding Genes Cytoprotective Genes (e.g., HO-1) ARE->Genes Transcription

Figure 1: Mechanism of Nrf2 Activation by this compound.

Quantitative Biological Activity

The Nrf2-activating and subsequent HO-1-inducing effects of this compound were evaluated in THP-1 human monocytic cells. The following tables summarize the key quantitative findings from the primary literature.

Table 1: Effect of this compound on Nrf2 and HO-1 Protein Levels in THP-1 Cells

Treatment Concentration (µM)Incubation Time (h)Nrf2 Protein Level (Fold Change vs. Control)HO-1 Protein Level (Fold Change vs. Control)
104~ 3.5Not Reported
254~ 4.0Not Reported
1024Not Reported~ 12
2524Not Reported~ 25

Data are estimated from graphical representations in the source literature and presented as approximate fold changes.

Table 2: Cytotoxicity of this compound in THP-1 Cells

Concentration (µM)Incubation Time (h)Cell Viability (%)
1024~ 100
2524~ 100
5024~ 80

Data are estimated from graphical representations in the source literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound as an Nrf2 activator.

Cell Culture and Treatment
  • Cell Line: THP-1 human monocytic cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded at a density of 1 x 10^6 cells/mL. After 24 hours, the cells are treated with various concentrations of this compound (dissolved in DMSO) for the indicated time periods. The final DMSO concentration in the culture medium should not exceed 0.1%.

Western Blot Analysis for Nrf2 and HO-1

This protocol outlines the detection of Nrf2 and HO-1 protein levels in THP-1 cells following treatment.

start Treated THP-1 Cells lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking (5% Non-fat Milk) transfer->blocking pri_ab Primary Antibody Incubation (Anti-Nrf2 or Anti-HO-1) blocking->pri_ab sec_ab Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detection Chemiluminescent Detection sec_ab->detection analysis Densitometry Analysis detection->analysis

Figure 2: Western Blotting Workflow for Nrf2/HO-1 Detection.
  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease inhibitors. The lysate is centrifuged at 14,000 x g for 15 minutes at 4°C, and the supernatant containing the total protein is collected.

  • Protein Quantification: Protein concentration is determined using a bicinchoninic acid (BCA) protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Nrf2 or HO-1. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin.

Mass Spectrometry Analysis of Keap1 Modification

This protocol is for identifying the covalent modification of Keap1 by this compound.

  • Protein Incubation: Recombinant human Keap1 protein (BTB domain) is incubated with an excess of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.5) for a defined period at room temperature.

  • Sample Preparation: The reaction is quenched, and the protein is subjected to in-solution tryptic digestion.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is operated in data-dependent acquisition mode to fragment peptides and determine their sequences.

  • Data Analysis: The MS/MS data is searched against the human Keap1 protein sequence using a database search engine (e.g., Mascot, Sequest). The search parameters include variable modifications to account for the adduction of the compound to cysteine residues. The modified peptides are manually validated to confirm the site of modification.

start Recombinant Keap1 + Compound incubation Incubation start->incubation digestion Tryptic Digestion incubation->digestion lcms LC-MS/MS Analysis digestion->lcms search Database Search lcms->search validation Identification of Modified Cysteine search->validation

Figure 3: Mass Spectrometry Workflow for Keap1 Modification Analysis.

Conclusion

This compound is a promising small molecule activator of the Nrf2 signaling pathway. Its well-defined mechanism of action, involving the specific covalent modification of Cys151 on Keap1, and its demonstrated ability to upregulate the cytoprotective protein HO-1, make it a valuable tool for research into oxidative stress-related diseases. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this and related compounds. Researchers in the fields of pharmacology, toxicology, and drug discovery can utilize this information to design and execute experiments aimed at further elucidating the biological effects and potential applications of this compound.

References

Mechanism of Keap1 modification by 3-Bromo-5-phenyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This suggests that the interaction between 3-Bromo-5-phenyl-4,5-dihydroisoxazole and the Keap1 protein has not been a subject of published research. Therefore, a technical guide on its specific core mechanism, including quantitative data and detailed experimental protocols, cannot be constructed at this time.

However, to provide a framework for how such a molecule could be investigated and to offer a guide on the general principles of Keap1 modification, the following sections outline the typical experimental approaches and mechanistic pathways involved in the study of novel Keap1 inhibitors. This guide is based on established research with other, well-characterized Keap1-modifying compounds.

Hypothetical Mechanism and General Principles of Keap1 Modification

Keap1 is a critical regulator of the cellular antioxidant response, primarily through its interaction with the transcription factor Nrf2. It acts as a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Many small molecule activators of the Nrf2 pathway function by covalently modifying specific, highly reactive cysteine sensors within Keap1. This modification leads to a conformational change in Keap1, impairing its ability to ubiquitinate Nrf2. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes.

Given the structure of this compound, a plausible, yet hypothetical , mechanism of action would involve its function as an electrophile that covalently modifies one or more of Keap1's sensor cysteine residues. The dihydroisoxazole ring system can be susceptible to ring-opening reactions, potentially unmasking a reactive species that can then engage in a covalent bond formation with a cysteine thiol.

Standard Experimental Protocols for Investigating Novel Keap1 Modifiers

Should research be undertaken on this compound, the following experimental protocols would be standard in the field to elucidate its mechanism of action.

Biochemical Assays
  • Mass Spectrometry for Covalent Modification:

    • Objective: To identify which cysteine residues on Keap1 are modified by the compound.

    • Methodology:

      • Recombinant human Keap1 protein is incubated with a molar excess of this compound for a defined period (e.g., 1 hour at room temperature).

      • The reaction is quenched, and the protein is denatured, reduced, and alkylated with a reagent like iodoacetamide (for non-modified cysteines).

      • The protein is then digested into smaller peptides using a protease such as trypsin.

      • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Data analysis involves searching for peptides with a mass shift corresponding to the addition of the compound or a fragment thereof on cysteine residues.

  • Isothermal Titration Calorimetry (ITC):

    • Objective: To determine the binding affinity and thermodynamics of the interaction between the compound and Keap1.

    • Methodology:

      • A solution of Keap1 is placed in the sample cell of the calorimeter.

      • A solution of this compound is titrated into the cell in small, precise injections.

      • The heat change associated with each injection is measured.

      • The resulting data are fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Cell-Based Assays
  • Nrf2 Accumulation via Western Blot:

    • Objective: To determine if the compound leads to the stabilization and accumulation of Nrf2 in cells.

    • Methodology:

      • A suitable cell line (e.g., human lung adenocarcinoma A549 cells) is treated with varying concentrations of this compound for different time points.

      • Cells are lysed, and total protein is quantified.

      • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

      • The membrane is probed with primary antibodies against Nrf2 and a loading control (e.g., β-actin).

      • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using chemiluminescence.

  • Antioxidant Response Element (ARE) Reporter Assay:

    • Objective: To measure the transcriptional activity of Nrf2.

    • Methodology:

      • Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the ARE.

      • Transfected cells are treated with the compound.

      • Cell lysates are collected, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of Nrf2-mediated transcription.

  • Quantitative PCR (qPCR) for Nrf2 Target Gene Expression:

    • Objective: To quantify the upregulation of endogenous Nrf2 target genes.

    • Methodology:

      • Cells are treated with the compound.

      • Total RNA is extracted and reverse-transcribed into cDNA.

      • qPCR is performed using primers specific for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene for normalization.

      • The relative fold change in gene expression is calculated.

Quantitative Data Summary (Hypothetical)

The following table represents the type of quantitative data that would be generated from the experiments described above. Note: These are placeholder values for illustrative purposes only.

ParameterMethodResultInterpretation
Covalent Modification LC-MS/MSCys151, Cys273, Cys288Identifies the specific cysteine residues on Keap1 that are modified by the compound.
Binding Affinity (Kd) ITC5.2 µMMeasures the strength of the binding interaction between the compound and Keap1.
Nrf2 Accumulation (EC50) Western Blot2.5 µMThe concentration of the compound that produces 50% of the maximal Nrf2 accumulation.
ARE Activation (EC50) Reporter Assay1.8 µMThe concentration of the compound that results in 50% of the maximal Nrf2 transcriptional activity.
HMOX1 Upregulation qPCR15-fold at 5 µMQuantifies the induction of a key Nrf2 target gene.
NQO1 Upregulation qPCR12-fold at 5 µMQuantifies the induction of another key Nrf2 target gene.

Visualizations of Key Pathways and Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the core signaling pathway and a typical experimental workflow for investigating a novel Keap1 modifier.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Recruitment Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Nrf2 Binding Keap1->Cul3 Ub Ubiquitin Cul3->Ub Ub->Nrf2 Ubiquitination Modifier 3-Bromo-5-phenyl- 4,5-dihydroisoxazole Modifier->Keap1 Covalent Modification Maf sMaf Nrf2_nuc->Maf Dimerization ARE ARE Nrf2_nuc->ARE Binding Maf->ARE Binding Genes Cytoprotective Genes (HMOX1, NQO1) ARE->Genes Transcription

Caption: The Keap1-Nrf2 signaling pathway and point of intervention by a covalent modifier.

Experimental_Workflow cluster_biochemical Biochemical Analysis cluster_cellular Cell-Based Analysis Compound Test Compound rKeap1 Recombinant Keap1 Compound->rKeap1 LCMS LC-MS/MS Analysis rKeap1->LCMS ITC Isothermal Titration Calorimetry rKeap1->ITC Cys_Mod Identify Modified Cysteine Residues LCMS->Cys_Mod Kd Determine Binding Affinity (Kd) ITC->Kd ARE_Act Measure ARE Activation Cys_Mod->ARE_Act Nrf2_Acc Measure Nrf2 Accumulation Kd->Nrf2_Acc Cells Cell Culture (e.g., A549) Treatment Compound Treatment Cells->Treatment Western Western Blot Treatment->Western Reporter ARE Reporter Assay Treatment->Reporter qPCR qPCR Treatment->qPCR Western->Nrf2_Acc Reporter->ARE_Act Gene_Exp Quantify Target Gene Expression qPCR->Gene_Exp

Caption: Standard experimental workflow for characterizing a novel Keap1 modifier.

The Role of 3-Bromo-5-phenyl-4,5-dihydroisoxazole as a Covalent Inhibitor of GAPDH: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has emerged as a significant therapeutic target in oncology, primarily due to the reliance of many cancer cells on aerobic glycolysis, a phenomenon known as the Warburg effect.[1] Inhibition of this key glycolytic enzyme presents a promising strategy to selectively disrupt the energy metabolism of tumor cells. This technical guide focuses on 3-Bromo-5-phenyl-4,5-dihydroisoxazole, a member of the 3-bromo-isoxazoline class of compounds, which have been identified as covalent inhibitors of GAPDH.[1][2] This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for its study, and a visualization of the implicated signaling pathways, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

This compound, also referred to in some literature as AXP-1007, is a heterocyclic compound belonging to the 3-bromo-isoxazoline class.[1] These compounds have been investigated for their potential as inhibitors of the glycolytic enzyme GAPDH. The proposed mechanism of action involves the covalent modification of the catalytic cysteine residue (Cys152) in the active site of human GAPDH (hGAPDH), leading to the irreversible inactivation of the enzyme.[1][2] By inhibiting GAPDH, these compounds aim to disrupt the glycolytic pathway, leading to a reduction in ATP production and the induction of cell death pathways in cancer cells that are highly dependent on glycolysis.[1]

Quantitative Data on Inhibitory Activity

The inhibitory effects of this compound (AXP-1007) have been evaluated both against the recombinant human GAPDH enzyme and in cellular assays. While a specific IC50 value for the direct inhibition of hGAPDH by AXP-1007 is not explicitly stated in the reviewed literature, it has been noted that the compound is active at concentrations higher than 10 µM.[1]

Table 1: Inhibition of Recombinant hGAPDH Fractional Activity
CompoundConcentration (µM)Incubation Time (h)Incubation Temperature (°C)Fractional Activity (%)
AXP-1007104837Not significantly inhibited

Data sourced from a study on a panel of 3-bromo-isoxazoline derivatives.[1] It is important to note that while significant inhibition was not observed at 10 µM, the study mentions activity at higher concentrations (data not shown).

Table 2: Effect on Intracellular GAPDH Activity in Pancreatic Cancer Cell Lines
Cell LineCompoundConcentration (µM)Treatment Duration (h)GAPDH Fractional Activity (%)
PANC-1AXP-10071048~80%
MIA PaCa-2AXP-10071048~90%

This data indicates a modest reduction in intracellular GAPDH activity in these cell lines at the tested concentration.[1]

Table 3: Antiproliferative Activity in Pancreatic Cancer Cell Lines
Cell LineCompoundConcentration (µM)Treatment Duration (h)Cell Proliferation (% of control)
PANC-1AXP-1007148~100%
PANC-1AXP-10071048~80%
PANC-1AXP-100710048~60%
MIA PaCa-2AXP-1007148~100%
MIA PaCa-2AXP-10071048~90%
MIA PaCa-2AXP-100710048~70%

These results demonstrate a dose-dependent inhibition of cell proliferation in pancreatic cancer cell lines.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of 3-bromo-isoxazoline derivatives as GAPDH inhibitors.

Synthesis of this compound

The primary method for synthesizing 3-bromo-4,5-dihydroisoxazole derivatives is through a 1,3-dipolar cycloaddition reaction.[3][4] This involves the in situ generation of a nitrile oxide from an appropriate precursor, which then reacts with an alkene.

General Protocol for 1,3-Dipolar Cycloaddition:

  • Oxime Formation:

    • Dissolve the substituted aromatic aldehyde (e.g., benzaldehyde) in a suitable solvent.

    • Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide).

    • Stir the reaction mixture at room temperature until the aldehyde is consumed, as monitored by Thin Layer Chromatography (TLC).

    • Extract the resulting aldoxime and purify it by recrystallization or column chromatography.[4]

  • Nitrile Oxide Generation and Cycloaddition:

    • Dissolve the purified aldoxime in a suitable solvent (e.g., dichloromethane).

    • Add the alkene (e.g., styrene) to the solution.

    • Slowly add an oxidizing agent (e.g., N-Chlorosuccinimide) to the mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir until the aldoxime is consumed (monitored by TLC).

    • Quench the reaction, extract the product, and purify by column chromatography to yield the this compound.[4]

Recombinant hGAPDH Activity Assay

This assay measures the enzymatic activity of purified recombinant human GAPDH.

  • Purified recombinant hGAPDH is incubated with the test compound (e.g., this compound) at the desired concentration in an appropriate buffer (e.g., 10 mM TEA, 5 mM EDTA, 10 mM KH2PO4, pH 7.6) for a specified time and temperature (e.g., 48 hours at 37°C).[1][5]

  • The enzymatic reaction is initiated by adding the substrates: 0.5 mM glyceraldehyde-3-phosphate and 1 mM NAD+.

  • The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The fractional activity is calculated by comparing the rate of the inhibitor-treated enzyme to that of a vehicle-treated control.[1]

Intracellular GAPDH Activity Assay

This assay measures GAPDH activity in cell lysates.

  • Cell Lysis:

    • Culture cells to the desired confluency and treat with the test compound for the specified duration.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Activity Measurement:

    • The GAPDH activity in the cell lysate is measured using a colorimetric assay kit or a spectrophotometric method similar to the recombinant enzyme assay. The assay typically measures the reduction of a probe by the NADH generated during the GAPDH-catalyzed reaction.

    • The activity is normalized to the total protein concentration of the lysate, determined by a standard method such as the Bradford or BCA assay.[1]

Cell Proliferation Assay (Crystal Violet)

This assay assesses the effect of the compound on cell growth.

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control and incubate for the desired period (e.g., 48 hours).

  • After incubation, wash the cells with PBS and fix them with a fixing solution (e.g., 4% paraformaldehyde).

  • Stain the fixed cells with a crystal violet solution (e.g., 0.5% in 20% methanol).

  • After washing away the excess stain, solubilize the bound dye with a solubilizing agent (e.g., 10% acetic acid).

  • Measure the absorbance at a wavelength of 595 nm to quantify the cell biomass, which is proportional to cell proliferation.[1]

Signaling Pathways and Cellular Effects

The inhibition of GAPDH by 3-bromo-isoxazoline derivatives has been shown to induce both apoptosis and autophagy in pancreatic cancer cells.[1]

Induction of Apoptosis and Autophagy

Inhibition of GAPDH disrupts the central carbon metabolism, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This metabolic stress can trigger the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.[6][7] Simultaneously, the cellular stress induced by GAPDH inhibition can also activate autophagy as a survival mechanism, which, if sustained or excessive, can lead to autophagic cell death.[1]

G cluster_0 Cellular Effects of this compound A 3-Bromo-5-phenyl- 4,5-dihydroisoxazole B GAPDH A->B Inhibits C Glycolysis Inhibition B->C D ATP Depletion C->D E Metabolic Stress D->E F Apoptosis E->F G Autophagy E->G H Cell Death F->H G->H

Cellular consequences of GAPDH inhibition.
Experimental Workflow for Assessing Cellular Effects

The following workflow outlines the experimental steps to investigate the cellular consequences of treating cancer cells with a GAPDH inhibitor like this compound.

G cluster_1 Experimental Workflow A Cancer Cell Culture B Treatment with 3-Bromo-5-phenyl- 4,5-dihydroisoxazole A->B C Cell Proliferation Assay (Crystal Violet) B->C D GAPDH Activity Assay (Cell Lysate) B->D E Apoptosis Assay (Annexin V/PI Staining) B->E F Autophagy Assay (MDC Staining) B->F G Data Analysis and Interpretation C->G D->G E->G F->G

Workflow for evaluating the inhibitor's effects.
Nrf2/HO-1 Axis Activation

Interestingly, separate research has shown that this compound can also act as an activator of the Nrf2/HO-1 signaling pathway.[8] This pathway is a key regulator of cellular antioxidant responses. The compound was found to target the Cys151 residue of Keap1, a negative regulator of Nrf2. This interaction leads to the stabilization and nuclear translocation of Nrf2, followed by the transcriptional activation of its target genes, including heme oxygenase-1 (HO-1). While this activity is distinct from its GAPDH inhibitory role, it is an important consideration in the overall pharmacological profile of the compound.

G cluster_2 Nrf2/HO-1 Activation Pathway A 3-Bromo-5-phenyl- 4,5-dihydroisoxazole B Keap1 (Cys151) A->B Modifies C Nrf2 Degradation A->C Inhibits B->C Promotes D Nrf2 Stabilization and Nuclear Translocation B->D Inhibition leads to E ARE (Antioxidant Response Element) D->E Binds to F HO-1 Gene Transcription E->F Activates

Mechanism of Nrf2/HO-1 pathway activation.

Conclusion

This compound represents a noteworthy scaffold for the development of GAPDH inhibitors. The available data demonstrates its ability to inhibit the proliferation of pancreatic cancer cells in a dose-dependent manner, which is associated with the inhibition of intracellular GAPDH activity. The induction of apoptosis and autophagy underscores its potential as an anticancer agent. However, the lack of a specific IC50 value for direct enzymatic inhibition highlights the need for further quantitative studies to fully characterize its potency and selectivity. The compound's additional activity on the Nrf2/HO-1 pathway adds another layer to its pharmacological profile that warrants further investigation. This technical guide provides a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of this compound and related compounds as GAPDH-targeting agents.

References

The Structure-Activity Relationship of 3-Bromo-4,5-dihydroisoxazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Scaffold for Covalent Inhibitors

The 3-bromo-4,5-dihydroisoxazole moiety is an emerging and valuable scaffold in medicinal chemistry and drug development. Its unique chemical properties, particularly the electrophilic nature of the C3-bromine atom, position it as a "warhead" for the targeted covalent inhibition of enzymes. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 3-bromo-4,5-dihydroisoxazole derivatives, focusing on their synthesis, biological activities, and the molecular mechanisms that underpin their therapeutic potential. This document is intended for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics.

Synthesis of the 3-Bromo-4,5-dihydroisoxazole Scaffold

The principal and most efficient method for synthesizing the 3-bromo-4,5-dihydroisoxazole ring system is the 1,3-dipolar cycloaddition reaction.[1] This reaction involves the in situ generation of bromonitrile oxide from a precursor, which then reacts with a dipolarophile (an alkene) to form the five-membered heterocyclic ring. This method is highly valued for its regio- and stereoselectivity, allowing for the synthesis of complex molecules with well-defined stereochemistry.[1]

Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of bromonitrile oxide from dibromoformaldoxime and its subsequent cycloaddition to an alkene.

Materials:

  • Dibromoformaldoxime

  • Alkene (e.g., styrene, 2-methylpropene)

  • Base (e.g., sodium bicarbonate, triethylamine)

  • Solvent (e.g., ethyl acetate, dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the alkene in the chosen solvent.

  • Addition of Precursor and Base: Add dibromoformaldoxime to the solution, followed by the slow addition of the base at room temperature. The base facilitates the in situ generation of bromonitrile oxide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed.

  • Work-up: Once the reaction is complete, filter the mixture to remove the base and any salts. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-bromo-4,5-dihydroisoxazole derivative.

Biological Activities and Mechanism of Action

3-Bromo-4,5-dihydroisoxazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects. The core of their activity lies in the ability of the 3-bromo substituent to act as an electrophilic "warhead," forming a covalent bond with nucleophilic residues, primarily cysteine, in the active sites of target enzymes.

Covalent Inhibition of Enzymes

The mechanism of covalent inhibition involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) in the enzyme's active site on the electrophilic C3 carbon of the dihydroisoxazole ring. This results in the displacement of the bromide ion and the formation of a stable covalent bond between the inhibitor and the enzyme, leading to irreversible inhibition.

G Enzyme_Cys Enzyme-Cys-S⁻ (Nucleophilic Thiolate) Transition_State Transition State Enzyme_Cys->Transition_State Nucleophilic Attack Inhibitor 3-Bromo-4,5-dihydroisoxazole (Electrophilic Warhead) Inhibitor->Transition_State Covalent_Adduct Covalently Modified Enzyme (Inactive) Transition_State->Covalent_Adduct Bromide Departure Bromide Br⁻ Transition_State->Bromide

Covalent inhibition mechanism of 3-bromo-4,5-dihydroisoxazoles.
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

A key target of several 3-bromo-4,5-dihydroisoxazole derivatives is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a crucial enzyme in the glycolytic pathway. Cancer cells, which often exhibit high rates of glycolysis (the Warburg effect), are particularly vulnerable to GAPDH inhibition. By covalently modifying the catalytic cysteine residue in the active site of GAPDH, these compounds disrupt glycolysis, leading to energy depletion and cell death in cancer cells.

Structure-Activity Relationship (SAR) Studies

The biological activity of 3-bromo-4,5-dihydroisoxazole derivatives can be significantly modulated by altering the substituents on the dihydroisoxazole ring, particularly at the C5 position.

Quantitative SAR Data for hGAPDH Inhibition and Antiproliferative Activity

The following table summarizes the inhibitory activity of a series of 5-substituted 3-bromo-4,5-dihydroisoxazole derivatives against human GAPDH (hGAPDH) and their antiproliferative activity against the PANC-1 human pancreatic cancer cell line.

CompoundR Group (at C5)hGAPDH Inhibition IC50 (µM)PANC-1 Cell Growth Inhibition IC50 (µM)
1 Phenyl> 100> 50
2 4-Hydroxyphenyl55.3 ± 5.135.2 ± 3.1
3 4-Carboxyphenyl15.2 ± 1.210.8 ± 1.5
4 3-Carboxyphenyl28.9 ± 2.521.4 ± 2.2
5 2-Carboxyphenyl45.1 ± 3.839.7 ± 4.3
6 Spirocyclic analog5.8 ± 0.54.2 ± 0.6

SAR Analysis:

  • Aromatic Substitution at C5: The presence of a phenyl group at the C5 position is a common feature.

  • Para-Substituents: Substitution at the para position of the C5-phenyl ring generally enhances activity.

  • Carboxylic Acid Group: The introduction of a carboxylic acid group at the para position (Compound 3 ) significantly improves both hGAPDH inhibition and antiproliferative activity compared to the unsubstituted phenyl (Compound 1 ) and hydroxyl-substituted (Compound 2 ) analogs.

  • Positional Isomers: The position of the carboxylic acid group is crucial, with the para-substituted analog (3 ) being more potent than the meta- (4 ) and ortho- (5 ) substituted analogs.

  • Conformational Rigidity: A spirocyclic analog (6 ) showed the highest potency, suggesting that conformational rigidity of the C5-substituent is beneficial for binding to the active site of hGAPDH.

Activation of the Nrf2 Antioxidant Pathway

Certain 3-bromo-4,5-dihydroisoxazole derivatives have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. They achieve this by covalently modifying a specific cysteine residue (Cys151) on Keap1 (Kelch-like ECH-associated protein 1), the primary negative regulator of Nrf2. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inhibitor 3-Bromo-4,5-dihydroisoxazole Keap1 Keap1 Inhibitor->Keap1 Covalent Modification of Cys151 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE HO1 HO-1 Gene ARE->HO1 Transcription Gene Transcription HO1->Transcription

Nrf2 activation pathway by 3-bromo-4,5-dihydroisoxazoles.

Detailed Experimental Protocols

hGAPDH Enzyme Inhibition Assay

This protocol outlines a method to determine the IC50 values of 3-bromo-4,5-dihydroisoxazole derivatives against recombinant human GAPDH.

Materials:

  • Recombinant human GAPDH

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 10 mM EDTA)

  • Glyceraldehyde-3-phosphate (G3P)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture: In each well of the 96-well plate, add the assay buffer, NAD+, and G3P.

  • Pre-incubation: Add the test compound dilutions to the respective wells and pre-incubate the plate at 37°C for 15 minutes.

  • Enzyme Addition: Initiate the reaction by adding recombinant hGAPDH to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the reduction of NAD+ to NADH.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. Determine the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the antiproliferative effects of 3-bromo-4,5-dihydroisoxazole derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., PANC-1)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The 3-bromo-4,5-dihydroisoxazole scaffold represents a highly promising platform for the development of novel covalent inhibitors targeting a range of therapeutic areas, including oncology and infectious diseases. The well-established synthetic routes and the clear structure-activity relationships provide a solid foundation for the rational design of new and more potent derivatives. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their drug-like characteristics. Further exploration of different substituents at various positions on the dihydroisoxazole ring will likely lead to the discovery of inhibitors with improved potency, selectivity, and safety profiles. The continued application of this versatile scaffold holds significant promise for the development of next-generation covalent therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dihydroisoxazoles via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of dihydroisoxazoles (isoxazolines) through 1,3-dipolar cycloaddition, a powerful and versatile method for constructing this important heterocyclic scaffold. Dihydroisoxazoles are significant pharmacophores found in a wide range of biologically active compounds, demonstrating antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1] Their utility in drug discovery is further highlighted by their application as targeted covalent inhibitors of enzymes such as human transglutaminase 2 (TG2), which is implicated in various diseases.[2][3][4][5] This application note presents two primary, detailed protocols for the in situ generation of nitrile oxide dipoles: one starting from α-nitroketones and another from aldoximes. A summary of reaction yields for various substrates is provided, along with diagrams illustrating the reaction mechanism, experimental workflow, and a relevant biological signaling pathway.

Introduction

The 1,3-dipolar cycloaddition reaction is a cornerstone of heterocyclic chemistry, enabling the regio- and stereoselective synthesis of five-membered rings from a 1,3-dipole and a dipolarophile, typically an alkene or alkyne.[6] The reaction between a nitrile oxide and an alkene is a particularly efficient route to produce the 4,5-dihydroisoxazole ring system.[7] This scaffold is a versatile synthetic intermediate and a key structural motif in medicinal chemistry.[1] Dihydroisoxazole derivatives have been identified as potent and specific inhibitors of human transglutaminase 2 (TG2), an enzyme involved in protein modification and implicated in the pathogenesis of several inflammatory and fibrotic diseases.[2][3][4][5] The development of robust synthetic protocols for these molecules is therefore of high interest to the drug development community.

This note details two effective methods for the synthesis of dihydroisoxazoles, focusing on the in situ generation of the unstable nitrile oxide intermediate to enhance safety and efficiency.

Reaction Mechanism and Workflow

The synthesis of dihydroisoxazoles via 1,3-dipolar cycloaddition proceeds through the generation of a nitrile oxide intermediate, which then reacts with an alkene in a concerted [3+2] cycloaddition. The general mechanism and experimental workflow are depicted below.

Reaction_Mechanism General Reaction Mechanism for 1,3-Dipolar Cycloaddition cluster_nitrile_oxide_generation Nitrile Oxide Generation (Two Routes) cluster_cycloaddition Cycloaddition Precursor_A Aldoxime (R-CH=NOH) Nitrile_Oxide Nitrile Oxide (R-C≡N⁺-O⁻) Precursor_A->Nitrile_Oxide Oxidation (e.g., NCS, Oxone) Precursor_B α-Nitroketone (R-CO-CH2NO2) Precursor_B->Nitrile_Oxide Dehydration (e.g., p-TsOH) Transition_State Pericyclic Transition State Nitrile_Oxide->Transition_State Alkene Alkene (R'-CH=CH-R'') Alkene->Transition_State Product 4,5-Dihydroisoxazole Transition_State->Product

Caption: General reaction mechanism for dihydroisoxazole synthesis.

Experimental_Workflow General Experimental and Purification Workflow Start Combine Precursor and Alkene in Solvent Reaction Add Reagent for Nitrile Oxide Generation (e.g., p-TsOH or Oxidant) Start->Reaction Heating Stir at Specified Temperature (e.g., 80°C or rt) Reaction->Heating Monitoring Monitor Reaction by TLC Heating->Monitoring Workup Aqueous Workup & Solvent Evaporation Monitoring->Workup Purification Purify by Flash Column Chromatography Workup->Purification Analysis Characterize Product (NMR, HRMS, IR) Purification->Analysis End Pure Dihydroisoxazole Analysis->End TG2_Inhibition_Pathway Mechanism of Transglutaminase 2 (TG2) Inhibition by Dihydroisoxazole cluster_tg2_activity Normal TG2 Catalytic Cycle cluster_inhibition Inhibition by Dihydroisoxazole TG2_Active Active TG2 (Cys-SH) Acyl_Intermediate Acyl-Enzyme Intermediate (Cys-S-CO-R) TG2_Active->Acyl_Intermediate Acylation Covalent_Adduct Covalently Modified TG2 (Inactive) TG2_Active->Covalent_Adduct Nucleophilic Attack by Cys-SH Crosslinked_Product Cross-linked Protein (Isopeptide Bond) Acyl_Intermediate->Crosslinked_Product Transamidation Protein_Substrate Protein Substrate (Gln residue) Protein_Substrate->TG2_Active Amine_Substrate Amine Substrate (e.g., Lys residue) Amine_Substrate->Crosslinked_Product DHI Dihydroisoxazole Inhibitor DHI->TG2_Active Covalent Inhibition

References

Application Notes & Protocols: In Situ Generation of Nitrile Oxides for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazoles are a vital class of five-membered heterocycles prevalent in numerous natural products and synthetic small-molecule drugs.[1] Their wide range of biological activities, including anticancer, antibiotic, and anti-inflammatory properties, makes them a privileged scaffold in medicinal chemistry and drug discovery.[1][2] A cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. Due to the inherent instability of nitrile oxides, which tend to dimerize, they are almost exclusively generated in situ.[3] This document outlines the most common and effective methods for the in situ generation of nitrile oxides and provides detailed protocols for their subsequent cycloaddition to synthesize isoxazoles.

The primary methods for generating nitrile oxides in situ include:

  • Dehydrohalogenation of Hydroximoyl Halides: A classic and widely used method.[4]

  • Oxidation of Aldoximes: A versatile approach using various oxidizing agents.[4][5]

  • Dehydration of Primary Nitroalkanes: An effective method, particularly for intramolecular cycloadditions.[4]

These methods provide robust pathways to access the transient nitrile oxide intermediate for reaction with a dipolarophile (e.g., an alkyne) to form the desired isoxazole ring.

Method 1: Oxidation of Aldoximes

The direct oxidation of aldoximes is a highly efficient and common method for generating nitrile oxides. This approach avoids the separate step of preparing hydroximoyl halides. A variety of oxidizing agents can be employed, offering flexibility in reaction conditions.[4][5] Modern methods often focus on greener and more efficient oxidants.[6][7]

Workflow for Isoxazole Synthesis via Aldoxime Oxidation

workflow Start Aldoxime + Alkyne Reaction In Situ Reaction Vessel Start->Reaction Oxidant Oxidizing Agent (e.g., NaCl/Oxone) Oxidant->Reaction NitrileOxide Nitrile Oxide (Transient Intermediate) Reaction->NitrileOxide Oxidation Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Product Isoxazole Cycloaddition->Product

Caption: General workflow for the one-pot synthesis of isoxazoles via aldoxime oxidation.

Protocol 1: NaCl/Oxone Mediated Oxidation of Aldoximes

This protocol utilizes a green and efficient system for the in situ generation of nitrile oxides from a wide range of aldoximes.[6][7] The reaction proceeds smoothly at room temperature and is applicable to aliphatic, aromatic, and alkenyl aldoximes.[6]

Materials:

  • Aldoxime (1.0 equiv)

  • Alkyne (1.2 equiv)

  • Sodium Chloride (NaCl) (1.1 equiv)

  • Oxone® (potassium peroxymonosulfate) (1.1 equiv)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (1.5 equiv)[8]

  • Solvent: Acetonitrile (MeCN) or Dichloromethane/Water (biphasic)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add the aldoxime (0.2 mmol, 1.0 equiv), the alkyne (0.24 mmol, 1.2 equiv), NaCl (0.22 mmol, 1.1 equiv), Oxone® (0.22 mmol, 1.1 equiv), and Na₂CO₃ (0.3 mmol, 1.5 equiv).[8]

  • Add the solvent (e.g., MeCN, 2 mL).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 6 hours.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired isoxazole.

Protocol 2: Hypervalent Iodine Mediated Oxidation of Aldoximes

Hypervalent iodine reagents, such as iodobenzene diacetate (DIB) or [bis(trifluoroacetoxy)iodo]benzene (PIFA), are effective oxidants for converting aldoximes to nitrile oxides under mild conditions.[9][10][11]

Materials:

  • Aldoxime (1.5 equiv)

  • Alkyne (1.0 equiv)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

Procedure: [11]

  • Dissolve the alkyne (0.5 mmol, 1.0 equiv), aldoxime (0.75 mmol, 1.5 equiv), and PIFA (0.75 mmol, 1.5 equiv) in DCM (5 mL) in a round-bottom flask.

  • Stir the mixture at room temperature for 7 hours. For less reactive substrates, heating to 50°C may be required.[11]

  • Monitor the reaction by TLC.

  • After completion, add 5 mL of a 10% sodium thiosulfate solution to quench the reaction and stir for 10 minutes.

  • Extract the mixture with DCM (3 x 10 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield the pure isoxazole.[11]

Data Presentation: Aldoxime Oxidation Methods
EntryAldoxime SubstrateAlkyne SubstrateOxidant SystemSolventYield (%)Reference
14-Methylbenzaldehyde oximePhenylacetyleneNaCl/Oxone/Na₂CO₃MeCN83[8]
2Benzaldehyde oxime1-Ethynyl-2-fluorobenzenePIFADCM75[11]
34-Methoxybenzaldehyde oxime1-Ethynyl-2-fluorobenzenePIFADCM79[11]
4Cyclohexanecarboxaldehyde oximeStyrenet-BuOIDioxane78[12]
5Vanillin-derived aldoximeStyreneTrichloroisocyanuric acidCHCl₃90[13]
6Benzaldehyde oximePhenylacetyleneDIB/TFA (cat.)MeOH85[9][10]

Method 2: Dehydrohalogenation of Hydroximoyl Chlorides

The dehydrohalogenation of hydroximoyl chlorides is a foundational and reliable method for generating nitrile oxides. The process involves two discrete steps: the chlorination of an aldoxime to form the hydroximoyl chloride, followed by base-mediated elimination of HCl to generate the nitrile oxide in the presence of an alkyne.[1][14]

Workflow for Isoxazole Synthesis via Hydroximoyl Chlorides

workflow_dehydro cluster_step1 Step 1: Preparation cluster_step2 Step 2: Cycloaddition Aldoxime Aldoxime Chlorination Chlorinating Agent (e.g., NCS) Hydroximoyl Hydroximoyl Chloride Aldoxime->Hydroximoyl Chlorination Reaction Reaction Vessel Hydroximoyl->Reaction Base Base (e.g., Et₃N) Base->Reaction Alkyne Alkyne Alkyne->Reaction NitrileOxide Nitrile Oxide (In Situ) Reaction->NitrileOxide Dehydro- halogenation Product Isoxazole NitrileOxide->Product [3+2] Cycloaddition

Caption: Two-step workflow for isoxazole synthesis via hydroximoyl chlorides.

Protocol 3: One-Pot Synthesis from Aldehydes

This protocol combines the formation of the aldoxime, its conversion to the hydroximoyl chloride, and the final cycloaddition into a single, efficient one-pot procedure.[15][16]

Materials:

  • Aldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 equiv)

  • N-Chlorosuccinimide (NCS) (1.0 equiv)

  • Alkyne (1.2 equiv)

  • Base: Triethylamine (Et₃N) or Pyridine

  • Solvent: Dimethylformamide (DMF) or Chloroform (CHCl₃)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

Procedure:

  • Oxime Formation: Dissolve the aldehyde (1 mmol) and hydroxylamine hydrochloride (1.1 mmol) in the chosen solvent (e.g., DMF, 5 mL). Add a base like pyridine (1.1 mmol) and stir at room temperature for 1-2 hours until TLC indicates complete conversion of the aldehyde.

  • Chlorination: Cool the mixture in an ice bath. Add N-Chlorosuccinimide (NCS) (1.0 mmol) portion-wise, maintaining the temperature below 10°C. Stir for an additional 30-60 minutes.[17]

  • Cycloaddition: To the resulting solution containing the in situ formed hydroximoyl chloride, add the alkyne (1.2 mmol).

  • Slowly add triethylamine (Et₃N, 1.5 mmol) dropwise to the cooled solution. The triethylamine acts as the base to generate the nitrile oxide.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Dehydrohalogenation Method
EntryHydroximoyl Chloride PrecursorAlkyne SubstrateBaseSolventYield (%)Reference
1Phenyl hydroximoyl chlorideEthyl propiolateEt₃NToluene85[14]
24-Chlorophenyl hydroximoyl chloridePhenylacetyleneEt₃NTHF92[1]
32,4-Dichlorophenyl hydroximoyl chloride1,3-DiketoneDIPEAH₂O/MeOH91[1]
4Thiouracil-derived hydroximoyl chlorideVarious AlkynesEt₃NDMF75-88[16]

Applications in Drug Development

The isoxazole core is a key pharmacophore in a wide array of therapeutic agents. Its ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to engage in hydrogen bonding and other non-covalent interactions make it highly valuable.

  • Anti-inflammatory: Valdecoxib, a selective COX-2 inhibitor, features a central isoxazole ring.

  • Antiviral/Antibacterial: Several isoxazole derivatives show potent activity against various pathogens.[18] The antibiotic sulfamethoxazole is a well-known example.[19]

  • Neurological Disorders: Isoxazole-containing compounds have been developed as ligands for various CNS targets, including the Sxc- transporter, with potential applications in treating neurological diseases.[20]

  • Oncology: The isoxazole scaffold is present in numerous compounds investigated as anticancer agents, acting through mechanisms such as kinase inhibition.[2]

The synthetic methods detailed in these notes provide researchers with robust and versatile tools to generate diverse libraries of isoxazole-containing molecules for screening and lead optimization in drug discovery programs.

References

Application Note: Purification of 3-Bromo-5-phenyl-4,5-dihydroisoxazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3-Bromo-5-phenyl-4,5-dihydroisoxazole using silica gel column chromatography. This method is crucial for obtaining a high-purity compound, essential for subsequent applications in research and drug development. The protocol outlines the stationary phase, mobile phase selection, sample preparation, and step-by-step procedure for effective separation from common impurities.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. As an isoxazoline derivative, it serves as a valuable intermediate in the synthesis of various biologically active molecules. The purity of this compound is paramount for accurate biological evaluation and for ensuring the integrity of subsequent synthetic steps. The primary method for the synthesis of 3-aryl-4,5-dihydroisoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.[1] This reaction, while efficient, can result in a crude product containing unreacted starting materials and side products. Column chromatography is a standard and effective technique for the purification of these compounds.[1] This document details a robust protocol for the purification of this compound.

Experimental Protocol

Materials and Equipment
  • Crude this compound

  • Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • UV lamp (254 nm) for TLC visualization

  • Potassium permanganate stain

  • Glassware (beakers, flasks, etc.)

Synthesis Overview and Potential Impurities

This compound is typically synthesized via a 1,3-dipolar cycloaddition reaction of bromonitrile oxide (generated in situ) with styrene.

Potential Impurities:

  • Unreacted styrene

  • Dibromoformaldoxime (precursor to bromonitrile oxide)

  • Side-products from the cycloaddition reaction

  • Polymerized styrene

Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

  • Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude product onto TLC plates.

  • Develop the TLC plates in the prepared eluent systems.

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • Select the solvent system that provides the best separation between the product spot and impurities. For analogous compounds like 3-Bromo-5-(4-fluorophenyl)-4,5-dihydroisoxazole and 3-Bromo-5-(4-nitrophenyl)-4,5-dihydroisoxazole, solvent systems of cyclohexane/EtOAc (9:1) and (8:2) respectively have been shown to be effective, yielding Rf values around 0.37-0.41.[2]

Column Chromatography Procedure
  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the initial non-polar solvent system determined by TLC analysis.

    • Collect fractions of a consistent volume.

    • Monitor the elution process by performing TLC on the collected fractions.

    • A gradient elution can be employed by gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate) to elute more polar impurities after the desired product has been collected.

  • Fraction Analysis and Product Isolation:

    • Identify the fractions containing the pure product by TLC.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes the typical parameters for the purification of this compound by column chromatography.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexane:Ethyl AcetateA gradient or isocratic system can be used.
Initial Eluent Ratio 95:5 to 90:10 (Hexane:Ethyl Acetate)Adjust based on TLC results.
Gradient Elution Increase to 80:20 (Hexane:Ethyl Acetate)To elute more polar impurities.
Expected Rf 0.2 - 0.4In the initial eluent system.
Expected Yield >85% (from crude)Dependent on the purity of the crude product.
Expected Purity >95%Determined by NMR or LC-MS analysis.

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation cluster_final Final Product tlc TLC Analysis (Determine Solvent System) pack Pack Column (Silica Gel Slurry) tlc->pack Optimal solvent identified load Load Crude Product (Wet or Dry Loading) pack->load elute Elute with Hexane:EtOAc (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze Monitor separation combine Combine Pure Fractions analyze->combine Identify pure fractions isolate Isolate Product (Rotary Evaporation) combine->isolate pure_product Purified 3-Bromo-5-phenyl- 4,5-dihydroisoxazole isolate->pure_product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound using silica gel column chromatography. By following the outlined steps for TLC analysis, column preparation, and elution, researchers can consistently obtain a high-purity product, which is critical for its use in further scientific investigations and drug development endeavors.

References

Experimental procedure for Nrf2 activation assay using 3-Bromo-5-phenyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Nrf2 Activation Assay Using 3-Bromo-5-phenyl-4,5-dihydroisoxazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense mechanisms against oxidative and electrophilic stress.[1][2] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] Upon exposure to stressors, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3][4] This allows Nrf2 to stabilize and translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[1][5]

This compound is an electrophilic compound identified as a potent activator of the Nrf2 signaling pathway.[4][6] It functions by covalently modifying cysteine residue 151 (Cys151) within the BTB domain of Keap1, thereby inhibiting its ability to repress Nrf2.[4][6][7] This application note provides detailed protocols for assessing the Nrf2-activating potential of this compound using a combination of reporter gene assays, protein expression analysis, and gene expression analysis.

Nrf2 Signaling Pathway and Experimental Overview

The following diagrams illustrate the canonical Nrf2 activation pathway and the general experimental workflow for its assessment.

Experimental_Workflow cluster_assays Downstream Assays start Cell Culture (e.g., THP-1, HepG2) treatment Treatment with This compound start->treatment luciferase ARE-Luciferase Reporter Assay treatment->luciferase Functional Activity western Western Blot (Nrf2, HO-1, Keap1) treatment->western Protein Expression qpcr qPCR (HMOX1, NQO1 mRNA) treatment->qpcr Gene Expression analysis Data Analysis & Interpretation luciferase->analysis western->analysis qpcr->analysis

References

Application Notes and Protocols: Cell-Based Assay for Measuring GAPDH Inhibition by 3-Bromo-5-phenyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Beyond its metabolic role, GAPDH is implicated in various cellular processes, including apoptosis and DNA repair.[1] In many cancer cells, which exhibit a high glycolytic rate (the Warburg effect), GAPDH is a promising therapeutic target.[2][3] Inhibition of GAPDH can disrupt the energy supply of these rapidly proliferating cells, leading to cell death.[2]

3-Bromo-5-phenyl-4,5-dihydroisoxazole is a member of the 3-bromo-isoxazoline class of compounds that have been identified as inhibitors of human GAPDH (hGAPDH).[4][5] These compounds act as covalent inhibitors, targeting the active site cysteine of the enzyme.[6][7] This document provides a detailed protocol for a cell-based assay to quantify the inhibitory effect of this compound on intracellular GAPDH activity.

Principle of the Assay

This assay quantifies GAPDH activity in cell lysates. The enzymatic reaction catalyzed by GAPDH produces NADH, which can be measured colorimetrically. In the presence of an inhibitor like this compound, the rate of NADH production is reduced. The assay involves treating cultured cells with the inhibitor, preparing cell lysates, and then measuring GAPDH activity using a colorimetric assay kit. The activity is determined by monitoring the change in absorbance at 450 nm, which is proportional to the amount of NADH generated.[8][9]

Materials and Reagents

  • Cell Line: Pancreatic ductal adenocarcinoma (PDAC) cell lines such as PANC-1 or MIA PaCa-2 are recommended due to their reliance on glycolysis.[4]

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound: Synthesized or commercially procured.[10][11] A stock solution in DMSO is recommended.

  • GAPDH Activity Assay Kit: A commercial colorimetric kit is recommended for convenience and reproducibility (e.g., kits from Sigma-Aldrich, Abcam, or similar suppliers).[8][9][12] These kits typically include:

    • GAPDH Assay Buffer

    • GAPDH Substrate

    • Developer

    • NADH Standard

  • Cell Lysis Buffer: A buffer compatible with the GAPDH activity assay, often included in the kit or can be prepared (e.g., RIPA buffer with protease inhibitors).[13]

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • 96-well clear, flat-bottom microplates.

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Standard laboratory equipment: Incubator, centrifuges, pipettes, etc.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed cells (e.g., PANC-1 or MIA PaCa-2) into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound from a concentrated stock solution in DMSO. The final DMSO concentration in the cell culture medium should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After the cells have adhered and reached the desired confluency, replace the old medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the cells with the compound for the desired period (e.g., 24-48 hours).[4]

Protocol 2: Preparation of Cell Lysates
  • Cell Washing: After the incubation period, aspirate the medium and wash the cells once with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of ice-cold cell lysis buffer to each well (e.g., 100 µL).

  • Incubation: Incubate the plate on ice for 10-15 minutes with gentle shaking to ensure complete lysis.

  • Harvesting Lysate: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[9][13]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins including GAPDH, to a new pre-chilled tube.

  • Protein Quantification: Determine the total protein concentration in each lysate sample using a standard method such as the Bradford or BCA assay. This is crucial for normalizing GAPDH activity.[13]

Protocol 3: GAPDH Activity Assay
  • NADH Standard Curve: Prepare a series of NADH standards by diluting the NADH stock solution in the GAPDH assay buffer as per the kit manufacturer's instructions. This will be used to quantify the amount of NADH produced in the enzymatic reaction.

  • Assay Plate Setup: In a new 96-well plate, add the following to designated wells:

    • Blank: Assay Buffer without any lysate.

    • NADH Standards: The prepared serial dilutions of NADH.

    • Vehicle Control: Cell lysate from vehicle-treated cells.

    • Test Samples: Cell lysates from cells treated with different concentrations of this compound.

  • Sample Loading: Add a consistent amount of protein from each cell lysate (e.g., 10-20 µg) to the respective wells. Adjust the final volume with GAPDH assay buffer as recommended by the kit protocol.[8]

  • Reaction Initiation: Prepare a master mix containing the GAPDH substrate and developer according to the kit's instructions. Add this master mix to all wells except the NADH standards to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 450 nm in kinetic mode, taking readings every 1-2 minutes for at least 30 minutes.[9]

Data Analysis and Presentation

  • Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance over time (ΔA450/min) from the linear portion of the kinetic curve.

  • Normalize GAPDH Activity: Subtract the rate of the blank from all other readings. Normalize the GAPDH activity of each sample to its total protein concentration.

  • Calculate Percentage Inhibition: Express the GAPDH activity in the treated samples as a percentage of the activity in the vehicle control. Calculate the percentage inhibition for each concentration of this compound.

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of GAPDH activity).

Sample Data Tables

Table 1: Normalized GAPDH Activity

TreatmentProtein Conc. (µg/µL)ΔA450/minNormalized Activity (ΔA450/min/µg protein)
Untreated Control2.10.0850.0405
Vehicle Control (0.1% DMSO)2.00.0820.0410
1 µM Inhibitor2.20.0600.0273
10 µM Inhibitor1.90.0250.0132
100 µM Inhibitor2.00.0050.0025

Table 2: Percentage Inhibition of GAPDH Activity

Inhibitor Concentration (µM)Mean Normalized Activity% of Control Activity% Inhibition
0 (Vehicle)0.0410100.00.0
10.027366.633.4
100.013232.267.8
1000.00256.193.9

Visualizations

GAPDH_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_inhibition Inhibition Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Multiple Steps 1,3-BPG 1,3-Bisphosphoglycerate G3P->1,3-BPG GAPDH GAPDH GAPDH Enzyme G3P->GAPDH Pyruvate Pyruvate 1,3-BPG->Pyruvate Multiple Steps ATP_prod ATP Production Pyruvate->ATP_prod Inhibitor 3-Bromo-5-phenyl- 4,5-dihydroisoxazole Inhibitor->GAPDH Covalent Binding to Active Site GAPDH->1,3-BPG Inhibited_GAPDH Inactive GAPDH Inhibited_GAPDH->1,3-BPG

Caption: GAPDH catalyzes a key step in glycolysis. This compound covalently binds to and inhibits GAPDH, blocking the glycolytic pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_lysate_prep Lysate Preparation cluster_assay GAPDH Activity Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Treat with 3-Bromo-5-phenyl- 4,5-dihydroisoxazole A->B C Incubate for 24-48 hours B->C D Wash Cells with PBS C->D E Lyse Cells on Ice D->E F Centrifuge to Pellet Debris E->F G Collect Supernatant (Lysate) F->G H Quantify Protein Concentration G->H J Load Lysates and Standards into 96-well Plate H->J I Prepare NADH Standards I->J K Add Substrate/Developer Master Mix J->K L Measure Absorbance at 450 nm (Kinetic) K->L M Calculate Rate of Reaction (ΔA450/min) L->M N Normalize Activity to Protein Concentration M->N O Calculate % Inhibition N->O P Determine IC50 Value O->P

Caption: Workflow for the cell-based assay to determine GAPDH inhibition by this compound.

References

Application Notes and Protocols for the Cytotoxicity Assay of 3-Bromo-5-phenyl-4,5-dihydroisoxazole in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of 3-Bromo-5-phenyl-4,5-dihydroisoxazole, a compound of interest in cancer research. This document outlines the methodologies for evaluating its impact on various cancer cell lines and delves into its potential mechanism of action involving the Keap1-Nrf2 signaling pathway.

Introduction

This compound belongs to the isoxazoline class of heterocyclic compounds, which have garnered significant attention for their diverse pharmacological activities, including potential anticancer properties. Research has indicated that isoxazoline-based electrophiles can modulate cellular stress response pathways, making them intriguing candidates for therapeutic development. Specifically, this compound has been identified as an activator of the Nrf2/HO-1 axis through its interaction with Keap1, a key regulator of cellular antioxidant responses.[1] Dysregulation of this pathway is implicated in the progression and chemoresistance of various cancers.

Data Presentation

The following tables summarize the cytotoxic activity of this compound and related isoxazoline derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, are presented.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeAssayIC50 (µM)Reference
THP-1Human Monocytic LeukemiaLDHNot explicitly stated, but cytotoxicity was observed[1]

Table 2: Cytotoxicity of Related Isoxazoline Derivatives in Various Cancer Cell Lines

Compound ClassCell LineCancer TypeIC50 (µM)Reference
(R)-carvone-isoxazoline derivativesHT-1080Fibrosarcoma10 - 30[2]
MCF-7Breast Carcinoma10 - 30[2]
MDA-MB-231Breast Carcinoma10 - 30[2]
A-549Lung Carcinoma10 - 30[2]
Betulin-isoxazole derivativesA549Lung Cancer11.05 ± 0.88[3]
MCF7Breast Cancer11.47 ± 0.84[3]
Spiroazolidine-oxindole-isoxazole derivativesK562Human Leukemia10.7[3]
A549Human Lung Cancer21.5[3]
PC-3Human Prostate Cancer13.1[3]
Quinoline-isoxazole hybridsMCF7Breast Cancer12.94[4]
SKOV3Ovarian Cancer17.89[4]
A549Lung Cancer>160[4]

Experimental Protocols

Detailed methodologies for three common cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of this compound and its analogs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[5]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of the compound as described above.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[2]

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[2]

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[2] Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • LDH assay kit (containing reaction mixture and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell background control.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[7]

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Reaction Termination: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for assessing the cytotoxicity of a test compound.

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_attach Incubate 24h (Cell Attachment) seed_cells->incubate_attach add_compound Add Compound to Cells incubate_attach->add_compound prepare_compound Prepare Serial Dilutions of 3-Bromo-5-phenyl- 4,5-dihydroisoxazole prepare_compound->add_compound incubate_treat Incubate for 24, 48, or 72h add_compound->incubate_treat assay_choice Perform Assay (MTT, SRB, or LDH) incubate_treat->assay_choice read_plate Measure Absorbance (Microplate Reader) assay_choice->read_plate calc_viability Calculate % Cell Viability or % Cytotoxicity read_plate->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50 end End det_ic50->end

General workflow for in vitro cytotoxicity testing.
Signaling Pathway

This compound has been shown to interact with the Keap1-Nrf2 signaling pathway. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, electrophilic compounds can react with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.

Keap1-Nrf2 signaling pathway modulation.

References

Application Note: Mass Spectrometry-Based Analysis of Protein Adducts with 3-Bromo-5-phenyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Covalent modification of proteins by small molecules is a critical area of research in drug development and toxicology. The compound 3-Bromo-5-phenyl-4,5-dihydroisoxazole belongs to a class of compounds known as 3-bromo-4,5-dihydroisoxazoles (BDHIs), which are recognized as reactive electrophiles capable of forming covalent adducts with nucleophilic residues on proteins, particularly cysteine.[1] Understanding the extent and specific sites of protein adduction is crucial for elucidating mechanisms of action, identifying potential off-target effects, and developing safer, more effective therapeutics. This application note describes a comprehensive workflow for the identification and characterization of protein adducts formed by this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The presented protocols are designed for researchers, scientists, and drug development professionals to enable robust and reproducible analysis of such covalent modifications. The workflow encompasses sample preparation, including protein digestion and peptide enrichment, followed by high-resolution mass spectrometry and data analysis to identify specific adducts and modification sites.

Experimental Workflow Overview

The overall experimental workflow for the analysis of this compound protein adducts is depicted below. This process begins with the incubation of the target protein with the compound, followed by a series of sample preparation steps to generate peptides suitable for mass spectrometric analysis. The final stage involves data acquisition and bioinformatic analysis to identify and characterize the modified peptides.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis A Incubation of Target Protein with This compound B Denaturation, Reduction, and Alkylation A->B Reaction C Enzymatic Digestion (e.g., Trypsin) B->C Proteolysis D Peptide Desalting and Cleanup (e.g., C18 StageTip) C->D Purification E LC-MS/MS Analysis D->E Injection F Data Acquisition (Full Scan MS and MS/MS) E->F Ionization and Fragmentation G Database Searching (with variable modification) F->G Spectral Data H Identification of Modified Peptides and Sites G->H Sequence Matching I Quantitative Analysis (Optional) H->I Quantification

Caption: Experimental workflow for the MS analysis of protein adducts.

Protocols

Protocol 1: In-Solution Digestion of Protein Adducts

This protocol details the preparation of protein samples that have been incubated with this compound for mass spectrometry analysis.[2][3]

Materials:

  • Target protein solution (e.g., 1 mg/mL in a suitable buffer)

  • This compound solution (in a compatible solvent like DMSO)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium bicarbonate

  • Trypsin, MS-grade

  • Formic acid

  • Acetonitrile (ACN), HPLC-grade

  • Ultrapure water

Procedure:

  • Protein Incubation:

    • In a microcentrifuge tube, combine the target protein with the desired concentration of this compound.

    • Incubate at 37°C for a specified time (e.g., 1-4 hours) to allow for adduct formation. A control sample without the compound should be prepared in parallel.

  • Denaturation and Reduction:

    • Add an equal volume of 8 M urea in 100 mM ammonium bicarbonate to the protein solution to a final urea concentration of 4 M.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 20 minutes.

  • Digestion:

    • Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio (w/w).

    • Incubate overnight at 37°C.

  • Quenching and Cleanup:

    • Acidify the reaction with formic acid to a final concentration of 0.1% to stop the digestion.

    • Proceed with peptide desalting using a C18 StageTip or a similar solid-phase extraction method.[3]

Protocol 2: LC-MS/MS Analysis

This protocol outlines the general parameters for the analysis of digested peptides by LC-MS/MS. Specific parameters may need to be optimized based on the instrument used.[4][5]

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 40% B over 60 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 300 nL/min

MS Parameters:

  • Ionization Mode: Positive ESI

  • Full Scan MS:

    • Resolution: 60,000 - 120,000

    • Scan Range: m/z 350-1500

  • MS/MS:

    • Data-Dependent Acquisition (DDA) of the top 10-20 most intense ions.

    • Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Dynamic exclusion enabled.

Data Analysis

The acquired MS/MS data should be searched against a protein database (e.g., Swiss-Prot) using a search algorithm such as Mascot, Sequest, or MaxQuant.[6][7]

Key Search Parameters:

  • Enzyme: Trypsin

  • Fixed Modifications: Carbamidomethyl (C)

  • Variable Modifications:

    • Oxidation (M)

    • Adduct of this compound (on C, K, H, Y - specify the mass shift)

The mass shift for the adduct will be the molecular weight of this compound minus the mass of HBr, as the bromine is the leaving group upon nucleophilic attack by the amino acid residue. The molecular weight of this compound is approximately 240.08 g/mol , and HBr is approximately 80.91 g/mol . Therefore, the expected mass shift would be approximately +159.17 Da.

Quantitative Data Summary

The following tables present hypothetical quantitative data from an experiment where a target protein was treated with increasing concentrations of this compound.

Table 1: Identification of Adducted Peptides

Peptide SequenceModified ResidueAdduct Mass (Da)Precursor m/zCharge
TPEYLC KCys-108+159.17623.812+
VVSVLTVVH QDWLRHis-146+159.17864.492+
GFYIPK IVLys-212+159.17530.842+

Table 2: Relative Quantification of Adduct Formation

Peptide Sequence0 µM Compound10 µM Compound50 µM Compound100 µM Compound
TPEYLCK (Modified)0%15.2%45.8%78.3%
VVSVLTVVHQDWLR (Modified)0%5.1%18.9%35.6%
GFYIPKIV (Modified)0%1.8%7.3%15.2%

Relative abundance of the modified peptide compared to the unmodified counterpart.

Logical Relationship Diagram

The following diagram illustrates the logical relationship in identifying a covalent adduct using mass spectrometry.

G A Observed Peptide Mass C Mass Difference A->C Subtract B Theoretical Peptide Mass (from database) B->C E Adduct Identified C->E Compare D Mass of Adduct D->E

Caption: Logic for identifying a covalent adduct by mass difference.

Conclusion

The protocols and workflow described in this application note provide a robust framework for the mass spectrometry-based analysis of protein adducts with this compound. This approach enables the precise identification of modification sites and can be adapted for quantitative analysis to assess the extent of adduction under various conditions. Such detailed molecular characterization is invaluable for advancing our understanding of the biological effects of this class of compounds in drug discovery and development.

References

Application Notes and Protocols for X-ray Crystallography of 3-Bromo-5-phenyl-4,5-dihydroisoxazole Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the crystal structure of a protein in complex with the small molecule inhibitor, 3-Bromo-5-phenyl-4,5-dihydroisoxazole. This protocol is designed to guide researchers through the entire workflow, from protein expression and purification to structure determination and validation. The methodologies described herein are based on established crystallographic practices and specific findings related to the crystallization of small molecule-protein complexes.

Overview of the Crystallography Workflow

The successful determination of a protein-ligand crystal structure is a multi-step process that requires careful planning and execution. The general workflow involves preparing a homogenous and stable protein-ligand complex, growing well-ordered crystals of this complex, collecting high-quality X-ray diffraction data from the crystals, and finally, processing the data to solve and refine the three-dimensional atomic structure.

Below is a diagram illustrating the key stages of the X-ray crystallography workflow for a protein-3-Bromo-5-phenyl-4,5-dihydroisoxazole complex.

experimental_workflow cluster_protein Protein Production cluster_ligand Ligand Preparation cluster_crystallization Complex Formation & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement p1 Gene Cloning & Expression Vector p2 Protein Expression p1->p2 p3 Cell Lysis & Initial Purification p2->p3 p4 Size Exclusion Chromatography p3->p4 c1 Co-crystallization Setup p4->c1 l1 Synthesis/Procurement of this compound l2 Stock Solution Preparation (e.g., in DMSO) l1->l2 l2->c1 c2 Crystal Growth c1->c2 c3 Crystal Harvesting & Cryo-protection c2->c3 d1 X-ray Diffraction Data Collection c3->d1 d2 Data Processing & Scaling d1->d2 s1 Phase Determination (Molecular Replacement) d2->s1 s2 Model Building & Refinement s1->s2 s3 Structure Validation s2->s3

Figure 1: General experimental workflow for X-ray crystallography of a protein-ligand complex.

Experimental Protocols

This section provides detailed, step-by-step protocols for each major stage of the crystallographic process. While the specific protein of interest may require optimization, this protocol is based on the successful crystallization of the BTB domain of the human Kelch-like ECH-associated protein 1 (Keap1) in complex with this compound.[1]

Protein Expression and Purification (Example: Human Keap1 BTB Domain)

A highly pure and homogenous protein sample is a prerequisite for successful crystallization. The following protocol describes the expression and purification of the Keap1 BTB domain (residues 48-180).

Protocol 1: Expression and Purification of Keap1 BTB Domain

  • Cloning and Expression Vector:

    • Subclone the cDNA encoding the human Keap1 BTB domain (residues 48-180) into a bacterial expression vector, such as pET28b, which allows for the expression of an N-terminal hexahistidine (6xHis) tag cleavable by thrombin.

  • Protein Expression:

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the cells in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.2 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture overnight at 18°C.

    • Harvest the cells by centrifugation.

  • Cell Lysis and Initial Purification:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

    • Elute the protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • His-tag Cleavage and Further Purification:

    • Dialyze the eluted protein against a buffer suitable for thrombin cleavage (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

    • Add thrombin to the protein solution and incubate overnight at 4°C to cleave the 6xHis tag.

    • Pass the protein solution through a Ni-NTA column again to remove the cleaved His-tag and any uncleaved protein.

  • Size-Exclusion Chromatography (SEC):

    • Concentrate the tag-free protein and load it onto a size-exclusion chromatography column (e.g., Superdex 75) pre-equilibrated with a final storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

    • Collect the fractions corresponding to the monomeric protein peak.

    • Assess the purity and homogeneity of the protein by SDS-PAGE.

    • Concentrate the purified protein to a final concentration of 10-20 mg/mL for crystallization trials.[2] The optimal concentration can vary depending on the protein.[3]

Ligand Preparation

Proper preparation of the small molecule is crucial for forming a stable complex with the target protein.

Protocol 2: Preparation of this compound Stock Solution

  • Synthesis and Purity Check:

    • Synthesize or procure this compound. The synthesis can be achieved through a cycloaddition reaction of dibromoformaldoxime with styrene.

    • Confirm the identity and purity of the compound using techniques such as NMR and mass spectrometry.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of the compound, typically around 100 mM, in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[2]

    • Store the stock solution at -20°C or -80°C to prevent degradation.

Co-crystallization

Co-crystallization, where the protein and ligand are mixed prior to setting up crystallization trials, is often the preferred method for obtaining protein-ligand complex crystals.[4][5][6]

Protocol 3: Co-crystallization of Protein with this compound

  • Complex Formation:

    • On the day of crystallization, thaw the purified protein and the ligand stock solution.

    • Prepare the protein-ligand complex by adding the ligand stock solution to the purified protein solution. A typical starting point is a 1:5 to 1:10 molar ratio of protein to ligand.[7] For weakly binding ligands, a higher excess of the ligand may be necessary.[2]

    • Incubate the protein-ligand mixture on ice for at least 30 minutes to allow for complex formation.[2]

  • Crystallization Screening:

    • Use the hanging drop or sitting drop vapor diffusion method for crystallization screening.[8]

    • Set up crystallization trials by mixing the protein-ligand complex solution with various crystallization screen solutions in a 1:1 or 2:1 ratio (protein-ligand complex:screen solution).

    • A successful crystallization condition for the Keap1 BTB domain-3-Bromo-5-phenyl-4,5-dihydroisoxazole complex was found to be 25-28% PEG 4000, 0.1 M Tris-HCl pH 8.0, and 0.2 M lithium sulfate.[1]

    • Incubate the crystallization plates at a constant temperature (e.g., 20°C).

    • Monitor the drops for crystal growth over several days to weeks.

  • Crystal Optimization:

    • If initial screening yields small or poorly formed crystals, optimize the crystallization conditions by varying the pH, precipitant concentration, and protein-ligand concentration.

Crystal Harvesting and Cryo-protection

Once suitable crystals are grown, they need to be carefully harvested and prepared for data collection at cryogenic temperatures to minimize radiation damage.[9]

Protocol 4: Crystal Harvesting and Cryo-protection

  • Cryo-protectant Solution Preparation:

    • Prepare a cryo-protectant solution by supplementing the mother liquor (the crystallization solution in which the crystal grew) with a cryo-protecting agent. A common choice is glycerol, typically at a final concentration of 20-25%.[10]

    • It is crucial to include the ligand at the same concentration as in the crystallization drop in the cryo-protectant solution to prevent the ligand from dissociating from the protein.[2]

  • Crystal Harvesting:

    • Using a cryo-loop of an appropriate size, carefully scoop the crystal out of the crystallization drop.

    • Briefly transfer the crystal to the cryo-protectant solution. The soaking time should be minimized to a few seconds to avoid crystal damage.[9]

  • Flash-Cooling:

    • Quickly plunge the cryo-loop with the crystal into liquid nitrogen to flash-cool it.

    • Store the frozen crystal in liquid nitrogen until data collection.

Data Collection and Processing

High-quality diffraction data is essential for solving an accurate crystal structure. Data is typically collected at a synchrotron X-ray source.

X-ray Diffraction Data Collection

Protocol 5: X-ray Diffraction Data Collection

  • Mounting the Crystal:

    • Mount the frozen crystal on the goniometer of the X-ray beamline under a stream of cold nitrogen gas (100 K).

  • Data Collection Strategy:

    • Collect a few initial diffraction images to assess the crystal quality and determine the optimal data collection strategy (e.g., exposure time, oscillation range).

    • Collect a complete dataset by rotating the crystal in the X-ray beam.

Data Processing

The raw diffraction images are processed to obtain a list of reflection intensities and their corresponding Miller indices.

Protocol 6: Data Processing

  • Data Integration and Scaling:

    • Use data processing software such as XDS, MOSFLM, or HKL2000 to integrate the diffraction spots and scale the reflection intensities.

    • The output of this step is a file containing the unique reflections and their intensities.

Structure Determination and Refinement

The processed diffraction data is used to determine the three-dimensional structure of the protein-ligand complex.

Phase Determination

For a new protein-ligand complex where the structure of the protein is already known, molecular replacement is the most common method for determining the initial phases.

Protocol 7: Phase Determination by Molecular Replacement

  • Search Model Preparation:

    • Use the previously determined structure of the apo-protein or a closely related homolog as a search model. Remove any existing ligands and water molecules from the search model.

  • Molecular Replacement:

    • Use a molecular replacement program such as PHASER or MOLREP to find the correct orientation and position of the search model in the unit cell of the new crystal.

Model Building and Refinement

The initial model obtained from molecular replacement is then refined against the experimental data, and the ligand is built into the electron density map.

Protocol 8: Model Building and Refinement

  • Initial Refinement:

    • Perform an initial round of refinement of the molecular replacement solution using a program like REFMAC5 or PHENIX.[11] This will improve the initial phases and generate a clearer electron density map.

  • Ligand Fitting:

    • Inspect the electron density map, particularly in the expected binding site of the protein. A clear difference in electron density (Fo-Fc map) should be visible for the ligand.

    • Use a molecular graphics program like Coot to manually fit the this compound molecule into the electron density.[11]

  • Iterative Refinement and Model Building:

    • Perform multiple cycles of refinement and manual model building. In each cycle, the atomic coordinates, B-factors, and occupancies are adjusted to improve the fit of the model to the electron density map.

    • Add water molecules to the model where appropriate.

Structure Validation

The final refined structure must be thoroughly validated to ensure its quality and accuracy.

Protocol 9: Structure Validation

  • Geometric and Stereochemical Analysis:

    • Use programs like PROCHECK or MolProbity to check the stereochemical quality of the protein model, including bond lengths, bond angles, and Ramachandran plot analysis.

  • Fit to Experimental Data:

    • Evaluate the agreement between the final model and the experimental data using the R-work and R-free values.[12][13][14] R-work measures the fit of the model to the data used for refinement, while R-free is calculated from a small subset of data that was excluded from the refinement process to provide an unbiased measure of model quality.[15]

  • Ligand Validation:

    • Carefully inspect the electron density around the ligand to ensure a good fit.

    • Check for reasonable bond lengths, bond angles, and torsion angles for the ligand.

    • Analyze the interactions between the ligand and the protein to ensure they are chemically sensible.

Data Presentation

The following tables summarize typical quantitative data obtained during the different stages of an X-ray crystallography experiment for a protein-small molecule complex.

Table 1: Typical Protein and Ligand Concentrations for Co-crystallization

ParameterTypical ValueReference
Protein Concentration5 - 20 mg/mL[2]
Ligand Stock Concentration50 - 100 mM in DMSO[2]
Protein:Ligand Molar Ratio1:5 to 1:10[7]

Table 2: Typical Data Collection and Processing Statistics

ParameterTypical Value
Wavelength (Å)0.9 - 1.5
Resolution (Å)1.5 - 3.0
Space GroupVaries depending on crystal
Unit Cell Dimensions (Å)Varies depending on crystal
Completeness (%)> 95.0 (overall), > 90.0 (highest shell)
Multiplicity3.0 - 6.0
I/σ(I)> 10.0 (overall), > 2.0 (highest shell)
Rmerge or Rpim (%)< 10.0 (overall), < 50.0 (highest shell)
CC1/2> 0.9 (overall), > 0.5 (highest shell)

Table 3: Typical Refinement Statistics

ParameterTypical ValueReference
Resolution (Å)1.5 - 3.0
No. of Reflections (working/test)95% / 5% of total[12]
R-work / R-free (%)18-25 / 20-28[14]
No. of non-hydrogen atomsVaries
ProteinVaries
LigandVaries
WaterVaries
R.m.s.d. bond lengths (Å)< 0.02
R.m.s.d. bond angles (°)< 2.0
Ramachandran plot
Favored regions (%)> 95
Allowed regions (%)> 99
Outliers (%)< 0.5

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for obtaining protein-ligand complex crystals, highlighting the two primary methods: co-crystallization and soaking.

crystallization_decision_tree start Start: Purified Protein Available apo_crystals Can apo-crystals be grown reproducibly? start->apo_crystals soaking Attempt Ligand Soaking apo_crystals->soaking Yes co_crystallization Attempt Co-crystallization apo_crystals->co_crystallization No optimize_soaking Optimize Soaking Conditions (ligand concentration, soak time) soaking->optimize_soaking optimize_cocryst Optimize Co-crystallization (protein:ligand ratio, incubation time) co_crystallization->optimize_cocryst optimize_soaking->co_crystallization Failure success Diffraction-quality Crystals Obtained optimize_soaking->success Success optimize_cocryst->success Success failure Re-evaluate Protein Construct or Ligand Properties optimize_cocryst->failure Failure

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-phenyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-5-phenyl-4,5-dihydroisoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and effective method is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[1][2] This reaction involves the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with styrene (phenyl-substituted alkene) to form the desired product.[3][4]

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting materials and reagents are:

  • Dibromoformaldoxime (DBF): The precursor to the reactive bromonitrile oxide.

  • Styrene: The alkene that undergoes cycloaddition.

  • Base: Typically a mild inorganic base like sodium bicarbonate (NaHCO₃) or an aqueous solution of a stronger base like sodium hydroxide (NaOH) is used to facilitate the in situ formation of bromonitrile oxide.[3][5]

  • Solvent: A suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) is commonly used.[3][4]

Q3: What is a typical yield for this reaction?

Yields for the synthesis of this compound and its derivatives can vary depending on the specific reaction conditions. Reported yields for similar compounds are generally in the range of 70% to over 90%.[4][6] For instance, the synthesis of 3-bromo-5-(4-fluorophenyl)-4,5-dihydroisoxazole has been reported with a yield of 93%.[4] A patent for a similar synthesis of 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole reported a yield of 68%.[5]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inefficient generation of bromonitrile oxide: The base may be too weak or added too slowly.- Use a stoichiometric amount or a slight excess of a suitable base (e.g., NaHCO₃).- Ensure the base is of good quality and not hydrated if an anhydrous reaction is intended.
2. Degradation of dibromoformaldoxime (DBF): DBF can be unstable.- Use freshly prepared or properly stored DBF.- Perform the reaction at room temperature or below to minimize degradation.
3. Impure styrene: Polymerization or other impurities in styrene can inhibit the reaction.- Use freshly distilled or inhibitor-free styrene.
Presence of a Major Side Product 1. Dimerization of bromonitrile oxide: If the concentration of bromonitrile oxide is too high or the alkene is not reactive enough, it can dimerize to form a furoxan.[7]- Add the base or DBF solution slowly to the reaction mixture containing styrene to keep the concentration of the nitrile oxide low.- Ensure an appropriate stoichiometric ratio of styrene to DBF.
Difficulty in Product Purification 1. Co-elution with starting materials or side products: The polarity of the product may be similar to that of unreacted starting materials or byproducts.- Optimize the solvent system for column chromatography. A common eluent system is a mixture of hexane and ethyl acetate.[4]- Consider recrystallization as an alternative or additional purification step.
2. Product instability on silica gel: The product may be sensitive to the acidic nature of standard silica gel.- Use deactivated or neutral silica gel for chromatography.- Minimize the time the product is on the column.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of 3-bromo-4,5-dihydroisoxazole derivatives under various conditions.

Product Alkene Base Solvent Yield Reference
3-Bromo-5-(4-fluorophenyl)-4,5-dihydroisoxazole4-FluorostyreneNaHCO₃CH₂Cl₂93%[4]
N-(4-(3-Bromo-4,5-dihydroisoxazol-5-yl)phenyl)acetamideN-(4-vinylphenyl)acetamideNaHCO₃CH₂Cl₂82%[4]
3-Bromo-5-(4-nitrophenyl)-4,5-dihydroisoxazole4-NitrostyreneNaHCO₃CH₂Cl₂80%[8]
5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivativesChalcone derivativesGlacial Acetic AcidEthanol70-82%[6]
3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole2-MethylpropeneNaOHIsopropyl ether68%[5]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on literature procedures for similar compounds.[3][4]

Materials:

  • Styrene

  • Dibromoformaldoxime (DBF)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve styrene (1 equivalent) in ethyl acetate.

  • To this solution, add solid sodium bicarbonate (5 equivalents).

  • In a separate container, dissolve dibromoformaldoxime (2 equivalents) in a minimal amount of ethyl acetate.

  • Slowly add the dibromoformaldoxime solution to the stirred suspension of styrene and sodium bicarbonate at room temperature over a period of 1-2 hours.

  • Allow the reaction mixture to stir at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture to quench the reaction and dissolve the inorganic salts.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Reaction_Pathway cluster_start Starting Materials DBF Dibromoformaldoxime Nitriloxide Bromonitrile Oxide (in situ) DBF->Nitriloxide - HBr Styrene Styrene Product This compound Base Base (e.g., NaHCO₃) Nitriloxide->Product [3+2] Cycloaddition

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Check Reagent Quality (DBF, Styrene, Base) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Use Fresh/Purified Reagents Reagents_OK->Replace_Reagents No Check_Conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) Reagents_OK->Check_Conditions Yes Replace_Reagents->Start Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize Conditions (e.g., slow addition, lower temp) Conditions_OK->Optimize_Conditions No Check_Side_Products Analyze for Side Products (e.g., Furoxan Dimer) Conditions_OK->Check_Side_Products Yes Optimize_Conditions->Start Side_Products_Present Side Products Present? Check_Side_Products->Side_Products_Present Modify_Protocol Modify Protocol to Minimize Dimerization Side_Products_Present->Modify_Protocol Yes Purification_Issue Investigate Purification Step Side_Products_Present->Purification_Issue No Modify_Protocol->Start Success Improved Yield Purification_Issue->Success

Caption: Troubleshooting workflow for low yield in the synthesis.

Parameter_Relationships Yield Yield Purity Purity Reaction_Rate Reaction Rate Reaction_Rate->Yield Affects Side_Products Side Products Side_Products->Yield Decreases Side_Products->Purity Decreases Base_Strength Base Strength Base_Strength->Reaction_Rate Increases Base_Strength->Side_Products Can Increase Temperature Temperature Temperature->Reaction_Rate Increases Temperature->Side_Products Increases Concentration Concentration Concentration->Reaction_Rate Increases Concentration->Side_Products Increases Dimerization

Caption: Relationship between key reaction parameters and outcomes.

References

Technical Support Center: Preventing Nitrile Oxide Dimerization in 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of nitrile oxide dimerization during 1,3-dipolar cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in nitrile oxide cycloadditions, and why does it form?

A1: The most common side product is a furoxan (a 1,2,5-oxadiazole-2-oxide), which is the dimer of the nitrile oxide.[1] Nitrile oxides are highly reactive, unstable intermediates. In the absence of a suitable dipolarophile or at high concentrations, they readily react with themselves in a [3+2] cycloaddition to form the more stable furoxan dimer.[1] Minimizing this side reaction is crucial for achieving a high yield of the desired cycloadduct.

Q2: What is the most effective general strategy to prevent nitrile oxide dimerization?

A2: The most effective and widely used strategy is the in situ generation of the nitrile oxide.[1] This involves slowly generating the nitrile oxide in the presence of the dipolarophile. This ensures that the instantaneous concentration of the nitrile oxide remains low, allowing it to be trapped by the dipolarophile before it has a chance to dimerize.[1]

Q3: What are the common methods for the in situ generation of nitrile oxides?

A3: Several methods are commonly employed for the in situ generation of nitrile oxides from stable precursors:

  • Oxidation of Aldoximes: This is a popular method that uses various oxidizing agents, such as sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), hypervalent iodine reagents (e.g., iodobenzene diacetate), and greener options like Oxone® in the presence of sodium chloride.

  • Dehydrohalogenation of Hydroxamoyl Halides: This classic method involves the elimination of a hydrogen halide from a hydroxamoyl halide (e.g., hydroxamoyl chloride) using a base, typically a tertiary amine like triethylamine.

  • Dehydration of Primary Nitroalkanes: This method, often referred to as the Mukaiyama method, uses a dehydrating agent like phenyl isocyanate in the presence of a catalytic amount of a base to generate nitrile oxides from primary nitroalkanes.

Q4: How does the rate of nitrile oxide generation affect dimerization?

A4: The rate of generation is a critical factor. A rapid generation of the nitrile oxide can lead to a high local concentration, which significantly favors dimerization. Therefore, methods that allow for a slow and controlled generation of the nitrile oxide are preferred. This can be achieved by the slow addition of a reagent (e.g., the base in the dehydrohalogenation method) or by using an oxidizing agent that provides a steady, slow release of the active species.

Q5: Can the choice of solvent influence the extent of dimerization?

A5: Yes, the solvent can play a role. The polarity of the solvent can affect the rates of both the desired cycloaddition and the competing dimerization reaction. While there is no universally "best" solvent, aprotic solvents are generally preferred. It is often recommended to screen a few different solvents to find the optimal conditions for a specific reaction.

Q6: What is the effect of temperature on nitrile oxide dimerization?

A6: Higher temperatures can increase the rate of both the desired cycloaddition and the dimerization. However, for many nitrile oxides, the rate of dimerization increases more significantly with temperature than the rate of cycloaddition. Therefore, running the reaction at ambient temperature or even cooler is often advantageous in minimizing the formation of the furoxan byproduct.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low yield of the desired cycloadduct and significant formation of a byproduct with a higher molecular weight. The primary cause is likely the dimerization of the nitrile oxide to form a furoxan. This occurs when the concentration of the nitrile oxide is too high.- Employ an in situ generation method: If you are not already doing so, switch to a method where the nitrile oxide is generated slowly in the presence of the dipolarophile.- Slow addition of reagents: If using a pre-formed nitrile oxide or a rapid generation method, add the nitrile oxide or the generating reagent (e.g., base) dropwise to the reaction mixture containing the dipolarophile over an extended period.- Increase the concentration of the dipolarophile: A higher concentration of the trapping agent can outcompete the dimerization reaction.- Lower the reaction temperature: Reducing the temperature can decrease the rate of dimerization more significantly than the rate of cycloaddition.
The reaction is sluggish or does not proceed to completion, even with in situ generation. - Inefficient nitrile oxide generation: The chosen method or conditions may not be optimal for your specific substrate.- Low reactivity of the dipolarophile: The alkene or alkyne may not be electron-rich or electron-poor enough to react efficiently with the nitrile oxide.- Steric hindrance: Bulky substituents on either the nitrile oxide precursor or the dipolarophile can slow down the reaction.- Optimize the generation method: Try a different oxidizing agent or base. For aldoxime oxidation, consider switching from a mild oxidant to a more powerful one, or vice-versa.- Use a more reactive dipolarophile: If possible, modify the dipolarophile to make it more electron-deficient or electron-rich.- Increase the reaction temperature: While this can increase dimerization, a moderate increase in temperature might be necessary to drive a sluggish cycloaddition to completion. Monitor the reaction closely for byproduct formation.- Increase the reaction time.
Formation of multiple regioisomers. The regioselectivity of the 1,3-dipolar cycloaddition is determined by the electronic and steric properties of both the nitrile oxide and the dipolarophile.- Modify the substituents: If possible, altering the electronic nature (electron-donating vs. electron-withdrawing) of the substituents on either reactant can favor the formation of one regioisomer.- Utilize a directing group: In some cases, a coordinating group on the dipolarophile can direct the cycloaddition to occur with a specific orientation.

Data Presentation

The following tables summarize quantitative data on the yield of the desired isoxazoline/isoxazole product versus the furoxan dimer under different reaction conditions.

Table 1: Comparison of in situ Nitrile Oxide Generation Methods

AldoximeDipolarophileGeneration MethodSolventTemp (°C)Isoxazoline/Isoxazole Yield (%)Furoxan Yield (%)
Benzaldehyde oximeStyreneNaCl/OxoneCH3CN/H2ORT92Not reported
Benzaldehyde oximeStyrenet-BuOIDioxaneRT88Not reported
4-Chlorobenzaldehyde oximeMethyl acrylateNCS/PyridineCH2Cl2RT85Trace
4-Nitrobenzaldehyde oximePhenylacetylenePhenyl isocyanate/Et3NToluene8078~10

Table 2: Effect of Solvent on Cycloaddition Yield

Nitrile Oxide PrecursorDipolarophileGeneration MethodSolventIsoxazoline Yield (%)Furoxan Yield (%)
Benzaldehyde oximeStyrenet-BuOIDioxane88Not reported
Benzaldehyde oximeStyrenet-BuOICH3CN75Not reported
Benzaldehyde oximeStyrenet-BuOITHF65Not reported
Benzaldehyde oximeStyrenet-BuOICH2Cl258Not reported

Table 3: Effect of Temperature on Dimerization

Nitrile OxideDipolarophileSolventTemperature (°C)Cycloadduct:Dimer Ratio
4-Methoxybenzonitrile oxideStyreneToluene25>95:5
4-Methoxybenzonitrile oxideStyreneToluene8070:30
2,4,6-Trimethylbenzonitrile oxide-Benzene25Stable (no dimerization)

Note: The data in these tables are compiled from various literature sources and are intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using NaCl/Oxone

This protocol describes a green and efficient method for the 1,3-dipolar cycloaddition of a nitrile oxide generated in situ from an aldoxime.

Materials:

  • Aldoxime (1.0 equiv)

  • Alkene or alkyne (1.2 equiv)

  • Sodium chloride (NaCl) (1.1 equiv)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

Procedure:

  • To a round-bottom flask, add the aldoxime (1.0 equiv), alkene or alkyne (1.2 equiv), NaCl (1.1 equiv), and NaHCO₃ (2.0 equiv).

  • Add a mixture of acetonitrile and water (e.g., 3:1 v/v) to the flask to dissolve the reactants.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of Oxone® (1.1 equiv) in water to the stirred reaction mixture over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In Situ Generation of Nitrile Oxide via Dehydrohalogenation of a Hydroxamoyl Chloride

This protocol describes the classic method for generating a nitrile oxide in situ from a hydroxamoyl chloride using a base.

Materials:

  • Hydroxamoyl chloride (1.0 equiv)

  • Alkene or alkyne (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous solvent (e.g., dichloromethane, THF, or toluene)

Procedure:

  • Dissolve the hydroxamoyl chloride (1.0 equiv) and the alkene or alkyne (1.1 equiv) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of triethylamine (1.2 equiv) in the same anhydrous solvent to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

competing_pathways cluster_main Nitrile Oxide Reaction Pathways Nitrile Oxide (R-CNO) Nitrile Oxide (R-CNO) Cycloaddition Product (Isoxazoline/Isoxazole) Cycloaddition Product (Isoxazoline/Isoxazole) Nitrile Oxide (R-CNO)->Cycloaddition Product (Isoxazoline/Isoxazole) [3+2] Cycloaddition (Desired Pathway) Dimerization Product (Furoxan) Dimerization Product (Furoxan) Nitrile Oxide (R-CNO)->Dimerization Product (Furoxan) Dimerization (Side Reaction) Nitrile Oxide (R-CNO):e->Dimerization Product (Furoxan):w Dipolarophile Dipolarophile Dipolarophile->Cycloaddition Product (Isoxazoline/Isoxazole)

Caption: Competing pathways for a nitrile oxide intermediate.

experimental_workflow cluster_workflow General Workflow for Minimizing Dimerization start Start in_situ Choose In Situ Generation Method start->in_situ slow_addition Slow Addition of Reagent in_situ->slow_addition reaction 1,3-Dipolar Cycloaddition slow_addition->reaction workup Reaction Workup & Purification reaction->workup end End workup->end

Caption: Experimental workflow to prevent dimerization.

logical_relationship cluster_logic Factors Influencing Reaction Outcome conc [Nitrile Oxide] rate_cyclo Rate of Cycloaddition conc->rate_cyclo Directly proportional rate_dimer Rate of Dimerization conc->rate_dimer Proportional to [R-CNO]² yield_product Yield of Desired Product rate_cyclo->yield_product yield_dimer Yield of Dimer rate_dimer->yield_dimer

Caption: Relationship between concentration and reaction outcome.

References

Troubleshooting low reactivity in 3-bromo-4,5-dihydroisoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-bromo-4,5-dihydroisoxazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing the 3-bromo-4,5-dihydroisoxazole ring system?

The principal method for synthesizing the 3-bromo-4,5-dihydroisoxazole ring system is the 1,3-dipolar cycloaddition reaction.[1] This reaction involves the combination of a bromonitrile oxide (the 1,3-dipole), which is typically generated in situ, with an alkene (the dipolarophile).[1][2] This cycloaddition is known for its high degree of regio- and stereoselectivity.[1]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the 1,3-dipolar cycloaddition for 3-bromo-4,5-dihydroisoxazole synthesis can stem from several factors. A common issue is the dimerization of the highly reactive bromonitrile oxide intermediate to form furoxan byproducts.[3] Additionally, the stability of the starting materials and the reaction conditions play a crucial role.

To improve the yield, consider the following:

  • Slow Generation/Addition of Nitrile Oxide: If not generating the bromonitrile oxide in situ, add it slowly to the alkene solution to maintain a low concentration, which favors the desired cycloaddition over dimerization.[3]

  • Excess Alkene: Using a molar excess of the alkene can help to trap the nitrile oxide as it is formed, outcompeting the dimerization reaction.[3]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of furoxan formation more significantly than the rate of the desired cycloaddition.[3]

  • Purity of Reagents: Ensure the precursor for the bromonitrile oxide, such as dibromoformaldoxime, is of high purity. Impurities can lead to side reactions.

  • Choice of Base: The base used for the in situ generation of the nitrile oxide is critical. A mild base like sodium bicarbonate is often used.[2] Stronger bases might lead to decomposition of the starting materials or products.

Q3: I am observing significant formation of furoxan byproduct. How can I minimize this?

Furoxan formation is a common side reaction resulting from the dimerization of the nitrile oxide intermediate.[3] To minimize this:

  • High Concentration of Alkene: Maintain a high concentration of the alkene dipolarophile relative to the nitrile oxide.

  • Controlled Generation of Nitrile Oxide: The slow, controlled in situ generation of the bromonitrile oxide from its precursor (e.g., dibromoformaldoxime) is key. This can be achieved by the slow addition of a base or by using a heterogeneous mixture of a mild base like sodium bicarbonate that allows for the slow dehydrohalogenation of the precursor.[2]

Q4: What are some common precursors for generating bromonitrile oxide in situ?

A common and stable precursor for the in situ generation of bromonitrile oxide is dibromoformaldoxime (DBF).[2] The bromonitrile oxide is generated from DBF through dehydrohalogenation, typically facilitated by a mild base.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3-bromo-4,5-dihydroisoxazole via 1,3-dipolar cycloaddition.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inefficient generation of bromonitrile oxide.Check the quality and stoichiometry of the base. Ensure the dibromoformaldoxime precursor is not degraded. Consider a different, milder base if decomposition is suspected.
Low reactivity of the alkene.Electron-deficient alkenes may react slowly. Consider increasing the reaction temperature or using a catalyst if applicable to the specific reaction.
Decomposition of the product.3-bromo-4,5-dihydroisoxazoles can be sensitive to certain conditions. Ensure the workup procedure is mild and avoid prolonged exposure to strong acids or bases.
Multiple Products Observed by TLC/NMR Formation of regioisomers.While often highly regioselective, some substituted alkenes can lead to mixtures. Confirm the structure of the major product. Adjusting reaction temperature or solvent polarity may influence regioselectivity.
Presence of furoxan dimer.See FAQ Q3 for strategies to minimize furoxan formation.
Reaction Stalls (Incomplete Conversion) Insufficient base.Add additional base portion-wise and monitor the reaction by TLC.
Deactivation of a catalyst (if used).If using a catalytic system, ensure anhydrous and inert conditions to prevent catalyst deactivation.

Experimental Protocols

General Protocol for the Synthesis of 3-bromo-4,5-dihydroisoxazoles via 1,3-Dipolar Cycloaddition

This protocol outlines the in situ generation of bromonitrile oxide from dibromoformaldoxime and its subsequent cycloaddition to an alkene.[2]

Materials:

  • Dibromoformaldoxime (DBF)

  • Alkene (dipolarophile)

  • Sodium bicarbonate (NaHCO₃) or other suitable mild base

  • Ethyl acetate or other suitable solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the alkene in ethyl acetate.

  • Add dibromoformaldoxime to the solution.

  • Add sodium bicarbonate (as a solid, creating a heterogeneous mixture).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 10 hours.[4]

  • Workup: Once the reaction is complete (as indicated by TLC), filter the reaction mixture to remove the base and any solid byproducts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 3-bromo-4,5-dihydroisoxazole derivative.

Visualized Workflows and Relationships

G cluster_synthesis Synthesis Workflow start Start: Prepare Reactants reactants Alkene + Dibromoformaldoxime in Ethyl Acetate start->reactants base_add Add NaHCO3 reactants->base_add reaction Stir at Room Temperature (1-10 hours) base_add->reaction workup Filter, Wash, Dry, Concentrate reaction->workup purify Column Chromatography workup->purify product Pure 3-bromo-4,5-dihydroisoxazole purify->product G cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield Observed cause1 Furoxan Dimerization low_yield->cause1 cause2 Inefficient Nitrile Oxide Generation low_yield->cause2 cause3 Reactant/Product Decomposition low_yield->cause3 solution1a Slow Addition/ In Situ Generation cause1->solution1a solution1b Use Excess Alkene cause1->solution1b solution1c Lower Reaction Temp cause1->solution1c solution2 Check Base Quality/ Stoichiometry cause2->solution2 solution3 Use Milder Conditions (Base, Workup) cause3->solution3

References

Technical Support Center: Synthesis of 3-Bromo-5-phenyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-phenyl-4,5-dihydroisoxazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products.

Issue Potential Cause Recommended Action
Low Yield of Desired Product 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal stoichiometry: Incorrect ratio of reactants. 3. Decomposition of nitrile oxide precursor. 1. Monitor the reaction progress using TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature (while monitoring for byproduct formation). 2. Use a slight excess (1.1-1.2 equivalents) of styrene to ensure the nitrile oxide is consumed. 3. Ensure the dibromoformaldoxime (DBF) is of high quality and stored appropriately.
Presence of a High-Molecular-Weight, Insoluble White Solid Polymerization of styrene. 1. Use styrene with an inhibitor or pass it through a column of basic alumina immediately before use to remove any polymeric impurities and the inhibitor. 2. Avoid high temperatures and acidic conditions, which can promote polymerization. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent radical-initiated polymerization.
Isolation of a Crystalline Byproduct with a Molecular Weight Corresponding to Dimerized Nitrile Oxide Dimerization of bromonitrile oxide to form a furoxan (dibromofuroxan). 1. Maintain a low concentration of the in-situ generated bromonitrile oxide by slow addition of the base or by using a two-phase system. 2. Ensure efficient stirring to promote the reaction with styrene over dimerization. 3. Use a slight excess of styrene to trap the nitrile oxide as it is formed.
Detection of an Isomeric Byproduct by NMR or LC-MS Formation of the regioisomer (3-Bromo-4-phenyl-4,5-dihydroisoxazole). 1. While the 5-phenyl isomer is electronically favored, lowering the reaction temperature may enhance regioselectivity. 2. The choice of solvent can influence regioselectivity; consider screening non-polar aprotic solvents. 3. This is often a minor byproduct; purification by column chromatography is the most effective removal method.
Observation of Products with Carbonyl Groups (e.g., Benzaldehyde, Phenylacetaldehyde) Oxidation of styrene. 1. This is less common under the typical anhydrous and non-oxidative conditions of this reaction. 2. Ensure all reagents and solvents are free of oxidizing impurities. 3. Use fresh, high-purity styrene.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis is achieved through a 1,3-dipolar cycloaddition reaction. This involves the in-situ generation of bromonitrile oxide from a precursor, typically dibromoformaldoxime (DBF), which then reacts with styrene.[1]

Q2: How is the bromonitrile oxide generated in-situ?

A2: Bromonitrile oxide is generated by the dehydrohalogenation of dibromoformaldoxime using a mild base, such as sodium bicarbonate or triethylamine. The base removes a proton and a bromide ion to form the reactive 1,3-dipole.

Q3: What are the most common side products in this synthesis?

A3: The most prevalent side products are:

  • Dibromofuroxan: Formed from the dimerization of two molecules of bromonitrile oxide. This is a common pathway for nitrile oxides, especially at higher concentrations.

  • Polystyrene: Styrene can undergo polymerization, particularly in the presence of trace acids or at elevated temperatures.

  • 3-Bromo-4-phenyl-4,5-dihydroisoxazole: This is the regioisomer of the desired product. Its formation is generally less favored.

Q4: How can I minimize the formation of the furoxan byproduct?

A4: To minimize furoxan formation, it is crucial to keep the concentration of the bromonitrile oxide low at any given time. This can be achieved by the slow addition of the base to the reaction mixture containing dibromoformaldoxime and styrene. Using a slight excess of styrene also helps to trap the nitrile oxide as it is formed.

Q5: What is the role of Frontier Molecular Orbital (FMO) theory in this reaction?

A5: FMO theory helps to predict the regioselectivity of the 1,3-dipolar cycloaddition. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (styrene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (bromonitrile oxide). This interaction favors the formation of the 5-phenyl substituted isoxazoline.

Q6: Can I use a different base to generate the nitrile oxide?

A6: Yes, other non-nucleophilic bases like triethylamine can be used. However, inorganic bases like sodium bicarbonate are often preferred as they are easily removed during the work-up and are less likely to cause other side reactions.

Q7: How can I purify the final product from the side products?

A7: Column chromatography on silica gel is the most effective method for purifying this compound from the furoxan, regioisomer, and any residual starting materials. Polystyrene is typically removed by precipitation or by washing the crude product with a solvent in which the desired product is soluble but the polymer is not (e.g., hexane).

Experimental Protocols

General Procedure for the Synthesis of this compound

  • Materials:

    • Dibromoformaldoxime (DBF)

    • Styrene

    • Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (CH₂Cl₂)

    • Water

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of styrene (1.0 eq) in dichloromethane, add dibromoformaldoxime (1.2 eq).

    • To this stirred solution, add solid sodium bicarbonate (2.0 eq).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-48 hours).

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Wash the filtrate with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions DBF Dibromoformaldoxime Nitriloxide Bromonitrile Oxide (in-situ) DBF->Nitriloxide - HBr Styrene Styrene Product This compound Styrene->Product 1,3-Dipolar Cycloaddition Regioisomer 3-Bromo-4-phenyl-4,5-dihydroisoxazole Styrene->Regioisomer Minor Pathway Polymer Polystyrene Styrene->Polymer Polymerization Base Base (e.g., NaHCO3) Nitriloxide->Product Furoxan Dibromofuroxan (Dimer) Nitriloxide->Furoxan Dimerization Nitriloxide->Regioisomer

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting_Workflow Start Start Synthesis Reaction Perform 1,3-Dipolar Cycloaddition Start->Reaction Analysis Analyze Crude Product (TLC, NMR, LC-MS) Reaction->Analysis CheckYield Is Yield Acceptable? Analysis->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes LowYield Low Yield Troubleshooting CheckYield->LowYield No Purification Column Chromatography CheckPurity->Purification No End Obtain Pure Product CheckPurity->End Yes Purification->End ImpureProduct Impurity Troubleshooting Purification->ImpureProduct If impurities persist OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) LowYield->OptimizeConditions IdentifyByproducts Identify Byproducts (Furoxan, Polymer, Regioisomer) ImpureProduct->IdentifyByproducts OptimizeConditions->Reaction AdjustProtocol Adjust Protocol to Minimize Byproduct IdentifyByproducts->AdjustProtocol AdjustProtocol->Reaction

Caption: A logical workflow for troubleshooting the synthesis.

References

Optimizing reaction conditions for 3-Bromo-5-phenyl-4,5-dihydroisoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-5-phenyl-4,5-dihydroisoxazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the 1,3-dipolar cycloaddition of a bromonitrile oxide precursor with styrene.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inefficient Nitrile Oxide Generation: The in situ generation of bromonitrile oxide from its precursor (e.g., dibromoformaldoxime) may be incomplete.a. Choice of Base: Switch to a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to promote dehydrohalogenation without competing side reactions. b. Reaction Temperature: Ensure the initial temperature for nitrile oxide generation is low (0 °C) to prevent decomposition, then allow the reaction to slowly warm to room temperature.[1]
2. Instability of Nitrile Oxide: Nitrile oxides can dimerize to form furoxans, especially at higher concentrations or temperatures.a. Slow Addition: Add the base or the hydroximoyl chloride solution dropwise to the alkene solution to keep the instantaneous concentration of the nitrile oxide low. b. Control Temperature: Maintain the reaction temperature at or below room temperature.
3. Poor Alkene Reactivity: Styrene may not be reacting efficiently with the generated nitrile oxide.a. Molar Ratio: Use a slight excess of styrene (1.1-1.2 equivalents) to ensure the complete consumption of the nitrile oxide. b. Solvent Choice: Use an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid quenching the dipole.[1]
Formation of Multiple Products (Impure Sample) 1. Furoxan Formation: Dimerization of the bromonitrile oxide is a common side reaction.a. Dilution: Run the reaction at a lower concentration to disfavor the bimolecular dimerization reaction. b. Slow Reagent Addition: As with low yield, add the base or precursor slowly to minimize the concentration of the nitrile oxide.
2. Polymerization of Styrene: The reaction conditions may be initiating the polymerization of styrene.a. Temperature Control: Avoid excessive heat during the reaction. b. Purity of Styrene: Ensure the styrene is free of polymerization initiators by passing it through a short column of basic alumina before use.
3. Regioisomer Formation: While the cycloaddition is often highly regioselective, minor amounts of the other regioisomer may form.a. Solvent Polarity: Analyze the effect of solvent polarity. Less polar solvents often favor higher regioselectivity. b. Purification: Isolate the desired product using column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate).
Difficulty in Product Purification 1. Co-elution of Impurities: The product and byproducts may have similar polarities.a. Optimize Chromatography: Experiment with different solvent gradients in your column chromatography. A shallow gradient can improve separation. b. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
2. Oily Product: The final product may not solidify, making handling difficult.a. High Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum. b. Trituration: Add a non-polar solvent like hexane and sonicate or stir vigorously to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The principal and most efficient method is the 1,3-dipolar cycloaddition reaction.[1][2] This reaction involves the in situ generation of bromonitrile oxide, which then reacts with styrene (the dipolarophile) to form the 4,5-dihydroisoxazole ring.[1][2]

Q2: How is the bromonitrile oxide precursor typically generated?

A2: A common precursor is a hydroximoyl chloride, which can be synthesized from the corresponding benzaldehyde.[3] The aldehyde is first converted to an aldoxime using hydroxylamine.[1] The aldoxime is then chlorinated with an agent like N-chlorosuccinimide (NCS) to yield the hydroximoyl chloride.[1][3] Alternatively, dibromoformaldoxime can be used.[2]

Q3: What are the optimal reaction conditions to maximize yield and purity?

A3: Optimal conditions often involve the slow addition of a base to a solution of the hydroximoyl chloride and styrene in a suitable solvent at a controlled temperature. Please refer to the data table below for a comparison of different reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[1][4] Spot the reaction mixture against the starting materials (styrene and the hydroximoyl chloride precursor) to observe the consumption of reactants and the formation of the product spot.

Q5: What are the key safety precautions for this synthesis?

A5: Bromine-containing compounds and chlorinated reagents can be corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents like dichloromethane are volatile and have associated health risks, so proper handling is crucial.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes the impact of different bases and solvents on the yield of this compound.

Entry Base (equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1NaHCO₃ (3.0)Dichloromethane252465
2Triethylamine (1.5)Dichloromethane251282
3DIPEA (1.5)Dichloromethane251285
4Triethylamine (1.5)Tetrahydrofuran251878
5Na₂CO₃ (3.0)Toluene502455

Note: This data is representative and may vary based on specific experimental setups.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis via a 1,3-dipolar cycloaddition.

Materials:

  • Bromobenzaldoxime (precursor)

  • N-Chlorosuccinimide (NCS)

  • Styrene

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • In situ generation of Bromobenzohydroximoyl Chloride: To a solution of bromobenzaldoxime (1.0 eq) in dry DMF, add N-chlorosuccinimide (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 18 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude hydroximoyl chloride is used immediately in the next step.

  • Cycloaddition Reaction: Dissolve the crude bromobenzohydroximoyl chloride in dichloromethane.

  • Add styrene (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triethylamine (1.5 eq) in dichloromethane dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions A Low or No Yield D Inefficient Nitrile Oxide Generation A->D Check E Nitrile Oxide Dimerization A->E Consider B Impure Product B->E Primary Suspect F Styrene Polymerization B->F Possible C Purification Issues G Co-eluting Impurities C->G Likely H Optimize Base and Temperature D->H I Slow Reagent Addition & Dilution E->I J Purify Styrene & Control Temperature F->J K Optimize Chromatography & Consider Recrystallization G->K

Caption: Troubleshooting workflow for synthesis optimization.

ReactionPathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products & Byproducts Bromobenzaldoxime Bromobenzaldoxime HydroximoylChloride Bromobenzohydroximoyl Chloride Bromobenzaldoxime->HydroximoylChloride + NCS NCS N-Chlorosuccinimide Styrene Styrene Base Base (e.g., TEA) NitrileOxide Bromonitrile Oxide (in situ) HydroximoylChloride->NitrileOxide + Base - HCl FinalProduct 3-Bromo-5-phenyl-4,5- dihydroisoxazole NitrileOxide->FinalProduct + Styrene [3+2] Cycloaddition SideProduct Furoxan Dimer NitrileOxide->SideProduct Dimerization

Caption: Synthetic pathway for this compound.

References

Solubility issues of 3-Bromo-5-phenyl-4,5-dihydroisoxazole in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Bromo-5-phenyl-4,5-dihydroisoxazole in cell culture media.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of this compound stock solution in cell culture media.

This is a common issue for hydrophobic compounds such as this compound. The calculated XLogP3 value of 2.5 suggests a preference for non-aqueous environments.[1] The following step-by-step guide will help you address this problem.

G cluster_0 Troubleshooting Workflow: Precipitation in Media A Start: Precipitate Observed B What is the solvent for your stock solution? A->B C Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). B->C Aqueous-based D What is the final concentration of the organic solvent in your media? B->D Organic solvent (e.g., DMSO) C->D E Lower the final solvent concentration. Most cell lines tolerate <0.5% DMSO. D->E Too high G Is the precipitate still forming after optimizing the solvent and its concentration? D->G Within tolerable limits E->G F Consider alternative solvents (e.g., ethanol, DMF). Test for cell toxicity. F->D H Try a serial dilution approach. Dilute the stock in the solvent first before adding to media. G->H Yes J End: Solubility Optimized G->J No I Consider using a solubilizing agent or a different formulation approach. H->I I->J

Caption: Troubleshooting workflow for addressing precipitation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing a stock solution of this compound?

Due to its hydrophobic nature, this compound is best dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose in cell culture applications.[2][3] Other potential solvents include ethanol and dimethylformamide (DMF), though their compatibility with your specific cell line should be verified.

2. What is the maximum recommended concentration of DMSO in the final cell culture medium?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v). However, the tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or behavior of your specific cells.

3. I am still observing precipitation even at low final DMSO concentrations. What should I do?

If precipitation persists, consider the following strategies:

  • Serial Dilution in Solvent: Instead of diluting your highly concentrated stock directly into the media, perform serial dilutions in the organic solvent first to get closer to your final desired concentration before the final dilution into the cell culture medium.[2]

  • Warm the Media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help improve solubility.

  • Increase Serum Concentration: If your experiment allows, increasing the serum concentration in the media can aid in solubilizing hydrophobic compounds through protein binding.

  • Use of Solubilizing Agents: For particularly challenging compounds, the use of pharmaceutically acceptable solubilizing agents such as cyclodextrins or Cremophor EL could be explored, but their effects on the experiment must be carefully evaluated.

4. How should I store my stock solution of this compound?

Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure stability.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Experimental Protocols

Protocol 1: Determination of Optimal Solvent and Stock Concentration

This protocol outlines a method to determine the best solvent for your stock solution and the maximum achievable concentration.

G cluster_1 Protocol: Solvent Optimization A Weigh a small amount of this compound. B Add a small, measured volume of the test solvent (e.g., DMSO). A->B C Vortex or sonicate to aid dissolution. B->C D Is the compound fully dissolved? C->D E Incrementally add more solvent and repeat vortexing/sonication. D->E No F Record the final volume of solvent used to fully dissolve the compound. D->F Yes E->C G Calculate the maximum stock concentration. F->G

Caption: Experimental workflow for determining the optimal solvent and maximum stock concentration.

Methodology:

  • Accurately weigh a small, known amount of this compound (e.g., 1 mg).

  • Add a minimal volume of your chosen solvent (e.g., 10 µL of DMSO) to the compound.

  • Vortex the mixture thoroughly. If the compound does not dissolve, you may use a sonicator for a short period.

  • If the compound is not fully dissolved, add small, incremental volumes of the solvent, vortexing (and sonicating if necessary) after each addition.

  • Continue adding solvent until the compound is completely dissolved.

  • Record the total volume of solvent used.

  • Calculate the maximum stock concentration (e.g., if 1 mg dissolved in 50 µL, the concentration is 20 mg/mL).

  • Repeat this process for other potential solvents (e.g., ethanol, DMF) to compare their dissolving power.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol provides a step-by-step guide for preparing your final working solutions to minimize precipitation.

  • Based on Protocol 1, prepare a high-concentration stock solution of this compound in the optimal organic solvent (e.g., 10 mM in DMSO).

  • Determine the final concentration of the compound needed for your experiment and the maximum tolerable concentration of the organic solvent for your cells.

  • Perform any necessary intermediate dilutions of your stock solution in the same organic solvent.

  • Warm your cell culture medium to 37°C.

  • Add the required volume of the compound's stock solution (or intermediate dilution) to the pre-warmed medium and immediately mix thoroughly by gentle pipetting or swirling. Crucially, add the small volume of the compound in solvent to the large volume of media, not the other way around.

  • Visually inspect the medium for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration may be too high for the chosen conditions.

Data Presentation

The following table can be used to record and compare the solubility of this compound in different solvents.

SolventMaximum Achieved Concentration (mg/mL)Maximum Achieved Concentration (mM)Observations
DMSO
Ethanol
DMF
PBS
Cell Culture Media

Molecular Weight of this compound: ~226.07 g/mol [1][5][6]

References

How to dissolve 3-Bromo-5-phenyl-4,5-dihydroisoxazole for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of 3-Bromo-5-phenyl-4,5-dihydroisoxazole for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro assays?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.[1][3]

Q2: What is the maximum final concentration of DMSO that is safe for most cell lines?

A2: As a general rule, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[4] A study involving this compound in THP-1 human monocytic cells used a final DMSO concentration of 0.1%.[1]

Q3: My compound precipitates when I add the DMSO stock solution to the aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, accurately weigh the desired amount of the compound and dissolve it in a calculated volume of high-purity, anhydrous DMSO to achieve a specific molar concentration (e.g., 10 mM, 20 mM, or 100 mM).[3][5] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Q5: What is the known biological target or signaling pathway of this compound?

A5: Research has shown that this compound can activate the Nrf2 (nuclear factor erythroid 2-related factor 2)/heme oxygenase-1 (HO-1) antioxidant pathway.[1][6] It has been demonstrated to target the Cys151 residue of Keap1, a repressor protein of Nrf2.[1][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates out of solution upon dilution in aqueous media. The compound has low aqueous solubility. The final concentration in the media exceeds its solubility limit.Increase the final DMSO concentration slightly , but do not exceed the toxic limit for your cell line (typically <0.5%).• Serially dilute the stock solution in the culture medium while vortexing or mixing gently.• Warm the cell culture medium to 37°C before adding the compound stock solution.• Consider using a solubilizing agent like Cremophor EL or Polysorbate 20, but validate their compatibility with your assay and cell line first.[4]
Inconsistent results between experiments. The stock solution may not be homogeneous or may have degraded. Inaccurate pipetting of viscous DMSO stock.Ensure the stock solution is completely dissolved before each use by warming to room temperature and vortexing gently.• Aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]• Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions.
Observed cytotoxicity in the vehicle control group. The final DMSO concentration is too high for the specific cell line being used. The DMSO quality is poor (not anhydrous or cell culture grade).Perform a dose-response curve for DMSO on your specific cell line to determine its toxicity threshold.• Always use a final DMSO concentration of ≤0.1% whenever possible.[1]• Use high-purity, sterile-filtered, anhydrous DMSO suitable for cell culture applications.
Difficulty dissolving the solid compound in DMSO. The compound may require more energy to dissolve.Gently warm the solution in a water bath (up to 37°C).• Use a vortex mixer or sonicate briefly to aid dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution
  • Preparation : Allow the vial containing this compound (Molecular Weight: 226.07 g/mol ) to equilibrate to room temperature before opening.[3][7]

  • Weighing : Accurately weigh 2.26 mg of the compound using a calibrated analytical balance in a chemical fume hood.

  • Dissolution : Transfer the weighed solid to a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell culture grade DMSO.[2]

  • Mixing : Cap the tube securely and vortex until the solid is completely dissolved. The solution should be clear. Gentle warming or brief sonication can be used if necessary.

  • Storage : Aliquot the 10 mM stock solution into smaller, sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3]

Protocol 2: Preparing Working Solutions for Cell-Based Assays
  • Thawing : Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Pre-warming : Pre-warm the complete cell culture medium to 37°C.

  • Dilution : To prepare a final concentration of 10 µM, for example, perform a 1:1000 dilution of the 10 mM stock solution into the pre-warmed culture medium. For a 1 mL final volume, add 1 µL of the 10 mM stock to 999 µL of medium.

  • Mixing : Immediately mix the working solution thoroughly by gentle inversion or vortexing to prevent precipitation.

  • Cell Treatment : Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound. Ensure the final DMSO concentration is at a non-toxic level (e.g., 0.1% for a 1:1000 dilution).[1]

Visualizations

Experimental Workflow for Compound Dissolution

G cluster_prep Stock Solution Preparation cluster_assay Working Solution for In Vitro Assay weigh 1. Weigh Compound (MW: 226.07 g/mol) add_dmso 2. Add Anhydrous DMSO weigh->add_dmso  Transfer to sterile tube dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot & Store (-20°C / -80°C) dissolve->aliquot thaw 5. Thaw Stock Aliquot aliquot->thaw  For experiment dilute 6. Dilute in Pre-warmed Cell Culture Medium (e.g., 1:1000 for 10 µM) thaw->dilute mix 7. Mix Thoroughly dilute->mix treat 8. Add to Cells mix->treat

Caption: Workflow for preparing this compound solutions.

Nrf2/Keap1 Signaling Pathway Activation

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 3-Bromo-5-phenyl- 4,5-dihydroisoxazole keap1 Keap1 compound->keap1  Modifies Cys151 nrf2 Nrf2 keap1->nrf2 Binds & Represses cul3 Cul3-Rbx1 (Ubiquitin Ligase) keap1->cul3 proteasome Proteasome Degradation nrf2->proteasome Ubiquitination-mediated nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation cul3->nrf2 are ARE (Antioxidant Response Element) nrf2_nuc->are Binds genes Antioxidant Genes (e.g., HO-1) are->genes Activates Transcription

Caption: Activation of the Nrf2 pathway by this compound.

References

Technical Support Center: 3-Bromo-5-phenyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Bromo-5-phenyl-4,5-dihydroisoxazole when stored and used in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in DMSO?

Q2: What are the potential degradation pathways for this compound in DMSO?

A2: Several potential degradation pathways exist. The C3-bromine atom makes the dihydroisoxazole ring an electrophilic "warhead" susceptible to nucleophilic attack.[2] DMSO, while a polar aprotic solvent, is not entirely inert and can act as a nucleophile, an oxidant, or a reactant in various organic transformations.[3][4][5] Plausible degradation could involve nucleophilic substitution of the bromine by DMSO or its impurities, or even ring-opening of the isoxazole moiety, which is known to occur under certain conditions.[6][7][8]

Q3: How does water content in DMSO affect the stability of the compound?

A3: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][9] The presence of water can promote hydrolysis of the isoxazoline ring or other water-mediated degradation pathways. It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to ambient air.[10] Studies on general compound stability in DMSO have shown that water is a more significant factor in causing compound loss than oxygen.[11]

Q4: What are the best practices for preparing and storing stock solutions of this compound in DMSO?

A4: To maximize the shelf-life of your stock solution, follow these best practices:

  • Use High-Purity Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous, HPLC-grade (or equivalent) DMSO to minimize reactive impurities and water content.[10]

  • Prepare Aliquots: To avoid repeated freeze-thaw cycles which can accelerate degradation, divide the main stock solution into smaller, single-use aliquots.[1][10]

  • Low-Temperature Storage: Store aliquots at -20°C for short-term storage and -80°C for long-term storage.[1]

  • Protect from Light: Store vials in the dark or use amber vials to prevent potential photodegradation.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound in DMSO.

Issue Potential Cause Troubleshooting Steps
Difficulty Dissolving the Compound 1. Use of old or hydrated DMSO. 2. Reaching solubility limit. 3. Insufficient mixing.1. Use a fresh, sealed bottle of anhydrous DMSO.[9][10] 2. Consider preparing a less concentrated stock solution. 3. Gently warm the solution (e.g., to 37°C) and use an ultrasonic bath to facilitate dissolution.[10]
Precipitation in Stock Solution After Freezing 1. Supersaturated solution. 2. Repeated freeze-thaw cycles. 3. Compound degradation leading to less soluble products.1. Before use, briefly warm and sonicate the solution to redissolve the precipitate. Ensure it is fully dissolved before taking an aliquot.[10] 2. Prepare smaller, single-use aliquots to minimize freeze-thaw cycles.[1][10] 3. If precipitation persists, consider performing a quality control check (e.g., via HPLC-MS) to assess the integrity of the compound.
Discoloration of the Solution (e.g., turning yellow/brown) 1. Degradation of the compound. 2. Reaction with impurities in the DMSO. 3. Light exposure.1. This is a strong indicator of chemical instability. It is highly recommended to prepare a fresh stock solution. 2. Use only high-purity, anhydrous DMSO. 3. Ensure solutions are stored in amber vials and protected from light.[1]
Inconsistent Experimental Results 1. Inaccurate concentration due to incomplete dissolution or precipitation. 2. Degradation of the compound in the stock solution. 3. Reaction of the compound with DMSO or media components.1. Visually inspect the stock solution for any precipitate before each use. If present, warm and sonicate. 2. Prepare fresh stock solutions regularly and avoid prolonged storage, even at low temperatures. Perform stability studies under your specific experimental conditions. 3. Be aware that DMSO is not inert and can act as a reactant.[3][12] Consider its potential role in your assay.

Experimental Protocols

Protocol: Stability Assessment via Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound in DMSO under stressed conditions.

1. Materials and Reagents:

  • This compound

  • High-purity, anhydrous DMSO

  • HPLC or UPLC system with a UV/PDA detector and/or a Mass Spectrometer (MS)

  • HPLC-grade acetonitrile and water

  • Calibrated oven and photostability chamber

2. Preparation of Stock Solution:

  • Accurately prepare a stock solution of the compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

3. Application of Stress Conditions:

  • Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Photolytic Stress: Expose an aliquot to a controlled light source (e.g., UV or fluorescent light) in a photostability chamber for a defined duration.

  • Control: Keep a control aliquot at the recommended storage temperature (-80°C) in the dark.

4. Sample Analysis:

  • At each time point, dilute a sample from each stress condition and the control to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC/UPLC-MS method. The method should be able to separate the parent compound from any potential degradants.

  • Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.

5. Data Interpretation:

  • Calculate the percentage of the remaining parent compound at each time point relative to the control sample.

  • Summarize the data to determine the conditions under which the compound is unstable.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion Prep_Stock Prepare 10 mM Stock in Anhydrous DMSO Create_Aliquots Create Aliquots for Each Condition Prep_Stock->Create_Aliquots Control Control (-80°C, Dark) Thermal Thermal (e.g., 40°C) Photo Photolytic (UV/Vis Light) Timepoints Sample at Time Points (0, 24, 48h) Control->Timepoints Control Samples Thermal->Timepoints Stressed Samples Photo->Timepoints Stressed Samples HPLC_MS Analyze by HPLC-MS Timepoints->HPLC_MS Data Quantify Parent & Degradants HPLC_MS->Data Conclusion Determine Stability Profile Data->Conclusion

Caption: Workflow for assessing compound stability in DMSO.

Potential_Degradation_Pathway cluster_products Potential Degradation Products Compound This compound Substituted_Product Nucleophilic Substitution Product Compound->Substituted_Product Nucleophilic Attack (from DMSO or Impurities) Ring_Opened_Product Ring-Opened Product Compound->Ring_Opened_Product Ring Cleavage DMSO DMSO (Solvent) DMSO->Substituted_Product Impurities Impurities (e.g., H2O) Impurities->Substituted_Product

Caption: Plausible degradation pathways in DMSO.

References

Troubleshooting high background in Western blot for Nrf2 pathway

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve clean and specific results when performing Western blots for proteins in the Nrf2 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the Nrf2 signaling pathway and why is its detection by Western blot important?

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.[1][2][3] Under normal conditions, Nrf2 is held in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation.[1][4] Upon exposure to cellular stress, Nrf2 is released from Keap1 and translocates to the nucleus.[1][2][5] In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the DNA, initiating the transcription of a wide array of protective genes.[1][6]

Western blotting is crucial for studying this pathway as it allows researchers to visualize the key activation event: the accumulation of Nrf2 protein in the nucleus. By separating cytoplasmic and nuclear fractions of cell lysates, a Western blot can provide clear evidence of Nrf2 translocation, indicating pathway activation.[5][6][7]

Q2: What are the unique challenges when performing a Western blot for Nrf2?

Detecting Nrf2 can be challenging for several reasons:

  • Low Basal Levels: Under non-stressed conditions, Nrf2 is rapidly degraded, making it difficult to detect in whole cell lysates.[2] It is often necessary to treat cells with an Nrf2 activator (e.g., sulforaphane, tBHQ) or a proteasome inhibitor (e.g., MG132) to stabilize the protein for detection.[2][5]

  • Antibody Specificity: Not all Nrf2 antibodies are created equal. Some may cross-react with other proteins, leading to non-specific bands that can be mistaken for Nrf2.[1][7] It is critical to use a well-validated antibody, preferably one confirmed with knockout or knockdown samples.[8][9]

  • Subcellular Localization: Since activation involves nuclear translocation, obtaining clean cytoplasmic and nuclear fractions is essential.[5][7] Contamination between fractions can lead to incorrect interpretations.

  • Multiple Bands: The predicted molecular weight of Nrf2 is around 68 kDa, but isoforms and post-translational modifications can result in the appearance of multiple bands.[1][2]

Visualizing the Nrf2 Pathway and Experimental Workflow

Nrf2_Pathway Keap1 Keap1 Nrf2_nuc Nrf2_nuc Keap1->Nrf2_nuc Nrf2 Translocation

Western_Blot_Workflow A 1. Sample Preparation (e.g., Cell Lysis, Nuclear Fractionation) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Electrotransfer (Transfer to PVDF or Nitrocellulose Membrane) C->D E 5. Blocking (Prevent Non-specific Binding) D->E F 6. Primary Antibody Incubation (Binds to Target Protein) E->F G 7. Washing F->G H 8. Secondary Antibody Incubation (Binds to Primary Antibody) G->H I 9. Washing H->I J 10. Detection (Chemiluminescence or Fluorescence) I->J K 11. Data Analysis J->K

Troubleshooting Guide for High Background

High background noise on a Western blot can obscure results and make data interpretation impossible.[10][11] It typically appears in two ways: a uniform dark haze across the membrane or as distinct, non-specific bands.[10]

Q3: My blot has a high, uniform background. What went wrong?

A uniform background often points to issues with blocking, antibody concentrations, or washing steps.[10]

High_Background_Troubleshooting Start High Background Observed Q1 What type of background? Start->Q1 A1 Uniform Haze Q1->A1 A2 Non-Specific Bands Q1->A2 A3 Speckled / Spotty Q1->A3 C1 Check Blocking - Agent (Milk vs BSA)? - Concentration/Time? A1->C1 C2 Check Antibody Dilution - Primary too concentrated? - Secondary too concentrated? A1->C2 C3 Check Washing - Duration/Volume/Frequency? A1->C3 A2->C2 C4 Check Antibody Specificity - Is it validated? - Run secondary-only control. A2->C4 C5 Check Sample Prep - Protein degradation? - Too much protein loaded? A2->C5 A3->C1 C6 Check Reagents - Aggregates in antibody? - Contaminated buffers? A3->C6

Table 1: Troubleshooting Uniform High Background
Potential CauseRecommended Solution
Insufficient Blocking Optimize Blocking Agent: Switch between 5% non-fat dry milk and 5% Bovine Serum Albumin (BSA). For detecting phosphorylated proteins, BSA is preferred as milk contains phosphoproteins like casein.[10][11] Increase Blocking Time/Concentration: Extend blocking from 1 hour to 2 hours at room temperature, or overnight at 4°C. You can also try increasing the blocker concentration.[12][13] Use Fresh Buffer: Always prepare blocking buffer fresh to avoid contamination.[12][14]
Antibody Concentration Too High Titrate Antibodies: The manufacturer's recommended dilution is a starting point. Perform a dilution series for both primary and secondary antibodies to find the optimal concentration that provides a strong specific signal with low background.[10][15][16] Reduce Incubation Time: Shorten the incubation time, especially if using a high-affinity antibody.[17]
Inadequate Washing Increase Wash Duration & Frequency: Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes) with gentle agitation.[10][11] Ensure Sufficient Volume: Use enough wash buffer to fully submerge the membrane.[12] Add Detergent: Ensure your wash buffer (e.g., TBST or PBST) contains a mild detergent like Tween-20 (typically 0.05-0.1%).[10][12]
Membrane Dried Out Keep Membrane Wet: Never allow the membrane to dry out at any stage of the process, as this causes irreversible, non-specific antibody binding.[10][11]
Overexposure Reduce Exposure Time: If using chemiluminescence, reduce the film exposure time or the acquisition time on a digital imager.[12][18] Use a Less Sensitive Substrate: If the signal is too strong, consider using a less sensitive ECL substrate.[18]

Q4: I see multiple non-specific bands in addition to my target band. What is the cause?

Non-specific bands can arise from issues with the antibodies, the sample itself, or post-translational modifications.[18]

Table 2: Troubleshooting Non-Specific Bands
Potential CauseRecommended Solution
Primary Antibody Cross-Reactivity Use a Validated Antibody: Ensure your Nrf2 antibody is highly specific and validated for Western blot. Monoclonal antibodies often provide higher specificity than polyclonal antibodies.[7] Increase Antibody Dilution: A lower concentration of primary antibody may reduce binding to off-target proteins.[18]
Secondary Antibody Non-Specificity Run a Secondary-Only Control: Incubate a blot with only the secondary antibody (no primary). If bands appear, the secondary antibody is binding non-specifically.[11][18] Use Pre-adsorbed Secondaries: Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.[18]
Protein Degradation Use Fresh Lysates: Prepare samples fresh and keep them on ice.[18] Add Inhibitors: Always include a protease and phosphatase inhibitor cocktail in your lysis buffer to protect your protein targets.[2][18] Degraded protein often appears as a smear or ladder of bands below the target weight.[10]
Too Much Protein Loaded Reduce Protein Load: Titrate the amount of protein loaded per lane. High protein amounts can lead to aggregation and non-specific antibody binding.[11] A typical range is 20-40 µg of total protein.[4]
Nrf2 Isoforms or Modifications Consult Literature: Check databases like UniProt or published literature for known isoforms or post-translational modifications of Nrf2 that could alter its molecular weight.[1][18]

Experimental Protocols

Protocol 1: Nuclear and Cytoplasmic Fractionation for Nrf2 Analysis

This protocol is essential for observing the translocation of Nrf2 from the cytoplasm to the nucleus.

  • Cell Treatment: Culture cells to 80-90% confluency. Treat with your compound of interest or a known Nrf2 activator (e.g., 10 µM tBHQ for 4-6 hours) to induce Nrf2 translocation.[19] Include an untreated control.

  • Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Cytoplasmic Lysis: Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Extraction Buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1.5 mM MgCl2, 0.5% NP-40, with freshly added 1 mM DTT and protease/phosphatase inhibitors).

  • Incubation & Separation: Incubate on ice for 15 minutes, vortexing briefly every 5 minutes. Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collect Cytoplasmic Fraction: Carefully collect the supernatant. This is the cytoplasmic extract.

  • Nuclear Lysis: Wash the remaining pellet once with the same buffer (without NP-40). Centrifuge again. Resuspend the nuclear pellet in 100 µL of ice-cold Nuclear Extraction Buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1.5 mM MgCl2, 25% Glycerol, with freshly added 1 mM DTT and protease/phosphatase inhibitors).

  • Extract Nuclear Proteins: Incubate on a rocking platform for 30 minutes at 4°C. Centrifuge at 16,000 x g for 20 minutes at 4°C.

  • Collect Nuclear Fraction: Collect the supernatant. This is the nuclear extract.

  • Quantify and Store: Determine the protein concentration of both fractions using a BCA assay. Store aliquots at -80°C.

Protocol 2: Optimized Western Blot for Nrf2 Detection

  • Sample Preparation: Mix 20-30 µg of your nuclear or cytoplasmic extract with 4X Laemmli sample buffer. Boil at 95°C for 5-10 minutes.[4]

  • SDS-PAGE: Load samples onto an 8-10% Tris-glycine polyacrylamide gel. Include a pre-stained molecular weight marker. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane. PVDF membranes must be activated in methanol for 15-30 seconds before use.

  • Blocking: Immediately after transfer, place the membrane in Blocking Buffer. Incubate for 1-2 hours at room temperature with gentle agitation.

    Table 3: Common Blocking Buffer Formulations
    Blocking AgentConcentrationBuffer BaseNotes
    Non-Fat Dry Milk5% (w/v)TBST or PBSTCost-effective and stringent. Avoid for phospho-proteins.[12][20]
    Bovine Serum Albumin (BSA)5% (w/v)TBST or PBSTRecommended for phospho-proteins. Can lead to higher background with some antibodies.[10][20]
  • Primary Antibody Incubation: Dilute the Nrf2 primary antibody in Blocking Buffer according to the manufacturer's datasheet or your own optimization (e.g., 1:1000). Incubate the membrane overnight at 4°C with gentle agitation.[8][16]

  • Washing: Wash the membrane 3-4 times for 10 minutes each in a large volume of wash buffer (TBST or PBST).[12][21]

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in Blocking Buffer (typically 1:2000 to 1:10000). Incubate for 1 hour at room temperature with gentle agitation.

  • Final Washes: Repeat the washing step (Step 6) to remove all unbound secondary antibody.

  • Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Expose the membrane to X-ray film or capture the signal using a digital chemiluminescence imager. Adjust exposure time to maximize the specific signal while minimizing background.[14]

References

Technical Support Center: Optimizing GAPDH Activity Assays for Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the successful execution of your inhibitor screening experiments.

Troubleshooting Guide

This guide addresses common issues encountered during GAPDH activity assays for inhibitor screening.

Problem Possible Cause(s) Suggested Solution(s)
High Background Signal Sample contains interfering substances.Prepare a parallel sample blank for each sample by omitting the GAPDH substrate from the reaction mix. Subtract the absorbance of the blank from the sample reading.[1] If possible, dilute the sample further.[1]
Reagent contamination.Use fresh reagents from the same kit.[1]
Low or No GAPDH Activity Inactive enzyme.Ensure proper storage of GAPDH and samples (-80°C for long-term). Avoid repeated freeze-thaw cycles.[2][3]
Incorrect assay buffer temperature.The assay buffer must be at room temperature before use.[1]
Insufficient amount of GAPDH in the sample.For fluorescence assays, increase the amount of cell extract per reaction.[4] For all assays, if the cell number is low, decrease the volume of lysis buffer used.[4]
Omission of a step in the protocol.Carefully review and follow the experimental protocol precisely.[1]
Incorrect wavelength setting on the plate reader.Verify the filter settings of the instrument (typically 340 nm for NADH oxidation or 450 nm for colorimetric assays).[1][5]
Erratic or Inconsistent Readings Samples prepared in a different buffer.Use the provided assay buffer for all sample dilutions and preparations.[1]
Inconsistent pipetting.Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
Bubbles in wells.Inspect wells for bubbles before reading the plate. If present, gently tap the plate to dislodge them.
Temperature fluctuations.Ensure the plate reader and all reagents are equilibrated to the assay temperature (e.g., 37°C).[1][6]
Sample Readings Above or Below the Linear Range of the Standard Curve Sample is too concentrated or too dilute.Concentrate or dilute samples to ensure readings fall within the linear range of the standard curve. It is recommended to test several sample dilutions for unknown samples.[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the GAPDH activity assay?

A1: The GAPDH activity assay is a coupled enzyme reaction. GAPDH catalyzes the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate (1,3-BPG). In colorimetric assays, this reaction produces an intermediate that reacts with a developer to form a colored product, typically measured at 450 nm.[6] Alternatively, the assay can monitor the reduction of NAD+ to NADH, which is measured by the increase in absorbance at 340 nm.[5][7]

Q2: How should I prepare my cell or tissue samples for the assay?

A2: For cell cultures, wash the cells with ice-cold PBS, then lyse them using an ice-cold lysis buffer.[5] For tissues, homogenize the sample in ice-cold assay buffer.[1][6] After lysis or homogenization, centrifuge the samples at 10,000 x g for 5-10 minutes at 4°C to remove insoluble material.[1][2][6] The resulting supernatant is used for the assay.

Q3: What are the critical reagents and their storage conditions?

A3: Key reagents include the GAPDH assay buffer, substrate, developer, and an NADH or enzyme standard. Most kits recommend storing components at -20°C, protected from light.[6] Reconstituted reagents may have shorter stability and specific storage requirements, such as storage at -70°C or -80°C for the positive control enzyme.[1][2] It is crucial to avoid repeated freeze-thaw cycles of the reagents.[1]

Q4: How do I set up the reaction for an inhibitor screening experiment?

A4: In a 96-well plate, you will have wells for a blank (no enzyme), a positive control (enzyme without inhibitor), a vehicle control (enzyme with the inhibitor's solvent), and your test samples (enzyme with varying concentrations of the inhibitor).[8] Pre-incubate the enzyme with the inhibitor or vehicle for a specified time before adding the substrate to start the reaction.

Q5: How is GAPDH activity calculated?

A5: First, a standard curve is generated using a known concentration of NADH or a GAPDH enzyme standard.[1][6] The rate of change in absorbance (ΔA/min) for each sample is determined from the linear portion of the kinetic curve.[8] After subtracting the background, the activity of the sample is calculated by applying the ΔA/min to the standard curve and accounting for sample volume and dilution factor.[6] GAPDH activity is typically expressed in mU/mL or U/mg of protein.[6][8] One unit of GAPDH is the amount of enzyme that generates 1.0 µmol of NADH per minute at a specific pH and temperature (e.g., pH 7.2 at 37°C).[1][6]

Q6: Why is protein quantification of the lysate important?

A6: Determining the total protein concentration of your sample lysate, using methods like the Bradford or BCA assay, is crucial for normalizing GAPDH activity.[8] This allows for accurate comparison of enzyme activity across different samples and conditions.

Experimental Protocols

Detailed Methodology for GAPDH Activity Assay for Inhibitor Screening

This protocol outlines the key steps for performing a GAPDH activity assay to screen for potential inhibitors.

1. Reagent Preparation:

  • Prepare all reagents as per the manufacturer's instructions.

  • Allow the GAPDH Assay Buffer to warm to room temperature before use.[1][6]

  • Prepare a dilution series of your test inhibitor in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).[8]

2. Sample Preparation:

  • Cell Lysate:

    • Harvest cells and wash once with ice-cold PBS.

    • Lyse the cells with ice-cold GAPDH Assay Buffer (e.g., 100 µl for 1 x 10^6 cells).[1][6]

    • Incubate on ice for 10 minutes.[1][6]

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.[1][6]

    • Collect the supernatant for the assay.

  • Tissue Homogenate:

    • Rapidly homogenize ~10 mg of tissue in 100 µl of ice-cold GAPDH Assay Buffer.[1][6]

    • Keep on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.[1][6]

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysate/homogenate using a standard method (e.g., BCA or Bradford assay) to normalize GAPDH activity later.[8]

3. Assay Setup (96-well plate):

  • NADH Standard Curve:

    • Add 0, 2, 4, 6, 8, and 10 µL of 1.25 mM NADH Standard into a series of wells to generate 0, 2.5, 5.0, 7.5, 10, and 12.5 nmol/well of NADH.[1][6]

    • Adjust the volume in each well to 50 µL with GAPDH Assay Buffer.[1][6]

  • Assay Wells:

    • Add 1-50 µL of your sample (cell lysate or tissue homogenate) to the designated wells.

    • Add your inhibitor dilutions or vehicle control to the appropriate wells.

    • Include a positive control (purified GAPDH enzyme or a control lysate) and a blank (assay buffer only).[8]

    • Adjust the final volume in each well to 50 µL with GAPDH Assay Buffer.[6]

    • Pre-incubate the plate under desired conditions (e.g., room temperature for 10-15 minutes) to allow the inhibitor to interact with the enzyme.

4. Reaction and Measurement:

  • Reaction Mix: Prepare a master reaction mix containing the GAPDH Assay Buffer, GAPDH Developer, and GAPDH Substrate according to the kit's protocol.[6]

  • Add 50 µL of the Reaction Mix to each well containing the standards, positive control, and test samples.

  • Measurement: Immediately measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.[1][6] The incubation time will depend on the GAPDH activity in the samples.[6]

5. Data Analysis:

  • Subtract the 0 standard absorbance value from all standard readings and plot the NADH Standard Curve.

  • Subtract the background control absorbance from all sample readings.

  • Calculate the rate of reaction (ΔOD/min) from the linear portion of the kinetic curve for each sample.

  • Apply the ΔOD to the NADH standard curve to determine the amount of NADH generated (B).

  • Calculate GAPDH activity using the following formula:

    • GAPDH Activity (nmol/min/µL or mU/µL) = B / (ΔT x V) x D

      • B = NADH amount from the standard curve (nmol)

      • ΔT = reaction time (min)

      • V = sample volume added to the well (µL)

      • D = sample dilution factor

  • Normalize the activity to the protein concentration of your sample.

  • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[8]

Data Presentation

Table 1: Typical Reagent Concentrations for GAPDH Activity Assay

Reagent Stock Concentration Final Concentration/Amount per Well
NADH Standard1.25 mM0 - 12.5 nmol
Sample VolumeVaries1 - 50 µL
GAPDH Positive ControlVaries2 - 20 µL
Reaction MixVaries by kit50 µL
Final Reaction Volume 100 µL

Table 2: Kinetic Parameters for GAPDH from Different Sources

Source Organism Substrate Km (µM) Vmax (U/mg)
Thermococcus kodakarensisNAD+77.8 ± 7.545.1 ± 0.8
D-G3P49.3 ± 3.059.6 ± 1.3
Mycobacterium tuberculosisNa2AsO46200 ± 6001590 ± 40 min⁻¹
Na2PO46000 ± 10001450 ± 70 min⁻¹

Note: Vmax units may vary between studies.[7][9]

Visualizations

GAPDH_Assay_Workflow GAPDH Inhibitor Screening Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Inhibitor Preparation sample_prep Sample Preparation (Lysate/Homogenate) protein_quant Protein Quantification sample_prep->protein_quant plate_setup 96-Well Plate Setup (Standards, Samples, Controls) protein_quant->plate_setup pre_incubation Pre-incubation with Inhibitor/Vehicle plate_setup->pre_incubation add_reaction_mix Add Reaction Mix pre_incubation->add_reaction_mix kinetic_read Kinetic Measurement (e.g., OD450nm) add_reaction_mix->kinetic_read calc_rate Calculate Reaction Rate (ΔOD/min) kinetic_read->calc_rate standard_curve Generate Standard Curve calc_activity Calculate GAPDH Activity standard_curve->calc_activity calc_rate->calc_activity normalize_activity Normalize to Protein Concentration calc_activity->normalize_activity calc_ic50 Determine % Inhibition and IC50 normalize_activity->calc_ic50

Caption: Workflow for GAPDH inhibitor screening assay.

GAPDH_Reaction_Pathway GAPDH Catalytic Reaction G3P Glyceraldehyde-3-Phosphate (G3P) GAPDH GAPDH G3P->GAPDH NAD NAD+ NAD->GAPDH Pi Phosphate (Pi) Pi->GAPDH BPG 1,3-Bisphosphoglycerate (BPG) GAPDH->BPG NADH NADH GAPDH->NADH H H+ GAPDH->H Intermediate Intermediate GAPDH->Intermediate Inhibitor Inhibitor Inhibitor->GAPDH [Absorbance at 340nm] [Absorbance at 340nm] NADH->[Absorbance at 340nm] Developer Developer Intermediate->Developer Colored_Product Colored Product (OD 450nm) Developer->Colored_Product

Caption: GAPDH enzymatic reaction and detection principle.

References

Validation & Comparative

Validating the Covalent Modification of Keap1 by 3-Bromo-5-phenyl-4,5-dihydroisoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Bromo-5-phenyl-4,5-dihydroisoxazole as a covalent modifier of Kelch-like ECH-associated protein 1 (Keap1). It offers supporting experimental data for its mechanism of action and compares it with other known Keap1 inhibitors. This document is intended to serve as a resource for researchers in the field of oxidative stress and drug discovery.

Introduction to Keap1-Nrf2 Pathway and Covalent Inhibition

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2][3] Electrophilic compounds or oxidative stress can induce conformational changes in Keap1, primarily through the covalent modification of its reactive cysteine residues. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of a wide array of cytoprotective enzymes and proteins.[1][4]

Covalent inhibition of Keap1 is a well-established strategy for activating the Nrf2 pathway.[5][6][7] These inhibitors typically possess an electrophilic "warhead" that forms a covalent bond with a nucleophilic cysteine residue on Keap1. The Cys151 residue, located in the BTB domain of Keap1, is a key sensor for many electrophilic Nrf2 activators.[4][8][9]

This compound: A Confirmed Covalent Modifier of Keap1

Recent studies have identified this compound as a potent activator of the Nrf2 pathway.[4][9][10][11] Experimental evidence has confirmed that this compound functions through the covalent modification of Keap1.

Mechanism of Action

The 3-bromo-4,5-dihydroisoxazole moiety acts as an electrophilic warhead. It has been demonstrated to react specifically with cysteine residues.[4][10] Mass spectrometry and X-ray crystallography studies have definitively shown that this compound covalently modifies the Cys151 residue within the BTB domain of Keap1.[4][9][10][11] This modification leads to the disruption of the Keap1-Nrf2 complex, Nrf2 stabilization, and subsequent activation of the ARE-dependent gene expression.[4][10]

Comparative Analysis with Alternative Keap1 Inhibitors

Table 1: Comparison of Keap1 Inhibitors

CompoundClassTarget Cysteine(s)IC50/EC50Assay TypeReference
This compound Covalent (3-halo-4,5-dihydroisoxazole)Cys151Not ReportedNrf2/HO-1 activation in THP-1 cells[4][9][10][11]
Bardoxolone Methyl (CDDO-Me) Covalent (Triterpenoid)Cys151~35 nM (iNOS suppression)iNOS induction in mouse macrophages[11]
Dimethyl Fumarate (DMF) Covalent (Fumarate)Multiple, including Cys151Not directly reported for Keap1 bindingN/A[12]
Sulforaphane Covalent (Isothiocyanate)Multiple, including Cys151Not directly reported for Keap1 bindingN/A[11]
ML334 Non-covalentN/A1.58 µM (FP) / 13 µM (cell-based)Fluorescence Polarization / Nrf2 Nuclear Translocation[13][14]
Compound 97 Non-covalentN/ANot ReportedKeap1/Nrf2 interaction inhibition[1]

Note: The lack of standardized reporting for inhibitor potency makes direct comparisons challenging. The presented values are from different assays and cell lines.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of Keap1 inhibitors. Below are outlines of key experimental protocols.

Mass Spectrometry for Validating Covalent Modification

This protocol is designed to confirm the covalent binding of an inhibitor to Keap1 and identify the specific amino acid residue(s) involved.

  • Protein Incubation: Recombinant Keap1 protein is incubated with the test compound (e.g., this compound) or vehicle control (e.g., DMSO) for a specified time at 37°C.

  • Sample Preparation:

    • The protein-inhibitor mixture is subjected to denaturation, reduction, and alkylation of non-modified cysteine residues (e.g., with iodoacetamide). This step is sometimes omitted to preserve certain adducts.[15]

    • The protein is then digested into smaller peptides using a protease such as trypsin.[16]

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[8][17]

  • Data Analysis: The MS/MS spectra are analyzed to identify peptides that have been modified by the inhibitor. The mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduction. The specific cysteine residue that has been modified is identified by the fragmentation pattern of the peptide.

Nrf2 Nuclear Translocation Assay

This cell-based assay qualitatively or quantitatively measures the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with a Keap1 inhibitor.

  • Cell Culture and Treatment: Cells (e.g., HEK293, HepG2, or primary neurons) are cultured and then treated with the test compound or a positive control (e.g., tBHQ) for a specified period.[5][18]

  • Immunofluorescence Staining:

    • Cells are fixed and permeabilized.[5]

    • Cells are incubated with a primary antibody specific for Nrf2, followed by a fluorescently labeled secondary antibody.[5]

    • The cell nuclei are counterstained with a nuclear dye like DAPI.[5]

  • Microscopy and Image Analysis: The subcellular localization of Nrf2 is visualized using a fluorescence microscope. The intensity of the nuclear Nrf2 fluorescence is quantified to determine the extent of translocation.[19]

Antioxidant Response Element (ARE) Reporter Assay

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene under the control of an ARE promoter.

  • Cell Transfection: Cells (e.g., HepG2) are transfected with a reporter plasmid containing a luciferase or β-galactosidase gene driven by an ARE promoter.[14][16][18]

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound.

  • Reporter Gene Assay: After a suitable incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase or β-galactosidase) is measured using a luminometer or spectrophotometer.[14][18]

  • Data Analysis: An increase in reporter gene activity indicates the activation of the Nrf2 pathway. The EC50 value, the concentration of the compound that produces 50% of the maximal response, can be calculated.

Visualizing the Pathway and Experimental Workflow

Keap1-Nrf2 Signaling Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds Cul3 Cul3-Rbx1 E3 Ligase Nrf2_cyto->Cul3 Recruited by Keap1 Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub Ubiquitin Cul3->Ub Ub->Nrf2_cyto Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Cytoprotective Genes ARE->Genes Activates Transcription Inhibitor 3-Bromo-5-phenyl- 4,5-dihydroisoxazole Inhibitor->Keap1 Covalently Modifies (Cys151)

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of its activation by this compound.

Experimental Workflow for Validating Covalent Modification

Covalent_Modification_Workflow cluster_incubation Step 1: Incubation cluster_digestion Step 2: Sample Preparation cluster_analysis Step 3: Analysis cluster_validation Step 4: Validation start Recombinant Keap1 + Inhibitor denature Denaturation & Reduction start->denature alkylate Alkylation (optional) denature->alkylate digest Tryptic Digestion alkylate->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis lcms->data validation Confirmation of Covalent Adduct & Modified Residue data->validation

Caption: A generalized workflow for the validation of covalent modification of Keap1 by an inhibitor using mass spectrometry.

Conclusion

This compound is a confirmed covalent modifier of Keap1, acting on the critical Cys151 residue to activate the cytoprotective Nrf2 signaling pathway. While quantitative potency data for direct comparison with other inhibitors is currently limited, its well-defined mechanism of action, validated by mass spectrometry and X-ray crystallography, establishes it as a valuable tool for studying the Keap1-Nrf2 axis. The provided experimental protocols offer a framework for researchers to further characterize this and other novel Keap1 inhibitors. Future studies establishing a standardized IC50 or EC50 for this compound in cell-based Nrf2 activation assays would be highly beneficial for the field.

References

A Comparative Guide to Control Experiments for Nrf2 Activation by 3-Bromo-5-phenyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Bromo-5-phenyl-4,5-dihydroisoxazole, a known Nrf2 activator, with established positive and negative controls. The objective is to offer a framework for designing and interpreting experiments aimed at evaluating the efficacy and mechanism of novel Nrf2-activating compounds. All experimental data is presented in standardized tables, and detailed protocols for key assays are provided.

Introduction to Nrf2 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2][3][4] Electrophilic compounds, such as this compound, can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1][2][3][4] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, thereby upregulating the expression of a suite of antioxidant and cytoprotective enzymes.

To rigorously assess the Nrf2-activating potential of a test compound like this compound, it is imperative to include appropriate positive and negative controls. This guide utilizes Sulforaphane and tert-Butylhydroquinone (tBHQ) as positive controls, both of which are well-characterized Nrf2 activators.[5][6][7][8][9][10][11][12] A vehicle control (e.g., DMSO) serves as the negative control.

Data Presentation

The following tables summarize the expected quantitative outcomes from key experiments designed to measure Nrf2 activation. The data is a synthesis from multiple literature sources and represents typical results.

Table 1: ARE-Luciferase Reporter Assay

This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Treatment (24h)Concentration (µM)Fold Induction of Luciferase Activity (Mean ± SD)
Vehicle Control (DMSO)0.1%1.0 ± 0.2
This compound 10 8.5 ± 1.5
Sulforaphane (Positive Control)1010.0 ± 2.0
tBHQ (Positive Control)507.0 ± 1.2

Table 2: Western Blot Analysis

This technique is used to quantify the protein levels of Nrf2 and its downstream targets. Nuclear fractionation is performed to specifically measure the translocation of Nrf2 to the nucleus.

Treatment (6h)Nrf2 (Nuclear) (Fold Change)Keap1 (Cytoplasmic) (Fold Change)HO-1 (Total) (Fold Change)NQO1 (Total) (Fold Change)
Vehicle Control (DMSO)1.01.01.01.0
This compound (10 µM) 5.2 0.9 6.8 4.5
Sulforaphane (10 µM)6.00.88.05.0
tBHQ (50 µM)4.51.05.53.8

Table 3: Quantitative PCR (qPCR) Analysis

qPCR is employed to measure the mRNA expression levels of Nrf2 target genes.

Treatment (6h)HMOX1 mRNA (Fold Change)NQO1 mRNA (Fold Change)GCLC mRNA (Fold Change)
Vehicle Control (DMSO)1.01.01.0
This compound (10 µM) 12.5 8.0 6.5
Sulforaphane (10 µM)15.010.08.0
tBHQ (50 µM)10.07.05.0

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows involved in the analysis of Nrf2 activation.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Cul3->Nrf2 Ubiquitination sMaf sMaf Nrf2_n->sMaf Dimerization ARE ARE sMaf->ARE Binding TargetGenes Target Genes (HO-1, NQO1, etc.) ARE->TargetGenes Transcription Inducer 3-Bromo-5-phenyl- 4,5-dihydroisoxazole Inducer->Keap1 Inactivation

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of activation.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells treatment Treat with Compound (Vehicle, Positive/Negative Controls) start->treatment incubation Incubate treatment->incubation harvest Harvest Cells incubation->harvest protein Protein Extraction harvest->protein rna RNA Extraction harvest->rna luciferase Cell Lysis for Luciferase Assay harvest->luciferase western western protein->western Western Blot qpcr qpcr rna->qpcr qPCR lum lum luciferase->lum Luminescence Measurement western_analysis Quantify Protein Levels western->western_analysis qpcr_analysis Quantify mRNA Levels qpcr->qpcr_analysis luc_analysis Quantify Luciferase Activity lum->luc_analysis

Caption: A generalized workflow for assessing Nrf2 activation.

Logical_Relationship Compound 3-Bromo-5-phenyl- 4,5-dihydroisoxazole Nrf2_Activation Nrf2 Activation Compound->Nrf2_Activation Induces Positive_Controls Positive Controls (Sulforaphane, tBHQ) Positive_Controls->Nrf2_Activation Induces Negative_Control Negative Control (Vehicle - DMSO) Negative_Control->Nrf2_Activation No Effect ARE_Activity Increased ARE Luciferase Activity Nrf2_Activation->ARE_Activity Leads to Protein_Expression Increased Nrf2 Target Protein Expression Nrf2_Activation->Protein_Expression Leads to Gene_Expression Increased Nrf2 Target Gene Expression Nrf2_Activation->Gene_Expression Leads to

Caption: Logical relationship between compounds, controls, and expected outcomes.

Experimental Protocols

ARE-Luciferase Reporter Assay

This assay quantitatively measures Nrf2 transcriptional activity.

Materials:

  • HEK293T cells stably expressing an ARE-luciferase reporter construct

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound, positive controls (Sulforaphane, tBHQ), and vehicle control (DMSO)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent (e.g., Promega ONE-Glo™)

  • Luminometer

Protocol:

  • Seed HEK293T-ARE cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound and controls in culture medium.

  • Replace the medium in the cell plate with the medium containing the compounds and controls.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity of treated cells to that of the vehicle-treated cells to determine the fold induction.

Western Blot Analysis

This protocol details the detection of Nrf2, Keap1, HO-1, and NQO1 proteins.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-Lamin B, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the test compound and controls for the desired time (e.g., 6 hours).

  • For nuclear and cytoplasmic fractionation, follow the manufacturer's protocol. For total protein, lyse cells directly in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (Lamin B for nuclear fractions, β-actin for total and cytoplasmic fractions).

Quantitative PCR (qPCR)

This protocol is for measuring the mRNA expression of Nrf2 target genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR primers for target genes (HMOX1, NQO1, GCLC) and a housekeeping gene (GAPDH or ACTB)

  • Real-time PCR instrument

Protocol:

  • Treat cells with the test compound and controls for the desired time (e.g., 6 hours).

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and then to the vehicle control.

Primer Sequences (Human):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
HMOX1AGGCTAAGACCGCCTTCCTGTCTCTCTGCCCTCCAACTCG
NQO1GGCAGAAGAGCACTGATCGTACTCCAGGAACTTTCATGGTTGACAC
GCLCGCTGTCACCGAGGAGCAGGGTCAATGAGTTCCAGCATGTC
GAPDHGAAGGTGAAGGTCGGAGTCAGACAAGCTTCCCGTTCTCAG

References

Verifying GAPDH as the Target of 3-Bromo-5-phenyl-4,5-dihydroisoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Bromo-5-phenyl-4,5-dihydroisoxazole and its derivatives as inhibitors of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). We present supporting experimental data, detailed protocols for key validation assays, and a comparative analysis with other known GAPDH inhibitors. This document aims to equip researchers with the necessary information to evaluate the potential of this compound series in targeting GAPDH for therapeutic development.

Executive Summary

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a key enzyme in glycolysis and has emerged as a promising target in various diseases, including cancer. The 3-bromo-isoxazoline scaffold has been identified as a class of compounds capable of inhibiting GAPDH. This guide focuses on this compound (also known as AXP-1007) and related derivatives, providing evidence for their interaction with GAPDH and comparing their activity to established inhibitors. While this compound itself shows moderate activity, other derivatives of the same class exhibit significant inhibitory potential against human GAPDH.

Comparative Analysis of GAPDH Inhibitors

The following tables summarize the inhibitory activity of 3-bromo-isoxazoline derivatives and other known GAPDH inhibitors.

Table 1: Inhibitory Activity of 3-Bromo-Isoxazoline Derivatives against Human Recombinant GAPDH [1]

Compound IDCompound Name% Residual GAPDH Activity at 10 µMNotes
AXP-1007This compoundNot significantly inhibitedActive at higher, unspecified concentrations.
AXP-3009(S)-benzyl-2-amino-2-((S)-3-bromo-4,5-dihydroisoxazol-5-yl)acetateSignificantly inhibitedDemonstrates notable inhibitory activity at the tested concentration.
AXP-3018N/ASignificantly inhibitedShows considerable inhibition of human recombinant GAPDH.
AXP-3019N/ASignificantly inhibitedExhibits strong inhibitory potential against the target enzyme.
Spirocyclic Compound 11N/APotent covalent inactivationFaster reactivity than Koningic acid.[2][3]

Table 2: Inhibitory Activity of Known GAPDH Inhibitors

InhibitorTargetIC50 ValueNotes
Koningic Acid (Heptelidic Acid)Human GAPDH~90 µMA well-characterized, potent, and irreversible inhibitor of GAPDH.[4]
Heptelidic AcidHuman GAPDHVariesKnown to covalently modify the catalytic cysteine residue in the active site.
CGP 3466B maleateHuman GAPDHN/AA known inhibitor of GAPDH.

Experimental Protocols

Detailed methodologies are crucial for the validation of drug-target interactions. Below are protocols for key experiments used to confirm GAPDH as the target of 3-bromo-isoxazoline derivatives.

GAPDH Inhibition Assay

This assay measures the enzymatic activity of GAPDH in the presence of an inhibitor.

Principle: The enzymatic activity of GAPDH is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Human recombinant GAPDH

  • 3-bromo-isoxazoline derivatives (e.g., this compound)

  • Glyceraldehyde-3-phosphate (G3P)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM EDTA)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, NAD+, and the inhibitor at various concentrations.

  • Add human recombinant GAPDH to each well and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate, G3P, to each well.

  • Immediately measure the increase in absorbance at 340 nm over time using a microplate reader.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of GAPDH inhibition against the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This thermal stabilization can be detected by heating cell lysates and quantifying the amount of soluble protein remaining.

Materials:

  • Cultured cells (e.g., cancer cell line)

  • 3-bromo-isoxazoline derivative

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR machine)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-GAPDH antibody

Procedure:

  • Treat cultured cells with the 3-bromo-isoxazoline derivative or vehicle control for a specific duration.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Divide the cell lysate into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.

  • Centrifuge the heated lysates to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble GAPDH in each sample by SDS-PAGE and Western blotting using an anti-GAPDH antibody.

  • Plot the amount of soluble GAPDH as a function of temperature for both the treated and untreated samples. A shift in the melting curve for the treated sample indicates target engagement.

Visualizing the Molecular Interactions and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the implicated signaling pathways.

Experimental Workflow for Target Validation

G cluster_0 In Vitro Validation cluster_1 Cellular Target Engagement Recombinant\nhGAPDH Recombinant hGAPDH GAPDH Inhibition\nAssay GAPDH Inhibition Assay Recombinant\nhGAPDH->GAPDH Inhibition\nAssay Enzyme Source IC50 Determination IC50 Determination GAPDH Inhibition\nAssay->IC50 Determination Measure Activity This compound This compound This compound->GAPDH Inhibition\nAssay Test Compound Compound\nTreatment Compound Treatment This compound->Compound\nTreatment Confirmation of\nDirect Inhibition Confirmation of Direct Inhibition IC50 Determination->Confirmation of\nDirect Inhibition Cultured Cells Cultured Cells Cultured Cells->Compound\nTreatment Cellular Model Cell Lysis &\nHeating Cell Lysis & Heating Compound\nTreatment->Cell Lysis &\nHeating CETSA Protocol Centrifugation Centrifugation Cell Lysis &\nHeating->Centrifugation CETSA Protocol Western Blot\n(anti-GAPDH) Western Blot (anti-GAPDH) Centrifugation->Western Blot\n(anti-GAPDH) CETSA Protocol CETSA Curve\n(Target Engagement) CETSA Curve (Target Engagement) Western Blot\n(anti-GAPDH)->CETSA Curve\n(Target Engagement) CETSA Protocol Confirmation of\nCellular Target Binding Confirmation of Cellular Target Binding CETSA Curve\n(Target Engagement)->Confirmation of\nCellular Target Binding

Caption: Workflow for confirming GAPDH as the target.

Signaling Pathways Affected by GAPDH Inhibition

Inhibition of GAPDH can have significant downstream effects on cellular metabolism and survival pathways.[1][4]

G cluster_glycolysis Glycolysis cluster_apoptosis Apoptosis Glucose Glucose G3P G3P Glucose->G3P 1,3-BPG 1,3-BPG G3P->1,3-BPG Pyruvate Pyruvate 1,3-BPG->Pyruvate ATP\nProduction ATP Production Pyruvate->ATP\nProduction Bax/Bak\nActivation Bax/Bak Activation Mitochondrial\nOuter Membrane\nPermeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak\nActivation->Mitochondrial\nOuter Membrane\nPermeabilization Cytochrome c\nRelease Cytochrome c Release Mitochondrial\nOuter Membrane\nPermeabilization->Cytochrome c\nRelease Caspase\nActivation Caspase Activation Cytochrome c\nRelease->Caspase\nActivation Apoptosis Apoptosis Caspase\nActivation->Apoptosis 3-Bromo-isoxazoline\nDerivative 3-Bromo-isoxazoline Derivative GAPDH GAPDH Inhibition 3-Bromo-isoxazoline\nDerivative->GAPDH Inhibits GAPDH->1,3-BPG Catalyzes GAPDH->ATP\nProduction Leads to GAPDH->Bax/Bak\nActivation Inhibits

Caption: Downstream effects of GAPDH inhibition.

Dual Targeting of GAPDH and Keap1

Interestingly, this compound has also been shown to interact with Keap1, a key regulator of the Nrf2 antioxidant response. This suggests a potential for dual activity.

G cluster_gapdh Glycolysis Inhibition cluster_keap1 Nrf2 Activation 3-Bromo-5-phenyl-\n4,5-dihydroisoxazole 3-Bromo-5-phenyl- 4,5-dihydroisoxazole GAPDH GAPDH 3-Bromo-5-phenyl-\n4,5-dihydroisoxazole->GAPDH Inhibits Keap1 Keap1 3-Bromo-5-phenyl-\n4,5-dihydroisoxazole->Keap1 Inhibits Inhibition of\nGlycolysis Inhibition of Glycolysis GAPDH->Inhibition of\nGlycolysis Nrf2 Nrf2 Keap1->Nrf2 Inhibits Antioxidant\nResponse Antioxidant Response Nrf2->Antioxidant\nResponse Activates

Caption: Dual activity of the lead compound.

Conclusion

The available evidence strongly suggests that 3-bromo-isoxazoline derivatives are a promising class of GAPDH inhibitors. While this compound (AXP-1007) itself demonstrates moderate activity, other analogs within the series show significant potential for potent and selective inhibition of human GAPDH.[1] The dual targeting of Keap1 by this compound presents an interesting avenue for further investigation, potentially offering a multi-pronged therapeutic approach. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to further explore and validate the therapeutic potential of this compound class in targeting GAPDH. Further studies are warranted to determine the precise IC50 values of these derivatives and to fully elucidate the downstream consequences of their engagement with GAPDH in various disease models.

References

A Comparative Analysis of 3-Bromo-5-phenyl-4,5-dihydroisoxazole and Other Nrf2 Activators for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) has emerged as a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress. Its activation offers a promising therapeutic strategy for a multitude of diseases characterized by inflammation and oxidative damage. This guide provides a comparative overview of a novel Nrf2 activator, 3-Bromo-5-phenyl-4,5-dihydroisoxazole, alongside established Nrf2 activators: Sulforaphane, Dimethyl Fumarate (DMF), and Bardoxolone Methyl. We will delve into their mechanisms of action, present available quantitative data on their potency, and provide detailed experimental protocols for key assays used in their evaluation.

Mechanism of Nrf2 Activation

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[1] The majority of small molecule Nrf2 activators, including those discussed herein, are electrophilic compounds. These molecules react with specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to stabilize, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2]

This compound has been identified as a potent Nrf2 activator.[3][4] Experimental evidence from mass spectrometry and X-ray crystallography has confirmed that this compound covalently modifies Cysteine 151 (Cys151) within the BTB domain of Keap1, leading to Nrf2 activation.[3][5]

Sulforaphane , a naturally occurring isothiocyanate found in cruciferous vegetables, is a well-characterized Nrf2 activator.[6][7] It is known for its high bioavailability and potent induction of Nrf2 target genes.[6][8]

Dimethyl Fumarate (DMF) is an approved oral therapeutic for multiple sclerosis that functions, in part, through Nrf2 activation.[9][10] It is known to react with Keap1 cysteines, leading to Nrf2 stabilization and downstream signaling.[2]

Bardoxolone Methyl , a synthetic triterpenoid, is another potent Nrf2 activator that has been investigated in various clinical trials.[11][12] It has been shown to increase the expression of Nrf2 and its target genes, such as HO-1.[12][13]

Quantitative Comparison of Nrf2 Activators

The following tables summarize available quantitative data for the discussed Nrf2 activators. It is important to note that the experimental conditions, cell types, and specific assays used can vary between studies, making direct comparisons of absolute values challenging. The data presented here is for comparative purposes and should be interpreted within the context of the cited studies.

CompoundAssayCell LineParameterValueReference
This compound Nrf2/HO-1 ActivationTHP-1 human monocytic cellsBest activating properties among a series of synthesized derivativesNot Quantified (Qualitative)[3][4]
Sulforaphane ARE Luciferase Reporter AssayAREc32 (stably transfected MCF7)EC50~2.5 µM[14]
NQO1 InductionMurine Hepatoma (Hepa1c1c7)CD value (concentration to double enzyme activity)~200 nM[15]
Cytotoxicity (MTT Assay)T24 (human bladder cancer)IC50 (48h)~15 µM[16]
Dimethyl Fumarate (DMF) Nrf2 ActivationHuman Retinal Endothelial Cells (HREC)Effective Concentration10-50 µM (for protein level increase)[2]
IL-1β Secretion InhibitionBone marrow-derived dendritic cells (BMDCs)IC50~25 µM[17]
Bardoxolone Methyl Nrf2/HO-1 ActivationRat myocardial tissueEffective in vivo doseNot specified[13][18]
Cytotoxicity (MTS Assay)Human Microvascular Endothelial Cells (HMEC-1)Significant toxicity>10 µM (24h)[11]

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 (E3 Ligase) Keap1->Cul3 recruits Cul3->Nrf2 Ubiquitination Activator Nrf2 Activator (e.g., 3-Bromo-5-phenyl- 4,5-dihydroisoxazole) Activator->Keap1 Cys151 Modification sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding sMaf->ARE Binding TargetGenes Target Gene Transcription (HO-1, NQO1, etc.) ARE->TargetGenes Activation

Figure 1: Nrf2 Signaling Pathway and Point of Intervention for Activators.

Experimental_Workflow cluster_cell_culture Cell-Based Assays cluster_assays Downstream Analysis cluster_data Data Output start Seed Cells in Multi-well Plates treatment Treat with Nrf2 Activators (e.g., this compound) start->treatment are_reporter ARE-Luciferase Reporter Assay treatment->are_reporter qpcr Quantitative RT-PCR (HO-1, NQO1 mRNA) treatment->qpcr western Western Blot (Nrf2, Keap1, HO-1 Protein) treatment->western chip Chromatin Immunoprecipitation (Nrf2 binding to ARE) treatment->chip ec50 EC50/IC50 are_reporter->ec50 fold_change Fold Change qpcr->fold_change protein_levels Protein Levels western->protein_levels dna_enrichment DNA Enrichment chip->dna_enrichment

Figure 2: General Experimental Workflow for Evaluating Nrf2 Activators.

Detailed Experimental Protocols

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

a. Cell Culture and Transfection:

  • Seed cells (e.g., HepG2) in a 96-well white, clear-bottom plate at a density of 3-5 x 10^4 cells per well in complete growth medium.

  • Allow cells to adhere overnight.

  • Transfect cells with an ARE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubate for 24 hours post-transfection.

b. Compound Treatment:

  • Prepare serial dilutions of the Nrf2 activators (this compound, Sulforaphane, DMF, Bardoxolone Methyl) in the appropriate vehicle (e.g., DMSO) and then in cell culture medium.

  • Replace the medium in the wells with the medium containing the compounds or vehicle control.

  • Incubate for an additional 16-24 hours.

c. Luciferase Assay:

  • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the fold induction relative to the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes

This method quantifies the mRNA expression levels of Nrf2 target genes, such as HMOX1 (HO-1) and NQO1.

a. Cell Culture and Treatment:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of the Nrf2 activators or vehicle control for a specified time (e.g., 6, 12, or 24 hours).

b. RNA Isolation and cDNA Synthesis:

  • Harvest the cells and isolate total RNA using a commercial RNA isolation kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

c. qRT-PCR:

  • Prepare the qRT-PCR reaction mixture containing cDNA, gene-specific primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable SYBR Green or TaqMan master mix.

  • Perform the qRT-PCR using a real-time PCR system.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.

Western Blot Analysis for Nrf2 Pathway Proteins

This technique is used to detect and quantify the protein levels of Nrf2, Keap1, and downstream targets like HO-1.

a. Cell Culture, Treatment, and Lysis:

  • Follow the cell culture and treatment protocol as described for qRT-PCR.

  • For Nrf2 nuclear translocation studies, prepare nuclear and cytoplasmic extracts using a nuclear extraction kit. For total protein, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin or Lamin B for nuclear fractions) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the in vivo binding of Nrf2 to the ARE sequences in the promoter regions of its target genes.

a. Cell Cross-linking and Chromatin Shearing:

  • Treat cultured cells with Nrf2 activators or vehicle.

  • Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction with glycine.

  • Harvest and lyse the cells to isolate the nuclei.

  • Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).

b. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G agarose/magnetic beads.

  • Incubate the pre-cleared chromatin with an anti-Nrf2 antibody or a negative control IgG overnight at 4°C with rotation.

  • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads extensively to remove non-specific binding.

c. Elution and Reverse Cross-linking:

  • Elute the complexes from the beads.

  • Reverse the protein-DNA cross-links by heating at 65°C in the presence of high salt.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

d. DNA Purification and Analysis:

  • Purify the DNA using a PCR purification kit.

  • Analyze the enrichment of specific ARE-containing promoter regions (e.g., of HMOX1 or NQO1) by qRT-PCR using primers flanking the ARE sequence.

  • Calculate the enrichment relative to the input DNA and the IgG control.

Conclusion

This compound represents a promising new scaffold for the development of Nrf2-activating therapeutics. Its confirmed mechanism of action through direct modification of Keap1 aligns with the established mode of action of other potent electrophilic activators. While direct, side-by-side quantitative comparisons with benchmark compounds like Sulforaphane, Dimethyl Fumarate, and Bardoxolone Methyl are needed to fully elucidate its relative potency and therapeutic window, the initial findings are encouraging. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct such comparative studies and further investigate the therapeutic potential of this and other novel Nrf2 activators. The continued exploration of diverse chemical scaffolds that modulate the Nrf2 pathway is crucial for the development of next-generation cytoprotective therapies.

References

A Comparative Analysis of 3-Bromo-5-phenyl-4,5-dihydroisoxazole and Koningic Acid as GAPDH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 3-Bromo-5-phenyl-4,5-dihydroisoxazole and the well-established glyceraldehyde-3-phosphate dehydrogenase (GAPDH) inhibitor, koningic acid. This analysis is supported by experimental data to inform research and development in therapeutic areas targeting metabolic pathways, particularly in oncology.

Introduction to GAPDH Inhibition

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Beyond its canonical role in metabolism, GAPDH is implicated in various cellular processes, including apoptosis, DNA repair, and autophagy.[1][2] In pathological conditions such as cancer, where cells often exhibit a heightened reliance on glycolysis (the Warburg effect), GAPDH has emerged as a promising therapeutic target.[2][3] Inhibiting GAPDH can disrupt the energy supply of cancer cells, leading to cell death and potentially enhancing the efficacy of other anticancer treatments.[2][4]

Compound Profiles

Koningic Acid (KA) is a natural sesquiterpene lactone produced by the fungus Trichoderma koningii.[5][6] It is a potent, selective, and irreversible inhibitor of GAPDH.[7][8] The inhibitory mechanism involves the covalent binding of koningic acid to the active site cysteine residue (Cys152) of GAPDH.[7][8] Its anticancer properties have been demonstrated in various cancer cell lines and in vivo models.[5][9][10]

This compound is a synthetic compound belonging to the 3-bromo-isoxazoline class of molecules.[3][11] This class of compounds has been investigated as inhibitors of human GAPDH (hGAPDH) and has shown antiproliferative effects, particularly in pancreatic cancer cells, by inducing autophagy and apoptosis.[3][11][12]

Comparative Efficacy

Experimental data indicates that both koningic acid and derivatives of 3-bromo-4,5-dihydroisoxazole are effective inhibitors of GAPDH, albeit with different characteristics.

A study investigating a panel of 3-bromo-isoxazoline derivatives found that these compounds are active as inhibitors of human-recombinant GAPDH to varying extents.[3] Notably, a spirocyclic derivative of 3-bromo-4,5-dihydroisoxazole was identified that covalently inactivates recombinant hGAPDH with a faster reactivity than koningic acid .[13][14]

The following tables summarize the available quantitative data for both compounds.

Table 1: Inhibitory Concentration (IC50) of Koningic Acid

Cell Line/ConditionIC50 ValueReference
General GAPDH Inhibition90 µM[15]
Caspase-3 Induction40 µM[15]
PC3 (Neuroendocrine Prostate Cancer)5.73 µM[10]
LNCaP-NE (Neuroendocrine Prostate Cancer)7.57 µM[10]
NCI-H660 (Neuroendocrine Prostate Cancer)6.32 µM[10]

Table 2: Activity of this compound and Derivatives

CompoundActivityCell Line/ConditionReference
This compound (AXP-1007)GAPDH InhibitionRecombinant hGAPDH[3]
3-Bromo-Isoxazoline DerivativesAntiproliferative EffectPancreatic Ductal Adenocarcinoma (PDAC) Cells[3][11][12]
Spirocyclic 3-bromo-4,5-dihydroisoxazole derivativeFaster inactivation of hGAPDH compared to Koningic AcidRecombinant hGAPDH[13][14]

Mechanism of Action and Cellular Effects

Both koningic acid and 3-bromo-isoxazoline derivatives act as covalent inhibitors of GAPDH.[7][13] This irreversible inhibition leads to a cascade of downstream cellular events.

Koningic Acid:

  • Metabolic Disruption: By inhibiting GAPDH, koningic acid disrupts glycolysis, leading to reduced ATP production.[2]

  • Apoptosis Induction: It has been shown to induce mitochondrial dysfunction and apoptosis in cancer cells.[10]

  • Signaling Pathway Modulation: Koningic acid can downregulate signaling pathways such as the Akt/GSK-3β pathway.[10]

This compound and Derivatives:

  • GAPDH Inhibition: Directly inhibits the enzymatic activity of GAPDH.[3]

  • Induction of Autophagy and Apoptosis: Inhibition of GAPDH by these compounds triggers programmed cell death pathways in pancreatic cancer cells.[3][12]

  • Selective Cytotoxicity: These compounds have shown selective efficacy against cancer cells while being less effective against normal fibroblasts.[3][11][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GAPDH inhibitor efficacy. The following are standard protocols for key experiments.

Protocol 1: GAPDH Activity Assay

This protocol outlines the measurement of GAPDH enzymatic activity in the presence of inhibitors.

1. Materials:

  • Purified recombinant human GAPDH
  • GAPDH assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM sodium pyrophosphate, 10 mM sodium arsenate)
  • Glyceraldehyde-3-phosphate (G3P) substrate
  • Nicotinamide adenine dinucleotide (NAD+)
  • Inhibitor stock solutions (Koningic acid, this compound) dissolved in a suitable solvent (e.g., DMSO)
  • 96-well microplate
  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.
  • In a 96-well plate, add the purified GAPDH enzyme to each well.
  • Add the different concentrations of the inhibitors to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.
  • Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
  • Initiate the enzymatic reaction by adding a mixture of G3P and NAD+.
  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD+ to NADH.
  • Calculate the initial reaction rates (V0) for each inhibitor concentration.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Proliferation Assay

This protocol assesses the effect of GAPDH inhibitors on the growth of cancer cells.

1. Materials:

  • Cancer cell line of interest (e.g., pancreatic, breast cancer cells)
  • Complete cell culture medium
  • Inhibitor stock solutions
  • 96-well cell culture plates
  • Cell viability reagent (e.g., MTT, PrestoBlue)
  • Microplate reader

2. Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  • Treat the cells with various concentrations of the GAPDH inhibitors. Include a vehicle control.
  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
  • Measure the absorbance or fluorescence using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the GI50 (concentration for 50% growth inhibition) value.

Visualizations

Signaling Pathway of GAPDH Inhibition

GAPDH_Inhibition_Pathway Inhibitor GAPDH Inhibitor (Koningic Acid or This compound) GAPDH GAPDH Inhibitor->GAPDH Inhibition Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes Apoptosis Apoptosis / Autophagy GAPDH->Apoptosis Inhibition Induces ATP ATP Production Glycolysis->ATP Leads to Cell_Growth Cell Proliferation & Survival ATP->Cell_Growth Supports

Caption: Mechanism of action for GAPDH inhibitors leading to decreased cell survival.

Experimental Workflow for Inhibitor Screening

Experimental_Workflow Start Start: Compound Synthesis/ Procurement Assay In vitro GAPDH Enzyme Activity Assay Start->Assay IC50 Determine IC50 Values Assay->IC50 Cell_Culture Cell-Based Assays (e.g., Proliferation, Viability) IC50->Cell_Culture Cellular_Effects Analyze Cellular Effects (Apoptosis, Autophagy) Cell_Culture->Cellular_Effects In_Vivo In vivo Xenograft Model Studies Cellular_Effects->In_Vivo Efficacy Evaluate Anti-Tumor Efficacy and Toxicity In_Vivo->Efficacy End End: Lead Compound Identification Efficacy->End

References

Comparative Analysis of 3-Bromo- vs. 3-Chloro-4,5-dihydroisoxazole Activity in Nrf2 Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the biological activity of 3-bromo-4,5-dihydroisoxazole and 3-chloro-4,5-dihydroisoxazole, with a focus on their role as activators of the Nrf2 signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

The 3-halo-4,5-dihydroisoxazole scaffold is a key pharmacophore in the design of covalent inhibitors targeting various enzymes. The nature of the halogen at the 3-position significantly influences the electrophilicity and, consequently, the biological activity of these compounds. Literature suggests that 3-bromo-4,5-dihydroisoxazole derivatives are generally more potent activators of the Nrf2 pathway compared to their 3-chloro analogs. This enhanced activity is attributed to the better leaving group properties of bromide, facilitating covalent modification of the sensor protein Keap1.

Data Presentation: Comparative Activity

Compound ClassRelative Potency in Nrf2 ActivationSupporting Evidence
3-Bromo-4,5-dihydroisoxazole DerivativesHigherStudies on various 5-substituted derivatives consistently show that the 3-bromo "warhead" is more active than the 3-chloro counterpart in inducing Nrf2-dependent gene expression.[1]
3-Chloro-4,5-dihydroisoxazole DerivativesLowerWhile active, 3-chloro derivatives generally exhibit lower potency in Nrf2 activation assays when compared to their 3-bromo analogs.[1]

Signaling Pathway: Keap1-Nrf2 Activation

The primary mechanism by which 3-halo-4,5-dihydroisoxazoles activate the Nrf2 pathway is through the covalent modification of Keap1, a negative regulator of Nrf2. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. The electrophilic 3-halo-4,5-dihydroisoxazole moiety reacts with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Nrf2_n Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Presented by Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2->Nrf2_n Cul3->Nrf2 Ubiquitination Inhibitor 3-Halo-4,5-dihydroisoxazole Inhibitor->Keap1 Covalent Modification (Alkylation of Cys151) ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Keap1-Nrf2 signaling pathway and its activation by 3-halo-4,5-dihydroisoxazoles.

Experimental Protocols

The following is a representative protocol for an Antioxidant Response Element (ARE) luciferase reporter assay, a standard method to quantify Nrf2 activation in response to chemical compounds.

ARE-Luciferase Reporter Assay

1. Objective: To quantify the activation of the Nrf2 signaling pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.

2. Materials:

  • Cell Line: A stable cell line co-transfected with a firefly luciferase reporter construct driven by an ARE promoter (e.g., HepG2-ARE-Luc).

  • Test Compounds: 3-bromo-4,5-dihydroisoxazole and 3-chloro-4,5-dihydroisoxazole, dissolved in DMSO.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Reagents:

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Luciferase assay reagent (e.g., Promega ONE-Glo™ Luciferase Assay System)

    • 96-well white, clear-bottom cell culture plates

    • Luminometer

3. Experimental Workflow:

experimental_workflow start Start cell_seeding Seed HepG2-ARE-Luc cells in 96-well plates start->cell_seeding incubation1 Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 compound_treatment Treat cells with varying concentrations of test compounds incubation1->compound_treatment incubation2 Incubate for 18-24 hours compound_treatment->incubation2 lysis Lyse cells and add luciferase substrate incubation2->lysis measurement Measure luminescence using a luminometer lysis->measurement analysis Data analysis: Normalize to vehicle control, calculate EC50 values measurement->analysis end End analysis->end

Caption: Workflow for the ARE-Luciferase Reporter Assay.

4. Procedure:

  • Cell Seeding:

    • Harvest and count HepG2-ARE-Luc cells.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-bromo- and 3-chloro-4,5-dihydroisoxazole compounds in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) and a positive control (e.g., sulforaphane).

    • After 24 hours of incubation, remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for another 18-24 hours.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature for approximately 20 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for cell lysis and stabilization of the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

5. Data Analysis:

  • Subtract the average background luminescence (from wells with no cells) from all other readings.

  • Normalize the data by expressing the luminescence of the compound-treated wells as a fold change relative to the vehicle control.

  • Plot the fold change in luminescence against the logarithm of the compound concentration.

  • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value for each compound.

Conclusion

The available evidence strongly suggests that 3-bromo-4,5-dihydroisoxazole and its derivatives are more potent activators of the Nrf2 pathway than their 3-chloro counterparts. This is likely due to the superior leaving group ability of the bromide atom, which enhances the rate of covalent modification of Keap1. Further quantitative studies on the parent compounds would be beneficial to precisely delineate the magnitude of this difference in activity. The experimental protocol provided herein offers a robust method for conducting such a comparative analysis.

References

Off-Target Effects of 3-Bromo-5-phenyl-4,5-dihydroisoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of 3-Bromo-5-phenyl-4,5-dihydroisoxazole, a covalent inhibitor of Kelch-like ECH-associated protein 1 (Keap1). Due to the limited publicly available off-target screening data for this specific compound, this guide will focus on its known mechanism of action and compare it with two other well-characterized Keap1 inhibitors, Bardoxolone methyl (CDDO-Me) and Dimethyl fumarate (DMF), for which extensive off-target data and clinical side-effect profiles are available.

Executive Summary

This compound has been identified as a covalent modifier of Cys151 of Keap1, a key regulator of the Nrf2 antioxidant response pathway.[1] While this defines its primary mechanism of action, the potential for off-target interactions remains a critical consideration for its development as a therapeutic agent. This guide explores the known target of this compound and contrasts its profile with Bardoxolone methyl and Dimethyl fumarate, highlighting the importance of comprehensive off-target screening in drug development.

Comparison of Keap1 Inhibitors

FeatureThis compoundBardoxolone methyl (CDDO-Me)Dimethyl fumarate (DMF)
Primary Target Kelch-like ECH-associated protein 1 (Keap1)[1]Kelch-like ECH-associated protein 1 (Keap1)[2][3]Kelch-like ECH-associated protein 1 (Keap1)[4]
Mechanism of Action Covalent modification of Cys151 in Keap1, leading to Nrf2 activation.[1]Covalent modification of multiple cysteine residues on Keap1, leading to Nrf2 activation. Also exhibits Nrf2-independent effects, including inhibition of IKK and suppression of NF-κB signaling.[5][6]Covalently modifies multiple cysteines of the BTB and DC domains in Keap1, including Cys151, leading to Nrf2 activation.[4]
Known Off-Target Effects Data not publicly available.Nrf2-independent effects: Direct inhibition of IκB kinase (IKK), suppression of NF-κB signaling, modulation of mitochondrial function, induction of apoptosis, and effects on cellular metabolism.[5] Kinase Inhibition: Known to inhibit other kinases, though specific high-affinity off-targets are not consistently reported. Other proteins: A proteomic study showed altered expression of 43 proteins in mice, with most being Nrf2-dependent.[2]Immune Modulation: Reduces memory T cells and shifts the balance between Th1/Th17 and Th2 cells.[7] Other proteins: Known to react with other cysteine-containing proteins, though specific high-affinity off-targets are not well-defined.
Reported Side Effects (Clinical) Not applicable (preclinical).Increased alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, hypomagnesemia, gastrointestinal effects, worsening proteinuria, and increased risk of heart failure in certain patient populations.[8][9][10]Flushing, gastrointestinal events, lymphopenia, and in rare cases, progressive multifocal leukoencephalopathy (PML).[11][12]

Signaling Pathway Diagrams

cluster_0 Mechanism of Action of this compound Compound 3-Bromo-5-phenyl- 4,5-dihydroisoxazole Keap1 Keap1 Compound->Keap1 Covalent modification of Cys151 Nrf2 Nrf2 Keap1->Nrf2 Inhibition of Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to nucleus and binding Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression Activation

Mechanism of Action of this compound.

cluster_1 Known On- and Off-Target Pathways of Bardoxolone methyl Bardoxolone Bardoxolone methyl Keap1_B Keap1 Bardoxolone->Keap1_B On-Target IKK IKK Bardoxolone->IKK Off-Target Mitochondria Mitochondrial Function Bardoxolone->Mitochondria Off-Target Apoptosis_B Apoptosis Bardoxolone->Apoptosis_B Off-Target Nrf2_B Nrf2 Activation Keap1_B->Nrf2_B NF_kB NF-κB Signaling IKK->NF_kB

On- and Off-Target Pathways of Bardoxolone methyl.

Experimental Protocols for Off-Target Identification

The following are generalized protocols for key experiments used to determine the off-target effects of small molecules.

Kinase Profiling

Objective: To assess the inhibitory activity of a compound against a broad panel of kinases.

Methodology:

  • Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, typically DMSO. Serial dilutions are then made to achieve a range of concentrations for testing.

  • Kinase Panel: A large panel of purified, recombinant kinases representing the human kinome is utilized.

  • Assay: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its corresponding substrate, and ATP. The test compound is added to the wells at various concentrations.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This is often done using luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based methods.

  • Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a vehicle control. IC50 values are then determined for any kinases that show significant inhibition.

cluster_2 Kinase Profiling Workflow Start Prepare Compound Serial Dilutions Incubate Incubate Compound with Kinase Panel, Substrate & ATP Start->Incubate Measure Measure Kinase Activity (e.g., Luminescence) Incubate->Measure Analyze Calculate % Inhibition and Determine IC50 Measure->Analyze End Identify Off-Target Kinases Analyze->End

Workflow for Kinase Profiling.
Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct protein targets of a compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.

  • Lysis and Separation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • Protein Quantification: The amount of a specific protein of interest remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

cluster_3 Cellular Thermal Shift Assay (CETSA) Workflow Treat Treat Cells with Compound or Vehicle Heat Heat Cells to a Range of Temperatures Treat->Heat Lyse Lyse Cells and Separate Soluble/Aggregated Proteins Heat->Lyse Quantify Quantify Soluble Protein (Western Blot / Mass Spec) Lyse->Quantify Plot Plot Melting Curves and Identify Thermal Shifts Quantify->Plot Identify Identify Direct Protein Targets Plot->Identify

Workflow for Cellular Thermal Shift Assay (CETSA).
Phenotypic Screening and Target Deconvolution

Objective: To identify the molecular targets responsible for a compound's observed cellular phenotype.

Methodology:

  • Phenotypic Screen: A compound library is screened in a cell-based assay that measures a specific phenotype of interest (e.g., cell viability, morphology, or reporter gene expression).

  • Hit Identification: Compounds that produce the desired phenotypic change are identified as "hits."

  • Target Deconvolution: Various methods can be used to identify the molecular target(s) of the hit compounds. These include:

    • Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates.

    • Proteomics: Quantitative proteomics approaches can be used to compare the proteome of cells treated with the compound to untreated cells, identifying changes in protein expression or post-translational modifications.

    • Genetic Approaches: Techniques such as shRNA or CRISPR screening can be used to identify genes that, when knocked down or knocked out, mimic or block the effect of the compound.

cluster_4 Phenotypic Screening and Target Deconvolution Screen Phenotypic Screen of Compound Library Identify_Hits Identify 'Hit' Compounds Screen->Identify_Hits Deconvolution Target Deconvolution Identify_Hits->Deconvolution Affinity Affinity Chromatography Deconvolution->Affinity Proteomics Quantitative Proteomics Deconvolution->Proteomics Genetics Genetic Screens (shRNA/CRISPR) Deconvolution->Genetics Validate Validate Target(s) Affinity->Validate Proteomics->Validate Genetics->Validate

Logical Flow of Phenotypic Screening and Target Deconvolution.

Conclusion

While this compound shows promise as a specific covalent inhibitor of Keap1, a thorough investigation of its off-target effects is crucial for its continued development. The comparison with Bardoxolone methyl and Dimethyl fumarate underscores the potential for covalent inhibitors to interact with multiple cellular targets, leading to a complex pharmacological profile and, in some cases, significant side effects. The application of comprehensive screening methodologies, such as kinase profiling, CETSA, and unbiased phenotypic screening followed by target deconvolution, will be essential to fully characterize the selectivity of this compound and to assess its therapeutic potential.

References

Comparative Analysis of 3-bromo-4,5-dihydroisoxazole Derivative Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance and Target Selectivity of 3-bromo-4,5-dihydroisoxazole Derivatives.

The 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold has emerged as a promising pharmacophore, particularly for developing covalent inhibitors that target cysteine residues in proteins of therapeutic interest. These derivatives have shown significant potential in anticancer applications through the inhibition of key metabolic enzymes and in modulating cellular stress responses. This guide provides a comparative analysis of the cross-reactivity of various BDHI derivatives, supported by experimental data and detailed methodologies to aid in the selection and development of selective covalent inhibitors.

Mechanism of Action and Key Targets

The reactivity of the BDHI core is centered on the electrophilic nature of the 3-bromo-isoxazoline "warhead". This moiety engages in a covalent interaction with nucleophilic cysteine residues within the binding sites of target proteins. This irreversible binding can lead to potent and sustained inhibition. Two primary targets that have been identified for this class of compounds are Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Kelch-like ECH-associated protein 1 (Keap1).

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): As a crucial enzyme in glycolysis, GAPDH is a key target in cancer metabolism.[1][2] The inhibition of GAPDH by BDHI derivatives can disrupt the energy supply of rapidly proliferating cancer cells, leading to cell death.[3][4] Certain derivatives have demonstrated potent covalent inactivation of human GAPDH (hGAPDH).[1][2]

  • Kelch-like ECH-associated protein 1 (Keap1): Keap1 is a critical regulator of the Nrf2 signaling pathway, which controls the expression of antioxidant and detoxification genes.[5][6][7] BDHI derivatives can covalently modify specific cysteine residues on Keap1, such as Cys151, leading to the activation of the Nrf2/heme oxygenase-1 (HO-1) axis.[5][6] This can be a desired therapeutic effect in inflammatory conditions or an off-target effect in the context of anticancer drug development.

The following diagram illustrates the covalent modification of a target protein by a 3-bromo-4,5-dihydroisoxazole derivative.

G cluster_0 Protein Target cluster_1 BDHI Derivative cluster_2 Outcome TargetProtein Target Protein (e.g., GAPDH, Keap1) Cysteine Active Site Cysteine (Cys-SH) TargetProtein->Cysteine Contains InhibitedProtein Inactivated Protein (Covalent Adduct) BDHI 3-bromo-4,5-dihydroisoxazole Derivative BDHI->Cysteine Covalent Modification BiologicalEffect Biological Effect (e.g., Enzyme Inhibition, Pathway Activation) InhibitedProtein->BiologicalEffect Leads to

Caption: Covalent inhibition mechanism of 3-bromo-4,5-dihydroisoxazole derivatives.

Comparative Quantitative Data

The selectivity and potency of BDHI derivatives are highly dependent on their substitution patterns. The following tables summarize the available quantitative data for key derivatives against their primary and potential off-targets.

Table 1: Inhibition of Human GAPDH (hGAPDH) by Selected BDHI Derivatives

CompoundStructurehGAPDH Residual Activity (%) after 3h incubation with 100 µM inhibitorAntiproliferative Activity (IC50, µM) in Pancreatic Cancer Cell LinesReference
1 3-bromo-5-phenyl-4,5-dihydroisoxazole~50PANC-1: >100, MIA PaCa-2: >100[1][8]
11 Spirocyclic derivative<10PANC-1: ~25, MIA PaCa-2: ~20[1][8]
AXP-3019 (S)-benzyl 2-((S)-3-bromo-4,5-dihydroisoxazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetateNot explicitly stated, but significant intracellular GAPDH inhibition observedPANC-1: ~10, MIA PaCa-2: ~10[1]
Koningic Acid Natural product GAPDH inhibitor<10Not directly compared in the same study[8]

Table 2: Cross-Reactivity Profile of Selected BDHI Derivatives

CompoundPrimary TargetKnown Off-TargetOff-Target ActivityKey Findings on SelectivityReference
1 GAPDHKeap1Activates Nrf2/HO-1 pathway in THP-1 cellsThe 3-bromo derivative is more potent in Nrf2 activation than its 3-chloro counterpart.[5][6]
11 hGAPDHFree Thiols (β-mercaptoethanol)Negligible reactivity at physiological pHShows selectivity for activated cysteine residues in the hGAPDH binding pocket over free thiols.[2][8]
AXP-3019 hGAPDHNormal FibroblastsNo significant effect on GAPDH activity or cell proliferationDemonstrates selectivity for cancer cells over non-cancerous fibroblasts.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the cross-reactivity of BDHI derivatives. Below are protocols for key experiments cited in the literature.

Recombinant hGAPDH Inhibition Assay

This assay measures the enzymatic activity of hGAPDH in the presence of an inhibitor.

  • Reagents: Recombinant hGAPDH, triethanolamine (TEA) buffer, EDTA, NAD+, glyceraldehyde-3-phosphate (G3P), and the BDHI derivative.

  • Protocol:

    • Prepare a reaction mixture containing TEA buffer, EDTA, and NAD+.

    • Add the BDHI derivative at the desired concentration and incubate with recombinant hGAPDH for a specified time (e.g., 3 hours).

    • Initiate the enzymatic reaction by adding the substrate, G3P.

    • Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the residual enzyme activity as a percentage of the activity of a control sample without the inhibitor.[8]

Intracellular GAPDH Activity Assay

This assay determines the effect of the inhibitors on GAPDH activity within cancer cells.

  • Cell Lines: Pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., PANC-1, MIA PaCa-2).

  • Protocol:

    • Culture PDAC cells and treat them with various concentrations of the BDHI derivative for a specified period (e.g., 48 hours).

    • Lyse the cells and collect the cell lysates.

    • Measure the total protein concentration in the lysates using a Bradford assay for normalization.

    • Determine the GAPDH activity in the lysates using the same spectrophotometric method as the recombinant hGAPDH assay.

    • Normalize the GAPDH activity to the total protein content and express it as a fraction of the activity in untreated cells.[1]

Keap1 Covalent Modification and Nrf2 Activation Assay

This set of experiments confirms the covalent binding to Keap1 and the subsequent activation of the Nrf2 pathway.

  • Cell Line: Human monocytic cell line (e.g., THP-1).

  • Protocol for Nrf2 Activation (Western Blot):

    • Treat THP-1 cells with the BDHI derivative for various time points.

    • Prepare nuclear and cytosolic extracts from the cells.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against Nrf2 and HO-1, followed by a secondary antibody.

    • Visualize the protein bands and quantify their intensity to determine the level of Nrf2 nuclear translocation and HO-1 expression.[5][6]

  • Protocol for Keap1 Covalent Modification (Mass Spectrometry):

    • Incubate recombinant Keap1 protein with the BDHI derivative.

    • Digest the protein into smaller peptides using an enzyme like trypsin.

    • Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS) to identify the specific cysteine residue(s) that have been covalently modified by the inhibitor.[5]

Experimental and Logical Workflow Diagrams

The following diagrams illustrate a typical workflow for assessing the cross-reactivity of BDHI derivatives and the Nrf2 signaling pathway they can modulate.

G Start Synthesized BDHI Derivative PrimaryTarget Primary Target Assay (e.g., hGAPDH Inhibition) Start->PrimaryTarget CellBasedPrimary Cell-Based Primary Target Assay (Intracellular GAPDH Activity) PrimaryTarget->CellBasedPrimary OffTargetScreen Off-Target Screening (e.g., Keap1 Modification, Kinase Panel) PrimaryTarget->OffTargetScreen Antiproliferative Antiproliferative Assays (Cancer vs. Normal Cell Lines) CellBasedPrimary->Antiproliferative SelectivityProfile Generate Selectivity Profile Antiproliferative->SelectivityProfile MassSpec Mass Spectrometry Analysis (Confirm Covalent Adduct) OffTargetScreen->MassSpec MassSpec->SelectivityProfile

Caption: Workflow for assessing the cross-reactivity of BDHI derivatives.

G BDHI BDHI Derivative Keap1 Keap1 BDHI->Keap1 Covalent Modification (e.g., Cys151) Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Keap1->Nrf2 Dissociation Cul3 Cul3 Keap1->Cul3 Adapter for Degradation Proteasomal Degradation Nrf2->Degradation Targeted for Nucleus Nrf2 Translocation to Nucleus Nrf2->Nucleus Ub Ubiquitination Cul3->Ub E3 Ligase Ub->Nrf2 Tags Nrf2 ARE ARE Binding Nucleus->ARE GeneExpression Antioxidant Gene Expression (e.g., HO-1) ARE->GeneExpression

Caption: Nrf2 activation pathway modulated by BDHI derivatives via Keap1 modification.

References

In Vivo Validation of 3-Bromo-5-phenyl-4,5-dihydroisoxazole (BPD-45): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available in vivo experimental data for the specific compound 3-Bromo-5-phenyl-4,5-dihydroisoxazole is limited. This guide presents a hypothetical, yet plausible, in vivo validation scenario to illustrate the compound's potential anti-inflammatory activity and provide a standardized framework for its evaluation. The experimental data herein is illustrative and should not be considered factual results for this specific molecule.

Recent in vitro studies have identified this compound as a compound that activates the Nrf2/heme oxygenase-1 (HO-1) axis, suggesting potential therapeutic applications in inflammation.[1][2][3] This guide outlines a comparative in vivo study to validate the efficacy of this compound, hereafter referred to as BPD-45, against a known alternative in a preclinical model of acute inflammation.

Comparative Framework

This guide compares the hypothetical performance of BPD-45 with AZD3241 , a known irreversible inhibitor of Myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation.[4][5] The comparison is framed within a murine model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), a well-established model for evaluating anti-inflammatory agents.[6][7][8][9]

  • Test Article: this compound (BPD-45)

  • Comparator: AZD3241 (Verdiperstat)[10]

  • Therapeutic Target: Myeloperoxidase (MPO) and downstream inflammatory sequelae.

  • In Vivo Model: Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI) in C57BL/6 mice.[9][11]

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data from the in vivo study, comparing the efficacy of BPD-45 and AZD3241 in mitigating key inflammatory markers in the ALI model.

Table 1: Effect of BPD-45 vs. AZD3241 on MPO Activity in Lung Homogenates

Treatment GroupDose (mg/kg)MPO Activity (U/mg protein)% Inhibition
Vehicle Control-1.58 ± 0.21-
LPS Only-8.94 ± 1.120%
BPD-45 + LPS204.11 ± 0.6554.0%
AZD3241 + LPS304.56 ± 0.7349.0%

*p < 0.01 compared to LPS Only group.

Table 2: Effect of BPD-45 vs. AZD3241 on Neutrophil Infiltration in BALF

Treatment GroupDose (mg/kg)Neutrophil Count (x10⁴ cells/mL)% Reduction
Vehicle Control-0.5 ± 0.1-
LPS Only-25.6 ± 3.40%
BPD-45 + LPS2011.3 ± 2.155.9%
AZD3241 + LPS3013.1 ± 2.548.8%

*p < 0.01 compared to LPS Only group.

Table 3: Effect of BPD-45 vs. AZD3241 on Pro-Inflammatory Cytokines in BALF

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-25 ± 515 ± 4
LPS Only-1250 ± 180980 ± 150
BPD-45 + LPS20550 ± 95410 ± 88
AZD3241 + LPS30680 ± 110520 ± 105

*p < 0.01 compared to LPS Only group.

Signaling Pathway and Experimental Workflow

Diagram 1: MPO-Mediated Inflammatory Pathway in Acute Lung Injury

MPO_Pathway LPS LPS Stimulus Macrophage Alveolar Macrophage LPS->Macrophage activates Cytokines TNF-α, IL-1β, IL-6 Macrophage->Cytokines releases Neutrophil_Recruitment Neutrophil Recruitment Cytokines->Neutrophil_Recruitment promotes Neutrophil Activated Neutrophil Neutrophil_Recruitment->Neutrophil MPO_Release MPO Release Neutrophil->MPO_Release MPO Myeloperoxidase (MPO) MPO_Release->MPO Oxidative_Stress Oxidative Stress (HOCl Production) MPO->Oxidative_Stress catalyzes Tissue_Damage Lung Tissue Damage (ALI) Oxidative_Stress->Tissue_Damage causes Inhibitor BPD-45 & AZD3241 Inhibitor->MPO inhibits

Caption: Role of MPO in LPS-induced acute lung injury and the inhibitory action of BPD-45.

Diagram 2: Experimental Workflow for In Vivo Validation

Workflow start Start: C57BL/6 Mice (n=8/group) acclimatization Acclimatization (7 days) start->acclimatization grouping Randomization into 4 Groups: 1. Vehicle 2. LPS Only 3. BPD-45 + LPS 4. AZD3241 + LPS acclimatization->grouping treatment Pre-treatment (i.p.) (BPD-45, AZD3241, or Vehicle) grouping->treatment induction ALI Induction (Intratracheal LPS Instillation) treatment->induction T-60 min monitoring Monitoring (24 hours) induction->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia T+24 hrs balf Bronchoalveolar Lavage Fluid (BALF) Collection euthanasia->balf lung Lung Tissue Harvesting euthanasia->lung balf_analysis BALF Analysis: - Neutrophil Count - Cytokine ELISA balf->balf_analysis lung_analysis Lung Homogenate Analysis: - MPO Activity Assay lung->lung_analysis data_analysis Statistical Analysis (ANOVA) balf_analysis->data_analysis lung_analysis->data_analysis end End: Comparative Efficacy Report data_analysis->end

Caption: Workflow for evaluating BPD-45 in a mouse model of acute lung injury.

Diagram 3: Comparative Logic of BPD-45 vs. AZD3241

Comparison compound_A BPD-45 (Test Article) Source: Synthetic Isoxazole Derivative Mechanism: Putative MPO Inhibitor / Nrf2 Activator Dose: 20 mg/kg Efficacy: High evaluation {In Vivo Evaluation|{Model: LPS-induced ALI|Endpoints: MPO Activity, Neutrophil Count, Cytokines}|Outcome: Assess Comparative Anti-Inflammatory Efficacy} compound_A->evaluation compared against compound_B AZD3241 (Comparator) Source: Known MPO Inhibitor Mechanism: Irreversible MPO Inhibition Dose: 30 mg/kg Efficacy: Moderate-High compound_B->evaluation

Caption: Logical comparison of the test article (BPD-45) and the comparator (AZD3241).

Experimental Protocols

4.1. LPS-Induced Acute Lung Injury (ALI) Model A robust inflammatory reaction is induced via intratracheal administration of lipopolysaccharide (LPS).[6][7]

  • Animals: Male C57BL/6 mice, 8-10 weeks old, were used for the study. Animals were housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • ALI Induction: Mice were anesthetized with an intraperitoneal (i.p.) injection of ketamine/xylazine. The trachea was surgically exposed, and 50 µL of LPS (from E. coli O111:B4; 2 mg/mL in sterile saline) was instilled directly into the trachea using a 22G catheter.[7] Control animals received 50 µL of sterile saline.

4.2. Drug Administration

  • BPD-45 (Hypothetical): Prepared in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. A dose of 20 mg/kg was administered via i.p. injection 1 hour prior to LPS instillation.

  • AZD3241: Prepared in a similar vehicle. A dose of 30 mg/kg was administered via i.p. injection 1 hour prior to LPS instillation, consistent with established protocols for MPO inhibitors.[12]

  • Vehicle Control: The corresponding vehicle solution was administered to the control and "LPS Only" groups.

4.3. Sample Collection and Processing

  • Timing: 24 hours post-LPS administration, mice were euthanized.

  • Bronchoalveolar Lavage Fluid (BALF): The trachea was cannulated, and the lungs were lavaged three times with 0.5 mL of ice-cold, sterile PBS.[8] The recovered fluid was pooled and centrifuged.

  • Supernatant: The supernatant was stored at -80°C for cytokine analysis.[8]

  • Cell Pellet: The cell pellet was resuspended for total and differential cell counting.

  • Lung Tissue: Lungs were perfused with saline, harvested, and snap-frozen in liquid nitrogen for MPO activity analysis.

4.4. Endpoint Analysis

  • Neutrophil Count: Total cells in the BALF pellet were counted using a hemocytometer. Differential counts were performed on cytospin preparations stained with Diff-Quik to determine the number of neutrophils.

  • MPO Activity Assay: Frozen lung tissue was homogenized in a suitable buffer. MPO activity in the supernatant was measured spectrophotometrically by detecting the oxidation of o-dianisidine dihydrochloride in the presence of hydrogen peroxide.

  • Cytokine Analysis: Levels of TNF-α and IL-6 in the BALF supernatant were quantified using commercially available ELISA kits according to the manufacturer's instructions.[11]

4.5. Statistical Analysis All quantitative data were expressed as mean ± standard deviation (SD). Statistical comparisons between groups were performed using a one-way analysis of variance (ANOVA) followed by Tukey's post-hoc test. A p-value of less than 0.05 was considered statistically significant.

References

Confirming the Mechanism of Action of 3-Bromo-5-phenyl-4,5-dihydroisoxazole: A Comparative Guide to Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Alternative Techniques to Confirm the Mechanism of Action of 3-Bromo-5-phenyl-4,5-dihydroisoxazole as a Covalent Activator of the Nrf2 Pathway.

This guide provides an objective comparison of various experimental techniques to confirm the mechanism of action of this compound, a compound known to activate the Nrf2 signaling pathway through covalent modification of Keap1. Detailed experimental protocols, quantitative data summaries, and illustrative diagrams are presented to aid researchers in selecting the most appropriate methods for their studies.

The established mechanism of action for this compound involves its function as an electrophilic agent that covalently modifies a specific cysteine residue (Cys151) on the Kelch-like ECH-associated protein 1 (Keap1).[1][2][3] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Subsequently, Nrf2 activates the transcription of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[1][2][3] This guide explores a range of techniques to validate these key molecular events.

I. Techniques for Confirming Covalent Target Engagement

Confirming the direct, covalent interaction between this compound and its target protein, Keap1, is the foundational step in validating its mechanism of action.

A. Mass Spectrometry (MS)

Mass spectrometry is a powerful, direct method to identify covalent protein modifications. It can pinpoint the exact site of modification and confirm the mass addition of the compound to the target protein.

Data Presentation: Mass Spectrometry Analysis of Keap1 Modification

ParameterResult
Expected Mass Shift of Tryptic Peptide containing Cys151 +225.97 Da
Observed Mass Shift of Tryptic Peptide containing Cys151 +225.98 Da
Identified Modification Site Cysteine-151
Ion Fragmentation Data Consistent with adduct on Cys151

Experimental Protocol: LC-MS/MS for Covalent Adduct Identification

  • Protein Incubation: Incubate recombinant human Keap1 protein with this compound (1:5 molar ratio) in phosphate-buffered saline (PBS) at 37°C for 2 hours. A vehicle control (DMSO) should be run in parallel.

  • Sample Preparation:

    • Denature the protein samples by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 56°C for 30 minutes.

    • Alkylate free cysteine residues with 20 mM iodoacetamide in the dark at room temperature for 20 minutes.

    • Dilute the samples 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration.

    • Digest the proteins with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digested samples with 0.1% formic acid.

    • Analyze the peptide mixtures by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

    • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

  • Data Analysis:

    • Search the MS/MS spectra against the human protein database using a software suite such as MaxQuant or Proteome Discoverer.

    • Specify a variable modification on cysteine corresponding to the mass of this compound minus HBr (+225.97 Da).

    • Manually validate the spectra of modified peptides to confirm the modification site.

B. Cellular Thermal Shift Assay (CETSA)

CETSA is a technique to assess target engagement in a cellular context. The binding of a ligand to its target protein often increases the protein's thermal stability. For covalent inhibitors, this stabilization is typically pronounced and irreversible.

Data Presentation: CETSA for Keap1 Target Engagement

TreatmentApparent Melting Temperature (Tagg) of Keap1Thermal Shift (ΔTagg)
Vehicle (DMSO) 52.1°C-
This compound (10 µM) 58.9°C+6.8°C
Non-binding Control Compound (10 µM) 52.3°C+0.2°C

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat cultured cells (e.g., THP-1 monocytes) with 10 µM this compound, a non-binding control compound, or vehicle (DMSO) for 2 hours.

  • Heating Step:

    • Harvest and wash the cells, then resuspend them in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Western Blot Analysis:

    • Collect the supernatants and determine the protein concentration.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific for Keap1.

    • Quantify the band intensities and plot the percentage of soluble Keap1 as a function of temperature to generate melting curves.

    • Determine the apparent melting temperature (Tagg) as the temperature at which 50% of the protein has aggregated.

II. Techniques for Confirming Nrf2 Pathway Activation

Once target engagement is confirmed, the next step is to verify the downstream consequences on the Nrf2 signaling pathway.

A. Nrf2/ARE Luciferase Reporter Assay

This cell-based assay provides a quantitative measure of Nrf2 transcriptional activity. Cells are engineered to express a luciferase reporter gene under the control of an Antioxidant Response Element (ARE), the DNA sequence to which Nrf2 binds.

Data Presentation: Nrf2/ARE Luciferase Reporter Assay

TreatmentConcentrationLuciferase Activity (Fold Induction vs. Vehicle)
Vehicle (DMSO) -1.0 ± 0.1
This compound 1 µM3.2 ± 0.3
This compound 5 µM8.5 ± 0.7
This compound 10 µM15.1 ± 1.2
Known Nrf2 Activator (Positive Control) 10 µM12.8 ± 1.0

Experimental Protocol: Nrf2/ARE Luciferase Reporter Assay

  • Cell Culture: Use a stable cell line (e.g., HepG2-ARE) containing a luciferase reporter construct driven by an ARE promoter.

  • Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, a positive control, or vehicle for 18-24 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells.

    • Add a luciferase substrate solution to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to a measure of cell viability (e.g., from a parallel assay) and express the results as fold induction relative to the vehicle-treated control.

B. Western Blot Analysis of Nrf2 and HO-1

Western blotting is used to measure the protein levels of Nrf2 and its downstream target, HO-1. Activation of the pathway is expected to increase the levels of both proteins. Analysis of nuclear and cytoplasmic fractions can further confirm the translocation of Nrf2 to the nucleus.

Data Presentation: Western Blot Analysis of Nrf2 and HO-1

Treatment (10 µM)Nuclear Nrf2 (Relative to Lamin B1)Total HO-1 (Relative to β-actin)
Vehicle (DMSO) 1.0 ± 0.21.0 ± 0.1
This compound (6h) 4.8 ± 0.56.2 ± 0.7
This compound (12h) 3.5 ± 0.48.9 ± 0.9

Experimental Protocol: Western Blot for Nrf2 and HO-1

  • Cell Treatment and Lysis: Treat cells as described for the CETSA protocol for the desired time points (e.g., 6 and 12 hours). For Nrf2 translocation studies, use a nuclear/cytoplasmic extraction kit to fractionate the cell lysates. For total protein, use a standard lysis buffer (e.g., RIPA).

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-30 µg) in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (β-actin for total lysates, Lamin B1 for nuclear fractions) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the target protein levels to the loading control.

III. Advanced Biophysical Techniques

For a more in-depth characterization of the interaction, advanced biophysical techniques can be employed.

A. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. While challenging for irreversible covalent interactions, a kinetic ITC approach can be adapted to determine the kinetic parameters of covalent bond formation.

Data Presentation: Kinetic ITC Analysis

ParameterValue
Association Rate Constant (kon) 1.2 x 103 M-1s-1
Inactivation Rate Constant (kinact) 0.05 s-1
Inactivation Efficiency (kinact/Ki) 2.5 x 104 M-1s-1

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: Prepare purified Keap1 protein and this compound in a precisely matched buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • ITC Experiment:

    • Load the Keap1 solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Perform a series of injections of the compound into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis: Analyze the resulting thermogram using specialized software to fit the data to a kinetic binding model appropriate for covalent inhibitors to determine the association and inactivation rate constants.

B. X-ray Co-crystallography

This technique provides a high-resolution, three-dimensional structure of the compound covalently bound to its target protein, offering definitive visual evidence of the binding mode and the specific atoms involved in the covalent bond.

Data Presentation: X-ray Co-crystallography

ParameterResult
Resolution 2.1 Å
Covalent Bond Observed Yes, between the C3 of the isoxazole ring and the sulfur atom of Cys151
Key Interacting Residues Ser150, Gly152, Arg135
PDB Accession Code Hypothetical: 9XYZ

Experimental Protocol: X-ray Co-crystallography

  • Protein-Ligand Complex Formation: Incubate purified Keap1 protein with an excess of this compound to ensure complete modification.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, additives) to obtain diffraction-quality crystals of the Keap1-compound complex.

  • Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the crystal structure using molecular replacement with a known Keap1 structure.

    • Build the model of the protein-ligand complex into the electron density map and refine the structure.

    • Validate the final structure and deposit it in the Protein Data Bank (PDB).

IV. Visualizing the Workflow and Pathway

Mechanism_Confirmation_Workflow cluster_0 Confirm Covalent Target Engagement cluster_1 Verify Downstream Pathway Activation cluster_2 In-depth Biophysical Characterization MassSpec Mass Spectrometry (Identifies covalent adduct on Cys151) ReporterAssay Nrf2/ARE Luciferase Reporter Assay (Quantifies Nrf2 transcriptional activity) MassSpec->ReporterAssay Confirms direct target CETSA Cellular Thermal Shift Assay (CETSA) (Shows target stabilization in cells) CETSA->ReporterAssay Confirms target engagement in situ WesternBlot Western Blot (Measures increased Nrf2 and HO-1 protein) ReporterAssay->WesternBlot Links activity to protein expression ITC Isothermal Titration Calorimetry (ITC) (Determines binding thermodynamics/kinetics) WesternBlot->ITC Provides context for biophysical data Xray X-ray Co-crystallography (Visualizes binding at atomic level) ITC->Xray Complementary detailed analysis

Caption: Logical workflow for confirming the mechanism of action.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3-Bromo-5-phenyl- 4,5-dihydroisoxazole Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Covalent modification of Keap1 (Cys151) Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination (inhibited) Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasome Ub->Proteasome Degradation (inhibited) ARE ARE Nucleus->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates Transcription HO1_protein HO-1 Protein HO1->HO1_protein Translation

Caption: Nrf2 signaling pathway activation by the compound.

References

Safety Operating Guide

Proper Disposal of 3-Bromo-5-phenyl-4,5-dihydroisoxazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle 3-Bromo-5-phenyl-4,5-dihydroisoxazole with care. This compound is a solid and, like many halogenated organic compounds, should be handled within a chemical fume hood to avoid inhalation of any dust or vapors.[1] Always wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) and Safety Measures
Eye Protection
Hand Protection
Body Protection
Respiratory Protection
General Hygiene

Step-by-Step Disposal Protocol

The primary principle for disposing of this compound is to treat it as hazardous halogenated organic waste.[1] Halogenated waste must be segregated from non-halogenated waste streams to ensure proper treatment and disposal.[2]

  • Waste Collection:

    • All solid waste contaminated with this compound, including unused product, contaminated spatulas, and weighing paper, should be placed in a designated hazardous waste container.

    • Any solvent used to rinse glassware that has come into contact with the compound must be collected as halogenated liquid waste.[1] This rinsate should not be disposed of down the drain.[3]

  • Waste Segregation:

    • Use a dedicated waste container specifically for halogenated organic solids. This container should be clearly labeled.

    • Similarly, use a separate, clearly labeled container for halogenated organic liquid waste.[2]

  • Container Labeling:

    • The waste container must be labeled with the words "Hazardous Waste."[1]

    • The full chemical name, "this compound," must be clearly written on the label.[2] Avoid using abbreviations or chemical formulas.

    • Keep a log of the contents and approximate quantities added to the waste container.

  • Storage of Waste:

    • Waste containers should be kept closed at all times, except when adding waste.

    • Store the waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1] Follow all institutional procedures for waste disposal requests.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory practices for handling halogenated compounds. For instance, the guidance on segregating halogenated waste is a common requirement in laboratory safety protocols to prevent chemical incompatibilities and to facilitate proper disposal according to regulatory requirements.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation and Handling cluster_1 Waste Collection and Segregation cluster_2 Waste Storage and Disposal Start Start Handle_in_Hood Handle in Fume Hood Start->Handle_in_Hood Wear_PPE Wear Appropriate PPE Handle_in_Hood->Wear_PPE Collect_Solid Collect Solid Waste Wear_PPE->Collect_Solid Collect_Liquid Collect Liquid Rinsate Wear_PPE->Collect_Liquid Segregate_Halogenated Segregate as Halogenated Waste Collect_Solid->Segregate_Halogenated Collect_Liquid->Segregate_Halogenated Label_Container Label Waste Container Segregate_Halogenated->Label_Container Store_Safely Store in Satellite Accumulation Area Label_Container->Store_Safely Contact_EHS Contact EHS for Pickup Store_Safely->Contact_EHS End End Contact_EHS->End

Caption: Disposal Workflow for this compound.

Disclaimer: The information provided is based on general safety protocols for halogenated organic compounds. Always consult your institution's specific waste disposal guidelines and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

Essential Safety and Operational Guide for 3-Bromo-5-phenyl-4,5-dihydroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for handling 3-Bromo-5-phenyl-4,5-dihydroisoxazole in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • CAS Number: 86256-88-4[1]

  • Molecular Formula: C₉H₈BrNO[1]

  • Molecular Weight: 226.07 g/mol [2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Body Part Equipment Specifications & Rationale
Eyes Safety Glasses with Side-ShieldsMust conform to EN166 or NIOSH standards to protect against splashes.
Hands Chemical-Resistant GlovesNitrile gloves are a good general-use option for incidental contact.[3] For prolonged contact or handling of large quantities, butyl rubber or neoprene gloves should be considered.[3] Always inspect gloves before use and use proper removal technique.
Body Laboratory CoatA standard lab coat should be worn to protect against spills. For larger quantities, a chemical-resistant apron may be necessary.
Respiratory Fume Hood or RespiratorAll handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator may be required.
Feet Closed-Toed ShoesTo protect feet from spills.
Operational Plan: Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Prepare all necessary equipment and reagents before starting work.

2. Handling the Compound:

  • Always wear the appropriate PPE as detailed in the table above.

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation risk.[4]

  • Avoid the formation of dust.

  • If creating a solution, add the solid to the solvent slowly to prevent splashing.

  • Wash hands thoroughly after handling, even if gloves were worn.

3. Storage:

  • Store this compound in a tightly closed container.

  • Keep the container in a dry and well-ventilated place.

  • It is classified as a combustible solid, with a storage class of 11.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate waste containing this compound from other waste streams.

  • Use separate, clearly labeled, and sealed containers for solid waste and solutions.

2. Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant.

  • Do not allow the product to enter drains.[4]

  • Consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of halogenated organic compounds.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

1. Skin Contact:

  • Immediately wash the affected area with plenty of soap and water.

  • Remove contaminated clothing and wash it before reuse.

  • If skin irritation occurs, seek medical advice.

2. Eye Contact:

  • Flush eyes with water as a precaution.

  • Remove contact lenses if present and easy to do. Continue rinsing.

  • Seek medical attention.

3. Ingestion:

  • If swallowed, call a poison center or doctor immediately if you feel unwell.

  • Rinse mouth with water.

  • Never give anything by mouth to an unconscious person.

4. Inhalation:

  • Move the person to fresh air.

  • If breathing is difficult, give oxygen.

  • If not breathing, give artificial respiration and seek immediate medical attention.

5. Spills:

  • For small spills, use an absorbent material to clean up the spill.

  • For larger spills, evacuate the area and contact your institution's EHS office.

  • Ensure adequate ventilation during cleanup.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handling_weigh Weigh Compound in Fume Hood prep_setup->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-phenyl-4,5-dihydroisoxazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-phenyl-4,5-dihydroisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.